4-Phenylpyrimidin-5-amine
Description
BenchChem offers high-quality 4-Phenylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-phenylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRFPWGQVAOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30701679 | |
| Record name | 4-Phenylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-23-2 | |
| Record name | 4-Phenylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30701679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-phenylpyrimidin-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-Phenylpyrimidin-5-amine
Introduction
4-Phenylpyrimidin-5-amine is a heterocyclic aromatic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its rigid, planar structure, combined with the presence of key hydrogen bond donors and acceptors, makes it an exemplary scaffold for the design of targeted therapeutics. The phenylaminopyrimidine moiety is recognized as a privileged structure, frequently appearing in molecules designed to interact with biological targets such as protein kinases.[1]
This technical guide provides a comprehensive overview of the core chemical properties of 4-phenylpyrimidin-5-amine. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, characterization, and application as a foundational building block in the creation of novel bioactive compounds. We will delve into the causality behind experimental choices and provide a framework for its effective utilization in a research setting.
Molecular and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. 4-Phenylpyrimidin-5-amine (CAS No: 21419-05-6) is a solid at room temperature with defined physicochemical characteristics that influence its handling, solubility, and reaction kinetics.[2] These properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-phenylpyrimidin-4-amine | PubChem[3] |
| Molecular Formula | C₁₀H₉N₃ | PubChem[3] |
| Molecular Weight | 171.20 g/mol | PubChem[2][3] |
| CAS Number | 21419-05-6 | PubChem[3], Chemchart[2] |
| Melting Point | 118.01 °C | Chemchart[2] |
| Boiling Point | 337.97 °C (Predicted) | Chemchart[2] |
| Water Solubility | 1646.56 mg/L (Predicted) | Chemchart[2] |
| Hydrogen Bond Donors | 1 | Chemchart[2] |
| Hydrogen Bond Acceptors | 3 | Chemchart[2] |
| SMILES | C1=CC=C(C=C1)C2=CN=CN=C2N | PubChem[3] |
| InChIKey | RIQAUNNLIXGOAK-UHFFFAOYSA-N | PubChem[3] |
Synthesis and Mechanistic Insights
The construction of the 4-phenylpyrimidin-5-amine core is crucial for accessing its derivatives. The literature suggests several efficient synthetic strategies, primarily relying on modern cross-coupling reactions. These methods are chosen for their reliability, substrate tolerance, and high yields.
Two prevalent methods for synthesizing the 5-phenylpyrimidine core are Palladium-catalyzed cross-coupling reactions:
-
Stille Coupling : This reaction involves the coupling of an organotin compound with an organic halide. For 4-phenylpyrimidin-5-amine, this would typically involve reacting 5-bromopyrimidin-4-amine with phenyltri-n-butylstannane in the presence of a palladium catalyst.
-
Decarboxylative Coupling : This method offers an alternative by coupling 4-aminopyrimidine-5-carboxylic acid with a phenyl source, such as chlorobenzene, under catalytic conditions that facilitate the extrusion of CO₂.[2]
The choice between these methods often depends on the availability and stability of starting materials. The Stille coupling, for instance, is highly effective but requires the use of toxic organotin reagents.
Experimental Protocol: Synthesis via Stille Coupling
This protocol is a representative example based on standard Stille coupling conditions.
-
Reaction Setup : To a dry, argon-purged flask, add 5-bromopyrimidin-4-amine (1.0 eq), phenyltri-n-butylstannane (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution : Heat the mixture to reflux (typically 90-110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-phenylpyrimidin-5-amine.
Chemical Reactivity and Derivatization
The chemical reactivity of 4-phenylpyrimidin-5-amine is dominated by the nucleophilic character of the exocyclic amino group (-NH₂) and the electrophilic nature of the pyrimidine ring, which is electron-deficient due to the two nitrogen atoms. This dual reactivity is expertly exploited in medicinal chemistry to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[4][5]
-
N-Functionalization : The primary amine at the 5-position is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce a wide variety of functional groups. This position is often modified to modulate solubility, cell permeability, and target engagement.
-
Ring Reactivity : While the pyrimidine ring is generally electron-deficient, the phenyl and amino substituents activate it towards certain transformations. The nitrogen atoms in the pyrimidine ring can be protonated or alkylated.
The strategic modification of this scaffold has led to the discovery of potent inhibitors of various enzymes, including Aurora kinases and cyclin-dependent kinases (CDKs), which are critical targets in oncology.[4][6]
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data provided by NMR, IR, and mass spectrometry are essential for verifying the identity and purity of synthesized 4-phenylpyrimidin-5-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework.[3]
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl and pyrimidine rings, as well as a characteristic signal for the amine protons. The phenyl protons typically appear as a multiplet in the 7.0-8.0 ppm range. The pyrimidine protons will be further downfield due to the deshielding effect of the ring nitrogens. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift is concentration and solvent-dependent.[7] The addition of D₂O will cause the amine signal to disappear, confirming its identity.[7]
-
¹³C NMR : The carbon spectrum will show signals for all 10 carbon atoms. The carbons of the phenyl ring will resonate in the typical aromatic region (~120-140 ppm), while the carbons of the more electron-deficient pyrimidine ring will appear further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[8]
-
N-H Stretch : Primary amines typically show two distinct stretching bands (asymmetric and symmetric) in the 3300-3500 cm⁻¹ region.[7]
-
C=N and C=C Stretch : Strong absorptions between 1500-1650 cm⁻¹ correspond to the stretching vibrations of the C=N and C=C bonds within the pyrimidine and phenyl rings.
-
Aromatic C-H Stretch : A signal just above 3000 cm⁻¹ is indicative of the C-H bonds on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
-
Molecular Ion Peak (M⁺) : In an electron impact (EI) mass spectrum, 4-phenylpyrimidin-5-amine will show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to its molecular weight (171.20).[3] The high-resolution mass spectrum will confirm the molecular formula C₁₀H₉N₃.
Applications in Medicinal Chemistry
The 4-phenylpyrimidin-5-amine scaffold is a cornerstone in the design of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine core acts as a bioisostere of the adenine base in ATP, allowing it to bind competitively in the ATP-binding pocket of kinases.
Derivatives of this scaffold have been extensively investigated and have led to the discovery of potent inhibitors for several important targets:
-
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors : Modification of the core structure has yielded compounds with nanomolar potency against CDK9, an enzyme involved in regulating transcription.[4]
-
Aurora Kinase Inhibitors : N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the core phenylpyrimidine structure, were identified as potent inhibitors of Aurora A and B kinases, crucial regulators of mitosis.[6]
-
USP1/UAF1 Deubiquitinase Inhibitors : N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent, nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex, a target for anticancer therapies that regulate the DNA damage response.[11][12]
The success of this scaffold lies in its ability to present key pharmacophoric features—hydrogen bond donors and acceptors, and an aromatic system for π-stacking interactions—in a conformationally restricted manner, leading to high-affinity binding with target proteins.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-phenylpyrimidin-5-amine presents several hazards.[3]
-
GHS Hazard Statements :
-
Precautionary Measures : Standard laboratory safety practices should be employed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
References
-
Ameur, G. B., Maalej, E., Martin, H., & Ismaili, L. (n.d.). Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Phenylpyrimidin-4-amine. PubChem. Retrieved from [Link]
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Luchini, A., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChemLite. (n.d.). 4-phenylpyrimidin-5-amine (C10H9N3). Retrieved from [Link]
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Fiuza, M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Retrieved from [Link]
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Chemchart. (n.d.). 5-phenylpyrimidin-4-amine (21419-05-6). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methyl-6-phenylpyrimidin-5-amine. PubChem. Retrieved from [Link]
-
Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
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AVD Pharmaceuticals Pvt Ltd. (n.d.). N-(5-amino-2-methylphenl)-4-(3 Pyridyl)-2 Pyrimidine-amine. Retrieved from [Link]
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PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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PubMed Central. (n.d.). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl) piperidin-3-yl) amide derivatives as potential inhibitors for mitotic kinesin spindle protein. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
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YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 4-Phenylpyrimidin-5-amine
Introduction
4-Phenylpyrimidin-5-amine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, making the development of robust and efficient synthetic pathways a critical endeavor. This guide provides a comprehensive overview of the primary synthetic routes to 4-phenylpyrimidin-5-amine, delving into the mechanistic underpinnings of these transformations and furnishing detailed experimental protocols. The methodologies presented herein are designed to be self-validating, supported by established chemical principles and spectroscopic data, to ensure reproducibility and reliability in the laboratory setting.
Retrosynthetic Analysis
A retrosynthetic analysis of 4-phenylpyrimidin-5-amine reveals several viable disconnection points, suggesting a variety of forward synthetic strategies. The pyrimidine core can be constructed through the condensation of a C3 fragment with a source of the N-C-N moiety. Alternatively, the amino group at the C5 position can be introduced late in the synthesis via the reduction of a nitro precursor. This guide will explore two primary pathways stemming from this analysis.
Caption: Retrosynthetic analysis of 4-phenylpyrimidin-5-amine.
Pathway 1: Classical Pyrimidine Synthesis via Cyclocondensation
This classical approach, pioneered by Davies and Piggott, remains a fundamental and reliable method for the construction of the 4-amino-5-phenylpyrimidine core.[1] The strategy relies on the cyclocondensation of a substituted three-carbon electrophile with a suitable N-C-N nucleophile, typically formamidine.
Mechanistic Insights
The reaction proceeds through a multi-step sequence initiated by the formation of a key intermediate, α-phenyl-β-aminoacrylonitrile. This intermediate is generated in situ from α-phenyl-β-ethoxyacrylonitrile and ammonia. The subsequent cyclization with formamidine involves a nucleophilic attack of the formamidine nitrogen onto the nitrile carbon, followed by an intramolecular cyclization and subsequent aromatization to yield the final pyrimidine ring. The choice of formamidine as the N-C-N source is critical as it provides the necessary atoms to complete the six-membered heterocyclic ring.
Caption: Synthetic scheme for Pathway 1.
Experimental Protocol
Step 1: Synthesis of α-Phenyl-β-ethoxyacrylonitrile
-
To a solution of sodium ethoxide, prepared from sodium (23 g) and absolute ethanol (400 ml), add freshly distilled phenylacetonitrile (117 g).
-
Cool the mixture in an ice bath and add ethyl formate (74 g) dropwise with constant stirring.
-
Allow the mixture to stand at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with ether.
-
Dry the ethereal extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain α-phenyl-β-ethoxyacrylonitrile.
Step 2: Synthesis of 4-Phenylpyrimidin-5-amine
-
Dissolve α-phenyl-β-ethoxyacrylonitrile (17.3 g) in ethanolic ammonia and allow the mixture to stand for 48 hours to form α-phenyl-β-aminoacrylonitrile in situ.
-
To a solution of sodium ethoxide, prepared from sodium (4.6 g) and absolute ethanol (100 ml), add formamidine acetate (10.4 g).
-
Add the ethanolic solution of α-phenyl-β-aminoacrylonitrile to the formamidine solution.
-
Reflux the reaction mixture for 4 hours.
-
Cool the reaction mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield pure 4-phenylpyrimidin-5-amine.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylacetonitrile | 117.15 | 117 g | 1.0 |
| Ethyl Formate | 74.08 | 74 g | 1.0 |
| Sodium | 22.99 | 23 g | 1.0 |
| α-Phenyl-β-ethoxyacrylonitrile | 173.21 | 17.3 g | 0.1 |
| Formamidine Acetate | 104.11 | 10.4 g | 0.1 |
| Sodium | 22.99 | 4.6 g | 0.2 |
Pathway 2: Synthesis via Nitration and Subsequent Reduction
An alternative and often high-yielding approach involves the introduction of the amino group at a later stage of the synthesis. This is typically achieved by the nitration of a pre-formed 4-phenylpyrimidine, followed by the reduction of the nitro group to the desired amine. This strategy can be advantageous as it often avoids the sometimes harsh conditions of the initial cyclization with sensitive functional groups.
Mechanistic Insights
The synthesis begins with the construction of the 4-phenylpyrimidine ring, which can be achieved through various condensation methods. The subsequent nitration at the C5 position is an electrophilic aromatic substitution reaction. The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging. However, the phenyl group at C4 can influence the regioselectivity of the nitration. The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate or hydrogen gas) being a common and efficient method.[2]
Caption: Synthetic scheme for Pathway 2.
Experimental Protocol
Step 1: Synthesis of 4-Phenylpyrimidine
(Assuming 4-phenylpyrimidine is available or synthesized via a standard literature procedure, e.g., from benzoylacetaldehyde and formamide.)
Step 2: Synthesis of 4-Phenyl-5-nitropyrimidine
-
To a stirred mixture of fuming nitric acid (d 1.5, 20 ml) and concentrated sulfuric acid (20 ml), cooled to 0°C, add 4-phenylpyrimidine (15.6 g) portion-wise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain 4-phenyl-5-nitropyrimidine.
Step 3: Reduction to 4-Phenylpyrimidin-5-amine
-
In a round-bottom flask, dissolve 4-phenyl-5-nitropyrimidine (2.01 g, 10 mmol) in ethyl acetate (100 ml).
-
Add 10% Palladium on carbon (Pd/C) (0.2 g).
-
To this suspension, add ammonium formate (3.15 g, 50 mmol).
-
Reflux the reaction mixture for 2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Evaporate the solvent from the combined filtrates under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to afford pure 4-phenylpyrimidin-5-amine.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylpyrimidine | 156.18 | 15.6 g | 0.1 |
| 4-Phenyl-5-nitropyrimidine | 201.18 | 2.01 g | 0.01 |
| 10% Pd/C | - | 0.2 g | - |
| Ammonium Formate | 63.06 | 3.15 g | 0.05 |
Product Characterization and Validation
The identity and purity of the synthesized 4-phenylpyrimidin-5-amine should be confirmed by standard analytical techniques. The following data serves as a reference for validation.[3]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group and the pyrimidine ring, as well as a characteristic signal for the amino group protons. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyrimidine rings. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the pyrimidine and phenyl rings.[4][5] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-phenylpyrimidin-5-amine (C₁₀H₉N₃, M.W. = 171.20 g/mol ). |
| Melting Point | A sharp melting point consistent with a pure compound. |
Conclusion
This technical guide has detailed two robust and well-established synthetic pathways for the preparation of 4-phenylpyrimidin-5-amine. The classical cyclocondensation route offers a direct construction of the aminopyrimidine core, while the nitration and reduction pathway provides a versatile alternative. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need to tolerate other functional groups. By providing mechanistic insights and detailed, self-validating experimental protocols, this guide aims to empower researchers in the successful synthesis and further exploration of this important heterocyclic scaffold.
References
- Davies, W. H., & Piggott, H. A. (1945). A novel pyrimidine synthesis. Part I. 4-Amino-5-phenylpyrimidine. Journal of the Chemical Society (Resumed), 347-351.
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PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). Molecules, 29(16), 3698.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1356.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry.
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)
- Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. (2013). Synthesis, 45(07), 925-930.
- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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A Technical Guide to the Physicochemical Properties of 4-Phenylpyrimidin-5-amine for Drug Discovery and Development
Executive Summary
The phenylpyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted therapies, particularly in oncology. 4-Phenylpyrimidin-5-amine, as a member of this class, represents a molecule of significant interest for the development of novel therapeutics. Its ultimate potential as a drug candidate is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the core physicochemical characteristics of 4-Phenylpyrimidin-5-amine, offering both predicted data and standardized experimental protocols for its empirical determination. We delve into the practical implications of these properties for drug development, explaining the causal relationships between molecular characteristics and pharmacokinetic behavior. This document is intended for researchers, medicinal chemists, and drug development scientists engaged in the evaluation and optimization of heterocyclic drug candidates.
Introduction
The Phenylpyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold, widely present in biologically active compounds and approved pharmaceuticals.[1] When functionalized with a phenyl group, the resulting phenylpyrimidine core offers a versatile three-dimensional structure capable of engaging with a variety of biological targets. Derivatives have shown significant promise as potent and selective inhibitors of key enzymes, including Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4), which are critical regulators of the cell cycle.[2][3] The anti-inflammatory potential of aminopyrimidine derivatives has also been well-documented.[4] The specific arrangement of aromatic and hydrogen-bonding features in compounds like 4-phenylpyrimidin-5-amine makes it a compelling starting point for structure-activity relationship (SAR) studies.
The Imperative of Physicochemical Profiling
In the journey from a chemical entity to a therapeutic agent, early and accurate characterization of physicochemical properties is paramount. Properties such as aqueous solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) are not mere data points; they are fundamental determinants of a drug's behavior in a biological system. Poor solubility can lead to low and erratic oral absorption, while suboptimal lipophilicity can hinder cell membrane permeability or, conversely, lead to excessive plasma protein binding and non-specific toxicity. Understanding the pKa is crucial for predicting a compound's charge state in different physiological compartments, which profoundly impacts its solubility, permeability, and target engagement. This guide provides the foundational knowledge and practical methods to thoroughly profile 4-phenylpyrimidin-5-amine.
Core Molecular and Physicochemical Profile
Molecular Identity
-
Chemical Name: 4-Phenylpyrimidin-5-amine
-
Molecular Formula: C₁₀H₉N₃[5]
-
Canonical SMILES: C1=CC=C(C=C1)C2=NC=NC=C2N[5]
-
InChIKey: DQFRFPWGQVAOMT-UHFFFAOYSA-N[5]
Summary of Physicochemical Properties
Direct experimental data for 4-phenylpyrimidin-5-amine is limited in publicly accessible literature.[5] The following table summarizes key properties based on computational predictions for closely related isomers, which serve as a valuable starting point for experimental verification.
| Property | Predicted Value | Implication in Drug Development |
| Melting Point (°C) | ~118.01 (for isomer)[8] | Influences solid-state stability, dissolution rate, and formulation development. |
| Boiling Point (°C) | >300 | High thermal stability is suggested, typical for aromatic heterocyclic compounds. |
| Water Solubility (mg/L) | ~1646 (for isomer)[8] | Suggests moderate solubility; may require formulation strategies for optimal oral absorption. |
| cLogP | ~1.2 - 1.7[5][6] | Indicates good lipophilicity, suggesting potential for good membrane permeability. |
| pKa (Most Basic) | ~3.72 (for isomer)[9] | The pyrimidine ring nitrogen is weakly basic; the compound will be largely neutral at physiological pH. |
| Topological Polar Surface Area (TPSA) | 51.8 Ų[6][7] | Value is well within the range associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (Amine group)[6][7] | Contributes to interactions with biological targets and affects solubility. |
| Hydrogen Bond Acceptors | 3 (Ring nitrogens)[6][7] | Key for molecular recognition at the target binding site. |
| Rotatable Bonds | 1 (Phenyl-pyrimidine bond)[6][7] | Low conformational flexibility, which can be advantageous for binding affinity. |
Spectroscopic and Structural Characterization
While specific spectra for 4-phenylpyrimidin-5-amine are not available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features. Data from the closely related isomer, 5-phenylpyrimidin-4-amine, for which NMR, MS, UV-Vis, and IR spectra are documented, can serve as a useful comparison.[6]
-
¹H NMR: The spectrum is expected to show distinct signals for the phenyl group protons (multiplets in the aromatic region, ~7.0-8.0 ppm), pyrimidine ring protons (singlets or doublets, likely downfield), and the amine (-NH₂) protons (a broad singlet which may be exchangeable with D₂O).
-
¹³C NMR: The spectrum would display signals corresponding to the ten carbon atoms, with the phenyl carbons appearing in the ~120-140 ppm range and the pyrimidine carbons appearing at more varied, and typically downfield, shifts.
-
Mass Spectrometry (MS): The primary ion in an EI or ESI+ spectrum would be the molecular ion [M+H]⁺ at m/z ≈ 172.08. Fragmentation patterns would likely involve the pyrimidine and phenyl rings.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (~3300-3500 cm⁻¹), C=N and C=C stretching from the aromatic rings (~1500-1650 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹).
Experimental Protocols for Physicochemical Characterization
Authoritative and reproducible data is the bedrock of drug development. The following protocols describe robust, self-validating methods for determining the core physicochemical properties of 4-phenylpyrimidin-5-amine.
Workflow Overview
The characterization process follows a logical sequence from basic identity confirmation to detailed property measurement.
Caption: Experimental workflow for physicochemical profiling.
Protocol: Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
-
Expertise & Experience: This method is the "gold standard" as it measures the solubility of the most stable crystalline form of the compound at equilibrium, providing a true thermodynamic value essential for biopharmaceutical modeling.
-
Methodology:
-
Preparation: Add an excess amount of solid 4-phenylpyrimidin-5-amine (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for 24-48 hours.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
-
Trustworthiness (Self-Validation):
-
Run the experiment in triplicate to ensure reproducibility.
-
Confirm that a solid pellet is visible after centrifugation to ensure an excess was used.
-
Analyze samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).
-
Protocol: Determination of Lipophilicity (LogD at pH 7.4)
-
Expertise & Experience: The shake-flask method using n-octanol and buffer is classic, but a reverse-phase HPLC method is often used in discovery settings for higher throughput. Here, we describe the foundational shake-flask approach.
-
Methodology:
-
Pre-saturation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.
-
Preparation: Prepare a stock solution of 4-phenylpyrimidin-5-amine in a suitable solvent (e.g., DMSO) and add a small volume to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final DMSO concentration should be <1%.
-
Equilibration: Shake the vial for 1-2 hours to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
-
Trustworthiness (Self-Validation):
-
Perform the measurement in triplicate.
-
Ensure the measured concentrations fall within the linear range of the analytical assay.
-
Run a control compound with a known LogD value to validate the experimental setup.
-
Protocol: Determination of Acidity/Basicity (pKa)
-
Expertise & Experience: Potentiometric titration is a highly accurate method for pKa determination. Due to the low aqueous solubility of many organic compounds, a co-solvent (e.g., methanol or acetonitrile) is often required. The Yasuda-Shedlovsky extrapolation can then be used to determine the aqueous pKa.
-
Methodology:
-
Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mM) in various ratios of water:co-solvent (e.g., 30%, 50%, 70% methanol).
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode. A reverse titration with a base (e.g., 0.1 M KOH) can also be performed.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa in that specific solvent mixture corresponds to the pH at the half-equivalence point.
-
Extrapolation: Plot the measured pKa values against the percentage of co-solvent. Extrapolate the linear portion of the graph back to 0% co-solvent to estimate the aqueous pKa.
-
-
Trustworthiness (Self-Validation):
-
Calibrate the pH electrode using standard buffers before each experiment.
-
Analyze a standard compound with a known pKa (e.g., pyridine) in the same solvent mixtures to validate the method and extrapolation.
-
Implications for Drug Development
The physicochemical properties of 4-phenylpyrimidin-5-amine directly inform its potential as a drug candidate.
Caption: Relationship between physicochemical properties and ADME.
-
Absorption: With a predicted LogP of ~1.5 and moderate aqueous solubility, the compound is likely to have good passive permeability across the gut wall. The low basicity (pKa ~3.7) means it will be predominantly in its neutral, more permeable form in the intestine (pH 6-7.5).
-
Distribution: The moderate lipophilicity suggests the compound will not be overly sequestered in fatty tissues and should have reasonable access to target tissues. Plasma protein binding is expected to be moderate.
-
Metabolism: The phenyl ring and the pyrimidine core are potential sites for Phase I metabolism (e.g., hydroxylation by cytochrome P450 enzymes). The primary amine could be a site for conjugation (Phase II metabolism). Stability studies in liver microsomes are a critical next step.
-
Excretion: The compound's characteristics suggest a combination of metabolic and renal clearance pathways is likely.
Overview of Synthesis Strategies
The synthesis of 4-phenylpyrimidin-5-amine and its derivatives can be achieved through established heterocyclic chemistry routes. A common approach involves the condensation of a three-carbon synthon with an amidine or related species.[10] For instance, a substituted benzoylacetonitrile could react with formamidine to construct the core phenylpyrimidine ring system. The synthesis of related pyrimido[4,5-d]pyrimidines has been reported starting from readily available reagents in a two-step procedure.[11] Various synthetic protocols have been developed for pyrimidine derivatives, highlighting the modularity and accessibility of this chemical class.[3][10]
Conclusion
4-Phenylpyrimidin-5-amine possesses a promising physicochemical profile for a drug discovery starting point. Its predicted properties—moderate lipophilicity, sufficient aqueous solubility, and a TPSA value conducive to oral bioavailability—position it favorably within the "drug-like" chemical space. However, these computational estimates must be rigorously confirmed through the standardized experimental protocols outlined in this guide. Empirical data on solubility, LogD, pKa, and metabolic stability will be critical for guiding hit-to-lead optimization, enabling chemists to fine-tune the molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance required for a successful therapeutic agent.
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Ben Ameur, G., Maalej, E., Martin, H., & Ismaili, L. (n.d.). Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. ResearchGate. [Link]
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PubChem. (n.d.). 4-Phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]
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Definitive Identification of 4-phenylpyrimidin-5-amine: A Guide to CAS Number, Spectroscopic Analysis, and Quality Control
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of pharmaceutical research and chemical synthesis, the precise identification and purity assessment of molecular entities are paramount. This guide provides a comprehensive technical framework for the characterization of 4-phenylpyrimidin-5-amine. While this specific isomer is not as widely documented as its structural counterparts, this guide establishes a robust analytical paradigm for its unambiguous identification, focusing on the critical differentiation from its common positional isomers, such as 5-phenylpyrimidin-4-amine. We will delve into the core principles and practical application of spectroscopic and chromatographic techniques, providing field-proven protocols and explaining the causality behind experimental choices. This document serves as an essential resource for ensuring the scientific integrity of research involving substituted phenylpyrimidines.
Core Identification and Physicochemical Properties
The foundational step in any chemical workflow is the confirmation of the molecular identity. 4-phenylpyrimidin-5-amine belongs to a class of compounds where positional isomerism can significantly impact biological activity and physicochemical properties. Therefore, relying solely on a name is insufficient; a multi-faceted approach to identification is mandatory.
While a specific CAS (Chemical Abstracts Service) number for 4-phenylpyrimidin-5-amine is not prominently listed in major databases, its isomer, 5-phenylpyrimidin-4-amine, is well-documented under CAS Number 21419-05-6 [1]. This highlights the critical need for rigorous analytical confirmation to prevent costly errors stemming from isomer misidentification.
Table 1: Key Chemical Identifiers for Phenylpyrimidine Amine Isomers
| Identifier | 4-phenylpyrimidin-5-amine (Predicted) | 5-phenylpyrimidin-4-amine (Reference Isomer) |
|---|---|---|
| CAS Number | Not Assigned / Ambiguous | 21419-05-6[1] |
| Molecular Formula | C₁₀H₉N₃[2] | C₁₀H₉N₃[1] |
| Molecular Weight | 171.20 g/mol [1] | 171.20 g/mol [1] |
| IUPAC Name | 4-phenylpyrimidin-5-amine[2] | 5-phenylpyrimidin-4-amine[1] |
| SMILES | C1=CC=C(C=C1)C2=NC=NC=C2N[2] | C1=CC=C(C=C1)C2=CN=CN=C2N[1] |
| InChI Key | DQFRFPWGQVAOMT-UHFFFAOYSA-N[2] | RIQAUNNLIXGOAK-UHFFFAOYSA-N[1] |
The Imperative of Isomer Differentiation in Drug Discovery
The causality behind our insistence on a multi-technique identification process lies in the structure-activity relationship (SAR). In drug development, even a minor structural change, such as moving a functional group to an adjacent position on a heterocyclic ring, can drastically alter a compound's interaction with a biological target. The 4-phenyl-5-amine and 5-phenyl-4-amine isomers, while sharing the same mass and elemental composition, will present different electronic distributions and steric profiles. This can lead to profound differences in:
-
Receptor Binding Affinity: The amine and phenyl groups are key pharmacophoric features. Their relative positions dictate the potential for hydrogen bonding and hydrophobic interactions.
-
Metabolic Stability: The accessibility of sites for metabolic enzymes (e.g., Cytochrome P450s) will differ, affecting the compound's pharmacokinetic profile.
-
Toxicity: An inactive but toxic isomer could be mistaken for the active compound, leading to misleading safety profiles.
This analytical rigor is a self-validating system; by confirming the precise isomeric structure, we ensure that the biological data generated is trustworthy and reproducible.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopy provides a non-destructive "fingerprint" of a molecule. For phenylpyrimidine amines, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for definitive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. The key to differentiating the 4-phenyl-5-amine from the 5-phenyl-4-amine lies in the chemical shifts and coupling patterns of the pyrimidine ring protons.
Expertise & Causality: In ¹H NMR, protons on the pyrimidine ring will have distinct chemical shifts and coupling constants based on their proximity to the nitrogen atoms and the bulky phenyl group. The amine group (-NH₂) protons will also appear as a broad singlet, the position of which can vary.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data
| Technique | Predicted Features for 4-phenylpyrimidin-5-amine | Reference Data for 5-phenylpyrimidin-4-amine |
|---|---|---|
| ¹H NMR | - Phenyl protons (multiplet, ~7.4-7.8 ppm) - Three distinct pyrimidine protons with specific coupling patterns. - Amine protons (-NH₂, broad singlet) | - Phenyl protons (multiplet) - Pyrimidine protons with different shifts and couplings due to altered substitution pattern.[1] - Amine protons (-NH₂, broad singlet) |
| ¹³C NMR | - Phenyl carbons (~127-138 ppm) - Pyrimidine carbons with unique shifts based on substituent effects. | - Known shifts available in databases.[1] |
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of amine protons, sometimes allowing for their observation.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a spectrometer (e.g., 400 MHz or higher).[3]
-
Analysis: Process the spectra and integrate the signals. Compare the observed chemical shifts and coupling constants to predicted values and data from known isomers to confirm the structure. Quantitative NMR (qNMR) can also be employed for purity assessment against a certified internal standard.[4][5]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expertise & Causality: Both isomers will have the same parent molecular ion peak. However, the fragmentation pattern upon ionization (e.g., Electron Ionization - EI) can differ based on the relative stability of the fragments formed. The loss of HCN or phenyl radicals can occur, and the relative abundance of these fragment ions can serve as a diagnostic tool.
Table 3: Mass Spectrometry Data
| Parameter | Expected Value for 4-phenylpyrimidin-5-amine |
|---|---|
| Molecular Formula | C₁₀H₉N₃ |
| Exact Mass | 171.0796 Da[1] |
| Nominal Mass | 171 Da |
| Predicted [M+H]⁺ | 172.0869 m/z[2] |
| Key Fragments | Fragments corresponding to the loss of HCN, N₂, and phenyl group moieties. |
Protocol 2: Mass Spectrometry Analysis (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[6]
-
GC Method: Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature gradient to ensure separation from any impurities.
-
MS Acquisition: Acquire mass spectra across a range of m/z 50-300.
-
Analysis: Identify the molecular ion peak and compare it to the expected exact mass. Analyze the fragmentation pattern to support the proposed structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expertise & Causality: The primary amine (-NH₂) group is the most indicative functional group. It will show a characteristic pair of N-H stretching bands. The C=N and C=C bonds within the pyrimidine and phenyl rings will also have distinct absorptions in the fingerprint region.[7][8]
Table 4: Key Infrared (IR) Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching of the -NH₂ group.[7][9] |
| Aromatic C-H Stretch | 3000 - 3100 | C-H bonds on the phenyl and pyrimidine rings. |
| N-H Bend (Primary Amine) | 1580 - 1650 | Scissoring vibration of the -NH₂ group.[7] |
| C=N and C=C Stretch | 1400 - 1600 | Ring stretching vibrations from both pyrimidine and phenyl rings.[10] |
| C-N Stretch (Aromatic) | 1250 - 1335 | Stretching of the bond connecting the amine to the pyrimidine ring.[7] |
Chromatographic Purity Assessment Workflow
While spectroscopy confirms structure, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in pharmaceutical analysis.[11][12]
Expertise & Causality: The choice of a reversed-phase (e.g., C18) column is logical for a moderately polar compound like 4-phenylpyrimidin-5-amine. A mobile phase consisting of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of retention time. A UV detector is ideal, as the conjugated phenyl and pyrimidine systems will have strong chromophores. Purity is assessed by calculating the area percentage of the main peak relative to all other peaks in the chromatogram.[4][13]
Caption: High-level workflow for HPLC-based purity analysis.
Integrated Analytical Strategy for Quality Control
A robust quality control (QC) process does not rely on a single technique. It integrates multiple orthogonal methods into a logical sequence to provide a comprehensive and trustworthy assessment of a chemical substance.
Caption: Decision workflow for comprehensive quality control.
Safety and Handling
-
GHS Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
Always consult a compound-specific SDS before handling any chemical.
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The Multifaceted Biological Landscape of 4-Phenylpyrimidin-5-amine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-phenylpyrimidin-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this important class of molecules. We will delve into their prominent role as kinase inhibitors, their applications in oncology, and their emerging potential in other therapeutic areas such as neuroprotection and antimicrobial therapy. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the field, from fundamental chemistry to detailed experimental protocols for biological evaluation.
Introduction: The Rise of a Versatile Scaffold
The pyrimidine ring is a cornerstone of numerous biologically essential molecules, including nucleic acids and vitamins. In the realm of synthetic medicinal chemistry, pyrimidine derivatives have been extensively explored, leading to the discovery of a multitude of therapeutic agents. Among these, the 4-phenylpyrimidin-5-amine core has garnered significant attention due to its unique structural features that allow for versatile substitution patterns, enabling the fine-tuning of pharmacological properties. This structural adaptability has made it a fertile ground for the development of targeted therapies, particularly in the field of oncology. This guide will provide a comprehensive overview of the biological activities associated with 4-phenylpyrimidin-5-amine derivatives, with a particular focus on their mechanism of action as kinase inhibitors and their evaluation as potential therapeutic agents.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of 4-phenylpyrimidin-5-amine derivatives typically involves multi-step reaction sequences, often starting from readily available precursors. A common and efficient approach is the condensation of a substituted benzaldehyde with malononitrile and urea or a urea equivalent.[1][2] This can be followed by further modifications to introduce diversity at various positions of the pyrimidine ring and the phenyl group.
For instance, a general synthetic route can be initiated by the reaction of an aromatic aldehyde with malononitrile and urea in the presence of a suitable catalyst, such as potassium carbonate, to yield 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives.[1][2] These intermediates can then be subjected to a series of chemical transformations to introduce the desired functionalities. Another approach involves the reaction of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with a reducing agent like Pd-C/ammonium formate to yield the corresponding amine.
The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The versatility of these synthetic methods allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing potency and selectivity.
A Spectrum of Biological Activities
The 4-phenylpyrimidin-5-amine scaffold has been associated with a wide range of biological activities, highlighting its potential in various therapeutic areas.
Anticancer Activity: A Primary Focus
The most extensively studied biological activity of 4-phenylpyrimidin-5-amine derivatives is their anticancer potential.[3] These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer.[4] Their anticancer activity is often mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
Kinase Inhibition: A Key Mechanism of Action
A primary mechanism underlying the anticancer effects of many 4-phenylpyrimidin-5-amine derivatives is their ability to act as potent inhibitors of various protein kinases.[5][6][7][8] Kinases are a large family of enzymes that play a critical role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. The 4-phenylpyrimidin-5-amine scaffold serves as an excellent ATP-competitive inhibitor, fitting into the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.
Key kinase targets for this class of compounds include:
-
Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, leading to mitotic failure and cancer cell death.[5]
-
Cyclin-Dependent Kinases (CDKs): Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active inhibitors of CDK9, a key regulator of transcription, and have shown potent antiproliferative effects.[6]
-
Janus Kinases (JAKs): 5-methylpyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[7]
-
c-Met: Novel N-phenylpyrimidin-2-amine derivatives have demonstrated outstanding inhibitory activity against c-Met, a receptor tyrosine kinase implicated in oncogenesis and metastasis.[8]
-
Polo-like Kinase 4 (PLK4): Pyrimidin-2-amine derivatives have been designed as potent inhibitors of PLK4, a master regulator of centriole duplication, showing promise in breast cancer therapy.[9]
-
MAPK-interacting kinases (Mnks): 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives have been discovered as potent Mnk2 inhibitors, promoting apoptosis in acute myeloid leukemia cells.[10]
-
USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target.[4]
The following diagram illustrates the general mechanism of action of 4-phenylpyrimidin-5-amine derivatives as ATP-competitive kinase inhibitors.
Caption: ATP-competitive kinase inhibition by 4-phenylpyrimidin-5-amine derivatives.
Emerging Therapeutic Applications
Beyond oncology, derivatives of 4-phenylpyrimidin-5-amine have shown promise in other therapeutic areas:
-
Neuroprotection and Antioxidant Activity: Certain diphenylpyrimido[4,5-d]pyrimidin-4-amine derivatives have been identified as promising neuroprotective and antioxidant compounds.[11]
-
Antimicrobial and Anti-inflammatory Activity: Some novel pyrimidine and pyrimidopyrimidine derivatives have demonstrated in vitro antimicrobial, anti-inflammatory, and antioxidant properties.[1]
Experimental Protocols for Biological Evaluation
To assess the biological activity of 4-phenylpyrimidin-5-amine derivatives, a series of in vitro and cell-based assays are employed. The following section provides detailed, step-by-step methodologies for key experiments.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4][11]
Step-by-Step Protocol: [1][4][11]
-
Cell Seeding:
-
Harvest cancer cells of interest and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-phenylpyrimidin-5-amine derivatives in culture medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
-
Caption: Workflow of the MTT assay for determining anticancer activity.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[8][13][14] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used for high-throughput screening.[7]
Principle: The assay quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.[8]
Step-by-Step Protocol (using a luminescence-based kit): [7][15]
-
Reagent Preparation:
-
Prepare a stock solution of the 4-phenylpyrimidin-5-amine derivative in 100% DMSO.
-
Create a serial dilution of the compound in an appropriate buffer.
-
Prepare the kinase, substrate, and ATP solutions in the recommended kinase assay buffer.
-
-
Kinase Reaction:
-
In a white, opaque 96-well or 384-well plate, add the diluted compound or DMSO control.
-
Add the kinase to each well and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for the recommended time (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another recommended period (e.g., 30 minutes).
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Western Blot Analysis of Protein Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated form of a protein.[5][6]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated protein of interest.[5]
Step-by-Step Protocol: [3][5][6][16]
-
Sample Preparation:
-
Culture cells and treat them with the 4-phenylpyrimidin-5-amine derivative for the desired time.
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein into the wells of an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3][6]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 4-phenylpyrimidin-5-amine scaffold and analysis of the resulting changes in biological activity are crucial for lead optimization. SAR studies help to identify the key structural features required for potent and selective activity.
Data Presentation:
Quantitative data from biological assays should be summarized in clearly structured tables for easy comparison. For example, a table summarizing the anticancer activity of a series of derivatives could include the compound ID, chemical structure, and IC₅₀ values against different cancer cell lines.
Table 1: Example of SAR Data for Anticancer Activity
| Compound ID | R1 | R2 | R3 | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - HCT116 | IC₅₀ (µM) - A549 |
| 1a | H | H | H | 15.2 | 20.5 | 18.9 |
| 1b | Cl | H | H | 5.8 | 8.1 | 7.5 |
| 1c | OCH₃ | H | H | 10.1 | 12.3 | 11.7 |
| 1d | H | F | H | 7.3 | 9.5 | 8.8 |
| 1e | H | H | NO₂ | 2.1 | 3.4 | 2.9 |
Pharmacokinetic Considerations
For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Early assessment of these properties is crucial in the drug discovery process. Computational tools can be used for the initial prediction of ADMET properties.[10] In vivo studies in animal models are then necessary to determine the pharmacokinetic profile of lead compounds.[17]
Conclusion and Future Directions
The 4-phenylpyrimidin-5-amine scaffold has proven to be a remarkably versatile platform for the design and discovery of novel therapeutic agents. Its prominence as a kinase inhibitor has led to the development of numerous potent anticancer compounds, some of which are advancing through preclinical and clinical development. The expanding scope of biological activities associated with this scaffold, including neuroprotective and antimicrobial effects, suggests that its therapeutic potential is far from exhausted.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase targets to minimize off-target effects and improve the therapeutic index.
-
Exploring New Therapeutic Areas: Systematically investigating the potential of 4-phenylpyrimidin-5-amine derivatives in indications beyond cancer.
-
Novel Drug Delivery Systems: Developing innovative formulations to enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of the rich chemistry and diverse biology of 4-phenylpyrimidin-5-amine derivatives holds great promise for the development of the next generation of targeted therapies.
References
- Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4336-4351.
- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859.
- Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
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Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]
- Tian, Y., et al. (2022). Discovery of 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 816-823.
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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PubChem. (n.d.). 4-phenylpyrimidin-5-amine. Retrieved from [Link]
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protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 931-942.
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Maalej, E., et al. (2017). Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. ResearchGate. Retrieved from [Link]
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
- Zhang, Y., et al. (2021). Structure-guided design and development of novel N-phenylpyrimidin-2-amine derivatives as potential c-Met inhibitors. European Journal of Medicinal Chemistry, 223, 113648.
- El-Gazzar, A. R. B. A., et al. (2022).
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Mind the Graph. (2018). Cell signaling pathways step-by-step and templates. Retrieved from [Link]
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Novartis Institute of Biomedical Research. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development. Retrieved from [Link]
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (n.d.). ResearchGate. Retrieved from [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. Retrieved from [Link]
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Reddit. (2022). Tips for Pathway Schematic design?. Retrieved from [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. Retrieved from [Link]
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Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link]
- El-Gazzar, A. R. B. A., et al. (2009). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
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Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. (n.d.). ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
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The Pyrimidine Core: A Journey from 19th Century Labs to Modern Targeted Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
The story of pyrimidine is a compelling narrative of scientific discovery, weaving through the foundational principles of organic chemistry to the cutting edge of precision medicine. This guide provides a comprehensive exploration of the discovery and history of pyrimidine-based compounds, designed for the discerning eye of researchers, scientists, and drug development professionals. We will journey from the initial isolation and synthesis of this fundamental heterocyclic scaffold to its current-day prominence in a vast array of life-saving therapeutics. This document eschews a rigid template, instead opting for a structure that organically follows the scientific and historical trajectory of pyrimidine chemistry, offering not just a recitation of facts, but a deeper understanding of the causality behind key experimental choices and the evolution of scientific thought.
The Dawn of Pyrimidine Chemistry: Foundational Syntheses and Structural Elucidation
The saga of pyrimidine begins in the 19th century, a period of fervent discovery in organic chemistry. While pyrimidine derivatives like alloxan were known in the early 1800s, the systematic investigation and synthesis of the pyrimidine core commenced much later.
A pivotal moment arrived in 1879 when Édouard Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid. This was achieved through the condensation of urea and malonic acid in the presence of phosphorus oxychloride, a landmark reaction that laid the groundwork for a new class of compounds.
The systematic study of pyrimidines was then championed by Albrecht Pinner , who, in 1884, developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines. It was Pinner who, in 1885, first proposed the name "pyrimidin," a linguistic blend of "pyridine" and "amidine," reflecting its chemical heritage.
However, the parent pyrimidine compound remained elusive until 1900, when Siegmund Gabriel and James Colman successfully prepared it.[1] Their method involved the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1]
These early synthetic endeavors were not merely academic exercises; they were crucial for the structural elucidation of this new class of heterocyclic compounds. The work of these pioneers provided the chemical foundation upon which the entire field of pyrimidine chemistry would be built.
Diagram 1: Foundational Syntheses of the Pyrimidine Core
Caption: Key historical syntheses of the pyrimidine core.
The Biological Significance Unveiled: Pyrimidines in the Fabric of Life
The true significance of pyrimidine chemistry began to unfold with the discovery of its central role in the building blocks of life. The three pyrimidine nucleobases—cytosine (C) , thymine (T) , and uracil (U) —are fundamental components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA).
The discovery and structural elucidation of these nucleobases were critical milestones. Cytosine was discovered and named by Albrecht Kossel and Albert Neumann in 1894 after being hydrolyzed from calf thymus tissues. Its structure was proposed and confirmed by synthesis in 1903.
This realization that pyrimidines are integral to the genetic code propelled the field forward, leading to an explosion of research into their biosynthesis, metabolism, and function.
Diagram 2: The De Novo Pyrimidine Biosynthesis Pathway
Caption: The de novo biosynthesis pathway of pyrimidine nucleotides.
The Therapeutic Revolution: Pyrimidine-Based Compounds in Modern Medicine
The understanding of pyrimidine's role in fundamental biological processes paved the way for its exploitation as a therapeutic target. The structural versatility of the pyrimidine scaffold has allowed medicinal chemists to design a vast array of compounds with diverse pharmacological activities.
Anticancer Agents: Targeting the Machinery of Cell Proliferation
The reliance of rapidly dividing cancer cells on a steady supply of nucleotides makes the pyrimidine biosynthesis pathway an attractive target for anticancer drug development.
5-Fluorouracil (5-FU) , synthesized in the 1950s, was one of the earliest and most successful pyrimidine-based anticancer drugs. It acts as an antimetabolite, inhibiting thymidylate synthase, an enzyme crucial for the synthesis of thymidine, thereby disrupting DNA synthesis and repair in cancer cells.
The advent of targeted therapies has seen the rise of pyrimidine-based kinase inhibitors . These drugs are designed to selectively inhibit specific kinases that are aberrantly activated in cancer cells and drive tumor growth.
-
Imatinib (Gleevec®) : A 2-phenylaminopyrimidine derivative, imatinib is a tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGFRA.[2] Its success in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) heralded the era of targeted cancer therapy.[2]
-
Gefitinib (Iressa®) : This anilinoquinazoline, which contains a fused pyrimidine ring, is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
Table 1: Selected Pyrimidine-Based Kinase Inhibitors in Oncology
| Drug | Target Kinase(s) | Approved Indications | Representative IC50 Value |
| Imatinib | BCR-ABL, c-KIT, PDGFRA | CML, GIST, others | ~100 nM (BCR-ABL) |
| Gefitinib | EGFR | NSCLC with EGFR mutations | ~30 nM (EGFR) |
| Erlotinib | EGFR | NSCLC, Pancreatic Cancer | ~2 nM (EGFR) |
| Lapatinib | EGFR, HER2 | Breast Cancer | ~10 nM (EGFR), ~13 nM (HER2) |
Diagram 3: Mechanism of Action of Pyrimidine-Based EGFR Inhibitors
Caption: Inhibition of EGFR signaling by a pyrimidine-based inhibitor.
Antiviral Agents: Halting Viral Replication
The principle of antimetabolism has also been successfully applied to antiviral drug development. Nucleoside analogs , which mimic naturally occurring nucleosides, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and halting viral replication.
Zidovudine (AZT) , also known as azidothymidine, was the first antiretroviral drug approved for the treatment of HIV/AIDS.[3] Synthesized in 1964 as a potential anticancer agent, its potent antiviral activity against HIV was discovered in the 1980s.[4] AZT is a thymidine analog that, once phosphorylated in the body, is incorporated into the viral DNA by reverse transcriptase, causing chain termination.[4]
Experimental Protocols: From Historical Synthesis to Modern Drug Discovery
To provide a practical perspective, this section details step-by-step methodologies for both a classic and a modern pyrimidine synthesis.
The Biginelli Reaction: A Classic Multicomponent Synthesis
The Biginelli reaction, discovered by Italian chemist Pietro Biginelli in 1891, is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[2] This reaction remains a cornerstone of pyrimidine synthesis due to its simplicity and efficiency.
Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If necessary, the crude product can be purified by recrystallization from ethanol.
Diagram 4: The Biginelli Reaction Workflow
Caption: A typical workflow for the Biginelli reaction.
Modern Synthesis: A Representative Protocol for a Pyrimidine-Based Kinase Inhibitor
The synthesis of modern pyrimidine-based drugs often involves multi-step sequences and utilizes advanced synthetic methodologies. The following is a generalized protocol for the synthesis of a 2,4-disubstituted aminopyrimidine, a common scaffold in kinase inhibitors.
Protocol: Synthesis of a 2,4-Disubstituted Aminopyrimidine
-
Starting Material: Begin with a commercially available 2,4-dichloropyrimidine.
-
First Nucleophilic Aromatic Substitution (SNAr): React the 2,4-dichloropyrimidine with a primary amine (1.0 eq) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent (e.g., isopropanol) at elevated temperatures. The greater reactivity of the chlorine at the 4-position typically leads to selective substitution.
-
Second Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-4-aminopyrimidine is then reacted with a second, different primary amine under more forcing conditions (e.g., higher temperatures or using a catalyst like palladium) to displace the remaining chlorine at the 2-position.
-
Purification: The final product is purified using column chromatography on silica gel.
Conclusion and Future Outlook
The journey of pyrimidine-based compounds, from their initial discovery in the 19th century to their central role in modern medicine, is a testament to the power of fundamental chemical research. The early synthetic methods, born out of scientific curiosity, provided the tools to construct a scaffold that would later be found at the very heart of life's genetic code. This fundamental understanding, in turn, has enabled the rational design of a multitude of life-saving drugs.
The future of pyrimidine chemistry in drug discovery remains incredibly bright. The versatility of the pyrimidine core continues to be exploited in the development of novel therapeutics targeting a wide range of diseases. As our understanding of disease biology deepens, medicinal chemists will undoubtedly continue to leverage the rich history and synthetic flexibility of the pyrimidine scaffold to craft the next generation of targeted therapies, further solidifying its legacy as a cornerstone of medicinal chemistry.
References
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Wikipedia. Pyrimidine. [Link]
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National Center for Biotechnology Information. Imatinib: A Breakthrough of Targeted Therapy in Cancer. [Link]
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A Technical Guide to Substituted Pyrimidin-5-amines: From Synthesis to Therapeutic Application
Foreword: The Pyrimidine Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, is undeniably one such "privileged scaffold."[1] Its prevalence in the fundamental building blocks of life, such as the nucleobases cytosine, thymine, and uracil, provides a compelling evolutionary rationale for its biocompatibility and versatile molecular recognition capabilities.[2] This guide delves into a specific, yet profoundly significant, subclass: substituted pyrimidin-5-amines . We will explore the synthetic strategies to access this core, dissect the critical role of the 5-amino group in molecular interactions, and survey the vast therapeutic potential unlocked by strategic substitutions, providing researchers and drug development professionals with a comprehensive technical resource.
Synthetic Strategies: Accessing the Pyrimidin-5-amine Core
The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, enabling the rapid generation of diverse analogues for structure-activity relationship (SAR) studies. Fortunately, the pyrimidin-5-amine core can be constructed through several robust and versatile synthetic routes. One-pot and microwave-assisted techniques have become increasingly popular for their efficiency.[3][4][5]
A prevalent and effective strategy involves the cyclocondensation of a β-dicarbonyl equivalent with a guanidine-based reagent. This approach offers a direct and often high-yielding pathway to the core structure. The choice of starting materials allows for the introduction of diversity at various positions of the pyrimidine ring.
Caption: Generalized workflow for the synthesis of substituted pyrimidin-5-amines.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-6-phenylpyrimidin-4-ol
This protocol describes a rapid, solvent-free synthesis of a 2-aminopyrimidine derivative, adapted from methodologies reported in the literature.[5][6] This intermediate is a common precursor for further functionalization to pyrimidin-5-amines.
Materials:
-
Ethyl benzoylacetate (1.0 mmol)
-
Guanidine hydrochloride (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
Microwave synthesis vials
-
Ethanol
-
Deionized water
Procedure:
-
In a 10 mL microwave synthesis vial, combine ethyl benzoylacetate (1.0 mmol), guanidine hydrochloride (1.2 mmol), and potassium carbonate (1.5 mmol).
-
Mix the solids thoroughly using a spatula.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the vial to cool to room temperature.
-
Add 10 mL of cold deionized water to the reaction mixture and stir vigorously for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2-amino-6-phenylpyrimidin-4-ol.
Validation:
-
Structure Confirmation: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[7]
-
Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.
The 5-Amino Group: A Linchpin for Biological Activity
While substitutions at positions 2, 4, and 6 of the pyrimidine ring are crucial for tuning physicochemical properties and exploring SAR, the introduction of a nitrogen-containing substituent at the C5 position is particularly impactful for targeting certain enzyme families, most notably protein kinases. The 5-amino group acts as a potent hydrogen bond donor and acceptor, enabling critical interactions with the hinge region of the ATP-binding pocket of many kinases. This mimicry of the adenosine moiety of ATP is a cornerstone of their inhibitory mechanism.[1]
Caption: Key hydrogen bond interactions with a kinase hinge region.
This bidentate hydrogen bonding pattern provides a strong anchoring point for the inhibitor, significantly contributing to its binding affinity and potency. The specific substituents on the rest of the pyrimidine scaffold then dictate selectivity for different kinases and overall pharmacological properties.
Therapeutic Applications and Biological Activities
Substituted pyrimidin-5-amines exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery across multiple therapeutic areas.[7][8][9]
Kinase Inhibition and Anticancer Activity
The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.[10] Pyrimidin-5-amines have emerged as a powerful class of kinase inhibitors.
-
Aurora Kinase Inhibition: A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of Aurora A and B kinases.[11] The lead compound from this series, CYC116, demonstrated anticancer activity and entered phase I clinical trials. Its mechanism involves suppressing mitosis, leading to cell death in cancer cells.[11]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The substitution at the C5-position of the pyrimidine core has been shown to be critical for potent and selective inhibition of CDK9.[12] Compounds with a carbonitrile group at C5, for example, exhibit nanomolar potency against CDK9, CDK1, and CDK2, leading to highly effective antiproliferative activity in human colon cancer cell lines.[12]
| Compound Class | Target Kinase(s) | Potency (Kᵢ or IC₅₀) | Cancer Cell Line | Cytotoxicity (GI₅₀) | Reference |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (Cmpd 18) | Aurora A, Aurora B | Kᵢ = 8.0 nM, 9.2 nM | - | - | [11] |
| 5-cyano-2-(m-nitroanilino)-4-(thiazol-5-yl)pyrimidine | CDK9, CDK1, CDK2 | Kᵢ = 1-6 nM | HCT-116 | 40 nM | [12] |
| 5-fluoro-2-(m-SO₂NH₂-anilino)-4-(thiazol-5-yl)pyrimidine | Pan-CDK | Kᵢ = 3-7 nM | HCT-116 | < 10 nM | [12] |
Table 1: Representative Kinase Inhibitory and Anticancer Activity of Substituted Pyrimidines.
Anti-inflammatory Activity
Chronic inflammation underlies numerous diseases. Pyrimidine derivatives have been investigated as anti-inflammatory agents due to their ability to inhibit key inflammatory mediators.[13][14] Their mechanisms often involve the suppression of enzymes like cyclooxygenase-2 (COX-2) and the reduction of inflammatory signaling molecules such as prostaglandin E2 (PGE₂), tumor necrosis factor-α (TNF-α), and various interleukins.[13][15] Certain pyrimidine-5-carbonitrile derivatives have been found to be potent and selective COX-2 inhibitors.[16]
Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general workflow for assessing the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test compound (substituted pyrimidin-5-amine)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase reaction buffer.
-
Add 1 µL of the test compound dilution (or DMSO for control).
-
Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add 8 µL of the detection reagent to stop the kinase reaction and generate a signal.
-
Incubate as per the detection reagent manufacturer's instructions (e.g., 30-60 minutes).
-
Read the plate on a suitable microplate reader (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrimidin-5-amine scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
C5-Substitution: As previously discussed, this position is critical. Small, electron-withdrawing groups like cyano (-CN) or halogens (-F, -Cl) are often well-tolerated and can enhance kinase inhibitory potency.[12] Protic or hydrogen-bond donating functions at this position can be detrimental to activity.[12]
-
C2-Anilino Substituent: For many kinase inhibitors, a substituted aniline ring at the C2-position is essential. Substituents on this ring can be directed into solvent-exposed regions, allowing for modulation of potency, selectivity, and pharmacokinetic properties.[11]
-
C4-Substituent: The group at the C4-position often occupies a hydrophobic pocket. Aromatic or heteroaromatic rings, such as thiazole, are frequently employed to enhance binding affinity.[11][12]
Caption: Summary of key structure-activity relationship points.
Future Perspectives
The field of substituted pyrimidin-5-amines continues to be a vibrant area of research. Future efforts will likely focus on:
-
Improving Kinase Selectivity: Designing inhibitors that can distinguish between highly homologous kinase family members to reduce off-target effects and toxicity.
-
Exploring New Therapeutic Areas: Leveraging the scaffold's versatility to develop agents for neurodegenerative diseases, metabolic disorders, and infectious diseases.[16][17]
-
Advanced Drug Delivery: Incorporating pyrimidin-5-amine warheads into novel drug modalities like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs) to enhance targeted delivery and efficacy.
The substituted pyrimidin-5-amine core represents a validated and highly adaptable scaffold. Its synthetic tractability, coupled with its proven ability to form high-affinity interactions with key biological targets, ensures its continued prominence in the ongoing quest for novel and effective medicines.
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A-Comprehensive-Technical-Guide-to-4-Phenylpyrimidin-5-amine-Structure-Isomerism-and-Synthetic-Utility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylpyrimidin-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a pyrimidine core decorated with both phenyl and amine substituents, serves as a versatile scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of the structural formula of 4-phenylpyrimidin-5-amine, explores its isomeric landscape, including constitutional isomers and tautomeric forms, and details its synthesis, characterization, and applications. By synthesizing technical data with mechanistic insights, this document aims to be an essential resource for professionals engaged in drug discovery and development.
Section 1: The Core Structure: 4-Phenylpyrimidin-5-amine
Nomenclature and Structural Elucidation
4-Phenylpyrimidin-5-amine is unequivocally defined by a phenyl group at the 4-position and an amine group at the 5-position of a pyrimidine ring. Its molecular formula is C₁₀H₉N₃.[1] The structural arrangement of this molecule provides a unique combination of aromaticity, hydrogen bonding capability, and conformational flexibility, making it a privileged scaffold in medicinal chemistry.
Key Identifiers:
-
IUPAC Name: 4-phenylpyrimidin-5-amine
-
Molecular Formula: C₁₀H₉N₃
-
Canonical SMILES: C1=CC=C(C=C1)C2=NC=NC=C2N[1]
-
InChI Key: DQFRFPWGQVAOMT-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Profile
The physicochemical properties of 4-phenylpyrimidin-5-amine are critical for its handling, formulation, and biological activity. While extensive experimental data is not widely published, computational predictions provide valuable insights.
| Property | Value | Source |
| Molecular Weight | 171.20 g/mol | PubChem CID: 53439036[1] |
| Monoisotopic Mass | 171.07965 Da | PubChem CID: 53439036[1] |
| XlogP (Predicted) | 1.2 | PubChem CID: 53439036[1] |
| Hydrogen Bond Donors | 1 | PubChem CID: 53439036 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 53439036 |
Spectroscopic data is essential for the unambiguous identification and characterization of 4-phenylpyrimidin-5-amine. While a specific, comprehensive public record for this exact molecule is sparse, data for the parent pyrimidin-5-amine and related substituted pyrimidines can be used for comparative analysis.[2] Key expected signals would include aromatic protons from the phenyl ring and pyrimidine ring in ¹H NMR, corresponding aromatic carbons in ¹³C NMR, and characteristic N-H stretching frequencies in IR spectroscopy.
Section 2: Synthetic Pathways and Methodologies
The synthesis of phenylpyrimidinamines can be achieved through various routes, often involving the construction of the pyrimidine ring from acyclic precursors. A common and effective strategy involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine or related nitrogen source.
General Synthetic Strategy
A plausible and widely utilized approach for synthesizing substituted pyrimidines involves the reaction of a 1,3-dielectrophile with a C-N-C synthon. For 4-phenylpyrimidin-5-amine, a logical retrosynthetic disconnection breaks the pyrimidine ring to reveal simpler, commercially available starting materials.
Detailed Experimental Protocol
-
Preparation of a Phenyl-Substituted Precursor: The synthesis would likely start with a precursor already containing the phenyl group, such as a derivative of benzoylacetonitrile or a related β-keto nitrile.
-
Ring Formation: This precursor would then be reacted with a source of the remaining pyrimidine atoms, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), to construct the heterocyclic core.[3]
-
Introduction of the Amine Group: The 5-amino group could be introduced directly if the precursor allows, or more commonly, a nitro group is introduced and subsequently reduced. The reduction of a nitro-precursor is a robust and high-yielding reaction, often employing reagents like Pd-C with a hydrogen source (e.g., ammonium formate or H₂ gas).[4]
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of substituted aminopyrimidines, a strategy adaptable for 4-phenylpyrimidin-5-amine.
Caption: Generalized synthetic workflow for 4-phenylpyrimidin-5-amine.
Section 3: The Isomeric Landscape
The isomeric landscape of 4-phenylpyrimidin-5-amine is rich and has significant implications for its chemical and biological properties. This includes both constitutional isomers, where the atoms are connected differently, and tautomers, which are in dynamic equilibrium.
Constitutional Isomers
Constitutional isomers arise from placing the phenyl and amino groups at different positions on the pyrimidine ring. Each isomer possesses a unique set of properties.
| Isomer Name | PubChem CID | Molecular Weight ( g/mol ) | Key Differentiating Feature |
| 4-Phenylpyrimidin-5-amine | 53439036 | 171.20 | Phenyl at C4, Amine at C5[1] |
| 5-Phenylpyrimidin-4-amine | 233337 | 171.20 | Phenyl at C5, Amine at C4[5] |
| 6-Phenylpyrimidin-4-amine | N/A | 171.20 | Phenyl at C6, Amine at C4 |
| 4-Phenylpyrimidin-2-amine | 640062 | 171.20 | Phenyl at C4, Amine at C2 |
| 2-Phenylpyrimidin-4-amine | 71490 | 171.20 | Phenyl at C2, Amine at C4 |
Note: Data for some isomers may not be readily available in public databases.
The positioning of the substituents dramatically influences the molecule's electronics, steric profile, and potential for intermolecular interactions, thereby affecting its utility as a pharmacophore.
Tautomerism: The Amino-Imino Equilibrium
Aminopyrimidines, including 4-phenylpyrimidin-5-amine, can exist in tautomeric forms. The most significant equilibrium is between the amino form and the imino form.[6][7] This equilibrium is crucial as the different tautomers can exhibit distinct biological activities and binding modes with protein targets.[8][9]
The amino tautomer is generally the more stable and predominant form in most conditions, particularly in the solid state and in various solvents.[7] However, the imino tautomer can be stabilized by specific microenvironments, such as the active site of an enzyme, where it may play a critical role in catalysis or binding.[8][9] The equilibrium can be influenced by factors such as pH, solvent polarity, and temperature. Theoretical studies, often using Density Functional Theory (DFT), are employed to calculate the relative stabilities of these tautomers.[6]
Caption: Amino-imino tautomeric equilibrium of 4-phenylpyrimidin-5-amine.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The phenylpyrimidinamine scaffold is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors.[3][10][11] The pyrimidine core mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases, while the substituents provide opportunities for achieving potency and selectivity.
Role as a Privileged Scaffold
4-Phenylpyrimidin-5-amine and its isomers are considered "privileged structures" because they can serve as versatile ligands for multiple biological targets. The key features contributing to this status are:
-
Hydrogen Bonding: The amino group and the pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with protein active sites.
-
Aromatic Interactions: The phenyl ring can engage in π-π stacking and hydrophobic interactions.
-
Synthetic Tractability: The core is readily synthesized and can be decorated with a wide variety of functional groups to optimize pharmacological properties.
Case Studies: Phenylpyrimidinamines as Kinase Inhibitors
Numerous patents and publications highlight the use of N-phenylpyrimidin-2-amine and related scaffolds as potent inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs).[3][10] For example, the compound CYC116, an N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, is a potent inhibitor of Aurora A and B kinases and has entered clinical trials for cancer treatment.[10] These compounds function by competing with ATP for the kinase active site, thereby inhibiting downstream signaling pathways that are often dysregulated in cancer.
Caption: Logical relationship from core scaffold to diverse biological targets.
Section 5: Conclusion and Future Perspectives
4-Phenylpyrimidin-5-amine represents a molecule of high strategic value for drug discovery and chemical biology. Its well-defined structure, combined with a complex but understandable isomeric landscape, provides a fertile ground for the design of new chemical entities. The proven success of the broader phenylpyrimidinamine class, particularly as kinase inhibitors, underscores the potential of this specific scaffold. Future research will likely focus on the synthesis and evaluation of novel derivatives, exploring different substitution patterns to achieve enhanced potency, selectivity, and improved drug-like properties for a range of therapeutic targets. A deeper experimental investigation into its tautomeric equilibria under various conditions would also provide invaluable insights for rational drug design.
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Methodological & Application
Introduction: The Significance of the Pyrimidine Scaffold
An Application Note for the Synthesis of 4-Phenylpyrimidin-5-amine
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases cytosine, thymine, and uracil. Beyond its fundamental role in nucleic acids, the pyrimidine scaffold is a privileged structure in medicinal chemistry. Phenylaminopyrimidine derivatives, for instance, are central to the mechanism of targeted cancer therapies like Imatinib.[1][2] The compound 4-phenylpyrimidin-5-amine is a valuable building block, presenting a versatile scaffold for the development of novel compounds with potential therapeutic applications, including antimicrobial, antioxidant, and kinase-inhibiting activities.[1][3][4] This document provides a detailed, two-step protocol for the synthesis of 4-phenylpyrimidin-5-amine, grounded in established chemical principles and designed for reproducibility and safety.
Overall Synthesis Strategy
The synthesis is designed as a two-part process that is both efficient and scalable. It begins with the formation of a reactive enaminonitrile intermediate, which is then cyclized to form the target pyrimidine ring.
-
Step 1: Synthesis of the Enaminonitrile Intermediate. This step involves the condensation of phenylacetonitrile with dimethylformamide-dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, 3-(dimethylamino)-2-phenylpropenenitrile, by creating a C-C bond and introducing the necessary functionality for the subsequent cyclization.
-
Step 2: Cyclization to the Pyrimidine Core. The enaminonitrile intermediate is reacted with formamidine acetate. This classic reaction introduces the remaining nitrogen and carbon atoms required to construct the six-membered pyrimidine ring, yielding the final product, 4-phenylpyrimidin-5-amine.
This approach is favored due to the high reactivity of the chosen reagents, the generally clean reaction profiles, and the commercial availability of the starting materials.
Visualizing the Synthetic Workflow
The following diagram illustrates the two-step synthetic pathway from starting materials to the final product.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 3-(dimethylamino)-2-phenylpropenenitrile
Mechanism
The formation of the enaminonitrile intermediate proceeds via a condensation reaction. Phenylacetonitrile is first deprotonated at the α-carbon by a base (in this case, the dimethylamino group of DMF-DMA can facilitate this). The resulting carbanion acts as a nucleophile, attacking the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol and dimethylamine to yield the stable, conjugated enaminonitrile product.
Experimental Protocol
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetonitrile (5.0 g, 42.7 mmol).
-
Add dimethylformamide-dimethyl acetal (DMF-DMA) (6.1 g, 51.2 mmol, 1.2 eq).
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the phenylacetonitrile spot), allow the mixture to cool to room temperature.
-
Remove the volatile components (excess DMF-DMA and byproducts) under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is 3-(dimethylamino)-2-phenylpropenenitrile. This intermediate is often of sufficient purity to be carried forward to the next step without further purification. If necessary, it can be recrystallized from a suitable solvent like isopropanol.
Part 2: Synthesis of 4-phenylpyrimidin-5-amine
Mechanism
This step is a cyclocondensation reaction. The reaction is initiated by the nucleophilic attack of the enamine nitrogen of the intermediate onto one of the electrophilic carbons of formamidine. This is followed by an intramolecular cyclization where the nitrile nitrogen attacks the other imine carbon. A subsequent series of proton transfers and elimination of ammonia and dimethylamine leads to the formation of the stable, aromatic 4-phenylpyrimidin-5-amine.
Experimental Protocol
-
To a 250 mL round-bottom flask, add the crude 3-(dimethylamino)-2-phenylpropenenitrile (7.3 g, 42.7 mmol) from the previous step.
-
Add formamidine acetate (6.6 g, 64.0 mmol, 1.5 eq).
-
Add 100 mL of a suitable high-boiling solvent, such as absolute ethanol or 2-methoxyethanol.
-
Heat the mixture to reflux (temperature will depend on the solvent, ~78 °C for ethanol) and maintain for 8-12 hours. Monitor the reaction by TLC until the intermediate is consumed.
-
After completion, cool the reaction mixture to room temperature. A precipitate of the product may form upon cooling.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to yield pure 4-phenylpyrimidin-5-amine as a solid.
Quantitative Data and Reagent Summary
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Step 1 | |||||
| Phenylacetonitrile | C₈H₇N | 117.15 | 5.0 g | 42.7 | 1.0 |
| DMF-DMA | C₅H₁₃NO₂ | 119.16 | 6.1 g | 51.2 | 1.2 |
| Step 2 | |||||
| 3-(dimethylamino)-2-phenylpropenenitrile | C₁₁H₁₂N₂ | 172.23 | 7.3 g (crude) | 42.7 | 1.0 |
| Formamidine Acetate | C₃H₈N₂O₂ | 104.11 | 6.6 g | 64.0 | 1.5 |
| Product | |||||
| 4-phenylpyrimidin-5-amine | C₁₀H₉N₃ | 171.20 | - | - | - |
Safety and Handling Precautions
All manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenylacetonitrile : Toxic. Avoid contact with skin and eyes. Handle with care.
-
Dimethylformamide-dimethyl acetal (DMF-DMA) : Flammable liquid and vapor. Corrosive. Causes skin and eye irritation.
-
Formamidine Acetate : Causes skin and eye irritation. May cause an allergic skin reaction.[5][6][7] Avoid inhalation of dust.[5] Keep the container tightly closed in a dry, cool place.[5][8]
-
Solvents (Ethanol, 2-Methoxyethanol) : Flammable liquids. Keep away from ignition sources.
-
Waste Disposal : Dispose of all chemical waste in accordance with local and institutional regulations.
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[5][8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy : To identify key functional groups (e.g., -NH₂, C≡N, aromatic C-H).
-
Melting Point : To assess the purity of the final product.
References
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- Merck Millipore. Formamidine acetate MSDS - 814653.
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- Chemos GmbH & Co. KG. Safety Data Sheet: Piperidine.
- ChemicalBook. (2025, April 12). Formamidine acetate - Safety Data Sheet.
- Chemos GmbH & Co. KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
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- Carl ROTH. Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis.
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- Cole-Parmer. Material Safety Data Sheet - Malononitrile, 99%.
- Indenta Chemicals. Material Safety Data Sheet Benzaldehyde.
- Chem-Impex International Inc. (2019, September 12). MSDS of Formamidine acetate.
- CDH Fine Chemical. FORMAMIDINE ACETATE CAS NO 3473-63-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Loba Chemie. (2015, April 9). MALONONITRILE FOR SYNTHESIS MSDS.
- CDH Fine Chemical. PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- MilliporeSigma. (2025, January 2). Safety Data Sheet: Malononitrile.
- Nirogi, R. V. S., et al. (2011). Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction.
- Zenodo. (2019, August 12). New Modification Of The Gewald Reaction For The Synthesis Of Sulfur-Containing, Nucleic Base Analogs.
- Wikipedia. Gewald reaction.
- Al-Qalaf, F., et al. (2008). STUDIES WITH FUNCTIONALLY SUBSTITUTED ENAMINES: SYNTHESIS OF 2-AROYL-3-DIMETHYLAMINO-2-PROPENENITRILE AND THEIR REACTIVITY TOWARD NITROGEN NUCLEOPHILES. HETEROCYCLES, 75(1), 145-158.
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- ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives.
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- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Głowacka, I. E., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. International Journal of Molecular Sciences, 23(10), 5734.
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Application Notes and Protocols: Leveraging 4-Phenylpyrimidin-5-amine as a Core Scaffold for Kinase Inhibitor Screening
Introduction: The Power of the Pyrimidine Scaffold in Kinase Drug Discovery
Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. A significant portion of approved kinase inhibitors target the highly conserved ATP-binding pocket.[1][2] Within this landscape, the pyrimidine nucleus has emerged as a "privileged scaffold".[3][4][5] Its nitrogen atoms are adept at forming key hydrogen bond interactions with the hinge region of the kinase domain, mimicking the binding of the adenine ring of ATP.[4][6] This fundamental interaction anchors the inhibitor, providing a stable platform for building specificity and potency through substitutions at other positions of the ring.[5]
This guide provides a comprehensive framework for utilizing 4-phenylpyrimidin-5-amine as a foundational scaffold in a kinase inhibitor discovery campaign. We will not treat this molecule as a final inhibitor, but rather as a strategic starting point for library synthesis and subsequent screening. This approach, rooted in the principles of medicinal chemistry and scaffold-based drug design, allows for the systematic exploration of chemical space around a core that is pre-disposed to kinase hinge binding.
The Strategic Value of the 4-Phenylpyrimidin-5-amine Scaffold
The 4-phenylpyrimidin-5-amine structure offers several strategic advantages for generating a focused library of potential kinase inhibitors:
-
Hinge-Binding Motif : The pyrimidine core is a well-established hinge-binder.[7][4]
-
Vectors for Diversification : The presence of the 5-amino group and the 4-phenyl group provides two immediate and chemically accessible vectors for modification. Substitutions on the phenyl ring and derivatization of the amine allow for the exploration of different pockets within the ATP-binding site.
-
Favorable Physicochemical Properties : The scaffold has a low molecular weight and a favorable starting point for developing compounds with drug-like properties.
The overall workflow for leveraging this scaffold is a multi-step process that begins with library design and culminates in the identification of potent and selective kinase inhibitors.
Caption: Kinase Inhibitor Discovery Workflow using a Core Scaffold.
Part 1: Library Design and Synthesis (A Conceptual Framework)
The first phase involves the strategic design and synthesis of a library of compounds derived from the 4-phenylpyrimidin-5-amine core. The goal is to create a diverse set of molecules that can probe the structural and chemical environment of the kinase ATP-binding site.
1.1. In Silico Library Design: Before synthesis, computational methods can be employed to design a library with a higher probability of success. This can involve:
-
Scaffold Hopping Analysis : Analyzing known kinase inhibitors to identify fragments that can be appended to the core scaffold.[1][2][8][9][10]
-
Molecular Docking : Docking virtual derivatives of 4-phenylpyrimidin-5-amine into the ATP-binding sites of target kinases to predict favorable interactions.
1.2. Synthetic Strategy: A combinatorial synthesis approach is often employed to generate a library of derivatives efficiently. Key modifications would include:
-
Derivatization of the 5-amino group : Acylation, sulfonylation, or reductive amination to introduce a variety of functional groups.
-
Substitution on the 4-phenyl ring : Utilizing commercially available substituted phenyl boronic acids in a Suzuki coupling reaction to install a range of substituents (e.g., halogens, alkyls, alkoxys) that can probe different pockets and influence solubility.
Part 2: Biochemical Screening Protocols
Once the library is synthesized, the next step is to screen for compounds that inhibit the activity of the target kinase(s) in a purified, in vitro system. These biochemical assays provide a direct measure of a compound's ability to inhibit the enzyme's catalytic function.[11]
Protocol 2.1: Primary High-Throughput Screen (HTS) using a Luminescence-Based Assay
For an initial large-scale screen, a robust and sensitive assay is required. The ADP-Glo™ Kinase Assay is an excellent choice as it measures the amount of ADP produced during the kinase reaction, which is a universal product of all kinase activity.[12]
Principle: This is a two-step assay. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to kinase activity.[12]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega or similar)
-
Recombinant Kinase of Interest
-
Kinase-specific peptide substrate
-
ATP
-
Compound library plates (compounds dissolved in DMSO)
-
384-well white assay plates
-
Multichannel pipettors or automated liquid handling system
-
Plate reader capable of measuring luminescence
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of each compound from your library in DMSO.
-
In a separate 384-well plate, perform a serial dilution to create a working stock. For a primary screen, a single concentration of 10 µM is typical.
-
Using an acoustic dispenser or multichannel pipettor, transfer a small volume (e.g., 50 nL) of each compound solution to the bottom of the white assay plate wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
-
Kinase Reaction Setup:
-
Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentrations of kinase and substrate should be optimized beforehand, often near the Km for the substrate.
-
Add 5 µL of the 2X kinase/substrate mix to each well of the assay plate containing the compounds.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution. The final ATP concentration should ideally be at or near the Km for ATP for the specific kinase to facilitate the identification of competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is now 10 µL.
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further analysis.
-
Protocol 2.2: Dose-Response and IC50 Determination for Hits
Hits from the primary screen must be confirmed, and their potency determined by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Procedure:
-
Prepare a serial dilution of the hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Repeat the biochemical assay protocol described in 2.1, but with the range of compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Compound ID | Scaffold Modification | Target Kinase | IC50 (nM) |
| L-001 | 5-acetylamino | Kinase A | 5,200 |
| L-002 | 4'-(methoxy)phenyl | Kinase A | 850 |
| L-003 | 5-benzoylamino | Kinase A | 120 |
| L-004 | 4'-(trifluoromethyl)phenyl | Kinase A | 95 |
Part 3: Cell-Based Screening Protocols
While biochemical assays are essential for determining direct enzyme inhibition, they do not provide information on cell permeability, target engagement in a cellular context, or effects on downstream signaling. Cell-based assays are a critical next step.[13][14]
Protocol 3.1: Cellular Target Engagement using NanoBRET™
The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within living cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the kinase's ATP pocket is added to the cells. When the tracer is bound, its close proximity to the luciferase results in a high BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[13]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the NanoLuc®-Kinase fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega or similar)
-
Opti-MEM™ I Reduced Serum Medium
-
White 96- or 384-well cell culture plates
Step-by-Step Protocol:
-
Cell Preparation and Transfection:
-
One day before the assay, plate HEK293 cells in a white assay plate.
-
Prepare a transfection complex with the NanoLuc®-Kinase plasmid DNA and a suitable transfection reagent in Opti-MEM™.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the hit compounds in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer in Opti-MEM™ at a 2X final concentration.
-
Add the diluted compounds to the appropriate wells.
-
Add the 2X Tracer solution to all wells.
-
Incubate the plate in a CO2 incubator for 2 hours to allow the compounds and tracer to reach binding equilibrium within the cells.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., 610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to controls and plot the BRET ratio against the compound concentration to determine the cellular IC50.
-
Protocol 3.2: Cellular Phosphorylation Assay (Western Blot or ELISA-based)
This functional assay measures the ability of a compound to inhibit the kinase's activity within a signaling pathway by quantifying the phosphorylation of a known downstream substrate.
Principle: Cells are treated with the inhibitor, and if the target kinase is active, it will phosphorylate its substrate. The level of substrate phosphorylation is then measured, typically using a phospho-specific antibody. A decrease in the phosphorylation signal indicates inhibition of the upstream kinase.[13]
Step-by-Step Protocol (Western Blot):
-
Cell Treatment:
-
Plate a relevant cell line (e.g., a cancer cell line where the target kinase is known to be active) and grow to ~80% confluency.
-
Treat the cells with various concentrations of the hit compound for a specific duration (e.g., 2 hours). Include a vehicle control (DMSO).
-
If the pathway is not constitutively active, you may need to stimulate the cells with a growth factor or other agonist during the last few minutes of the compound incubation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-substrate signal to the total substrate signal for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Caption: Comparison of Biochemical and Cell-Based Assay Principles.
Conclusion and Future Directions
The strategic use of the 4-phenylpyrimidin-5-amine scaffold provides a robust starting point for the discovery of novel kinase inhibitors. By combining rational library design with a tiered screening cascade encompassing both biochemical and cell-based assays, researchers can efficiently identify and validate potent and cell-active lead compounds. Hits progressing through this workflow would subsequently be subjected to comprehensive kinome-wide selectivity profiling to assess off-target effects and structure-activity relationship (SAR) studies to guide further optimization of potency, selectivity, and drug-like properties. This systematic approach maximizes the potential of a privileged chemical scaffold to yield promising candidates for therapeutic development.
References
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). PubMed.
- Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors. (n.d.).
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). (n.d.).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. (2021). ChemRxiv | Cambridge Open Engage.
- How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Spotlight: Cell-based kinase assay form
- Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. (2017).
- KINASE PROFILING & SCREENING. (n.d.). Reaction Biology.
- ADP-Glo™ Kinase Assay Protocol. (n.d.).
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Application Notes and Protocols for Investigating 4-phenylpyrimidin-5-amine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Aminopyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] In oncology, aminopyrimidine derivatives have emerged as a "privileged scaffold" due to their ability to mimic endogenous purine bases, allowing them to interact with a variety of key biological targets implicated in cancer progression.[3][4] These targets often include protein kinases, which are crucial regulators of cellular signaling pathways that, when dysregulated, can drive tumorigenesis.[3] Furthermore, recent studies have highlighted the role of pyrimidine-based compounds as modulators of programmed cell death, specifically as antagonists of Inhibitor of Apoptosis Proteins (IAPs).[5][6]
This document provides a comprehensive guide for the investigation of 4-phenylpyrimidin-5-amine , a novel aminopyrimidine derivative, as a potential anticancer agent. While the specific biological activities of this compound are yet to be fully elucidated, its structural features suggest two primary, high-potential mechanisms of action: kinase inhibition and IAP antagonism . These application notes will provide the scientific rationale and detailed experimental protocols to explore these hypotheses, enabling researchers to systematically evaluate the therapeutic promise of 4-phenylpyrimidin-5-amine.
Part 1: Investigating 4-phenylpyrimidin-5-amine as a Kinase Inhibitor
The substitution of a phenyl group at the 4-position and an amine at the 5-position of the pyrimidine ring creates a molecule with the potential to fit into the ATP-binding pocket of various protein kinases. Structurally similar N-phenylpyrimidin-2-amine derivatives have demonstrated potent inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[7]
Hypothesized Mechanism of Action: EGFR Signaling Pathway Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers, making it a well-established therapeutic target. We hypothesize that 4-phenylpyrimidin-5-amine may act as an EGFR inhibitor, blocking its downstream signaling cascades.
Caption: Hypothesized inhibition of the EGFR signaling pathway by 4-phenylpyrimidin-5-amine.
Experimental Protocols: Kinase Inhibition
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. This initial screen will determine the cytotoxic or cytostatic effects of 4-phenylpyrimidin-5-amine on cancer cell lines with known EGFR expression levels (e.g., A431, H1975).
Materials:
-
Cancer cell lines (e.g., A431, H1975)
-
Complete culture medium
-
4-phenylpyrimidin-5-amine stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-phenylpyrimidin-5-amine in complete medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor like Gefitinib).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Gently pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Rationale: To directly assess the inhibitory effect of 4-phenylpyrimidin-5-amine on EGFR kinase activity, an in vitro kinase assay is essential.[8][9] This cell-free assay measures the phosphorylation of a substrate by recombinant EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer
-
ATP
-
EGFR substrate (e.g., a synthetic peptide)
-
4-phenylpyrimidin-5-amine
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of 4-phenylpyrimidin-5-amine in kinase assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted compound, recombinant EGFR kinase, and the EGFR substrate.
-
Kinase Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the concentration of 4-phenylpyrimidin-5-amine to determine the IC₅₀ value.
Rationale: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR), we can determine if 4-phenylpyrimidin-5-amine inhibits EGFR autophosphorylation in a cellular context.[5][10]
Materials:
-
Cancer cells treated with 4-phenylpyrimidin-5-amine
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with 4-phenylpyrimidin-5-amine for a specified time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against total EGFR and a loading control like β-actin.
Part 2: Investigating 4-phenylpyrimidin-5-amine as an IAP Antagonist
Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block programmed cell death (apoptosis) by inhibiting caspases.[11] Many cancers overexpress IAPs, contributing to their survival and resistance to therapy. Small molecules that antagonize IAPs, known as Smac mimetics, can restore the apoptotic potential of cancer cells.[6][12] The aminopyrimidine scaffold has been identified in compounds designed as IAP antagonists.
Hypothesized Mechanism of Action: IAP Antagonism and Apoptosis Induction
We hypothesize that 4-phenylpyrimidin-5-amine may function as a Smac mimetic, binding to IAPs (such as XIAP, cIAP1, and cIAP2) and preventing them from inhibiting caspases. This would lead to the activation of the apoptotic cascade and cancer cell death.
Caption: Hypothesized mechanism of IAP antagonism by 4-phenylpyrimidin-5-amine.
Experimental Protocols: IAP Antagonism
Rationale: To determine if 4-phenylpyrimidin-5-amine induces apoptosis, we can use flow cytometry with Annexin V and Propidium Iodide (PI) staining.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
Materials:
-
Cancer cells treated with 4-phenylpyrimidin-5-amine
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with varying concentrations of 4-phenylpyrimidin-5-amine for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Rationale: Since IAP antagonists are expected to activate caspases, a direct measurement of caspase activity is a key validation step. This can be achieved using a luminescent or colorimetric assay that measures the activity of key executioner caspases, such as caspase-3 and -7.
Materials:
-
Cancer cells treated with 4-phenylpyrimidin-5-amine
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 4-phenylpyrimidin-5-amine as described in the MTT assay protocol.
-
Caspase-Glo® Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of active caspase-3/7.
-
Data Analysis: Compare the caspase activity in treated cells to that in vehicle-treated control cells.
Rationale: Some IAP antagonists, particularly those targeting cIAP1 and cIAP2, induce their auto-ubiquitination and subsequent proteasomal degradation.[5] Western blotting can be used to assess the levels of cIAP1, cIAP2, and XIAP following treatment with 4-phenylpyrimidin-5-amine.
Materials:
-
Cancer cells treated with 4-phenylpyrimidin-5-amine
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-cIAP1, anti-cIAP2, anti-XIAP, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 4-phenylpyrimidin-5-amine for various time points (e.g., 2, 4, 8, 24 hours). Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE, protein transfer, and blocking as previously described.
-
Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, cIAP2, and XIAP.
-
Detection and Analysis: After incubation with the secondary antibody and chemiluminescent substrate, visualize the bands and quantify their intensity. A decrease in cIAP1 and/or cIAP2 levels would support the hypothesized mechanism of action. β-actin should be used as a loading control.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format.
Table 1: In Vitro Activity of 4-phenylpyrimidin-5-amine
| Assay | Cell Line | IC₅₀ / EC₅₀ (µM) |
| Cell Viability (MTT) | A431 | |
| H1975 | ||
| EGFR Kinase Inhibition | - | |
| Caspase-3/7 Activation | A431 |
Conclusion
The aminopyrimidine scaffold holds significant promise in the development of novel anticancer therapeutics. The proposed application notes and protocols provide a robust framework for the systematic evaluation of 4-phenylpyrimidin-5-amine. By investigating its potential as both a kinase inhibitor and an IAP antagonist, researchers can gain a comprehensive understanding of its mechanism of action and its potential for further development as a cancer therapeutic. The causality-driven experimental design outlined in this guide will ensure a thorough and scientifically rigorous investigation.
References
- Vucic, D., & Fairbrother, W. J. (2007). The inhibitor of apoptosis proteins as therapeutic targets in cancer. Current Cancer Drug Targets, 7(8), 785-801.
- Jain, A. K., & Sharma, S. (2021). Pyrimidine as anticancer agent: A review. Journal of Advanced Scientific Research, 12(03), 01-11.
- Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules, 28(5), 2317.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Taylor, R. D., & Beresford, K. J. (2009). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Future Medicinal Chemistry, 1(5), 905-926.
- Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4357-4372.
-
FineTest. (2025). EGFR Western Blot Protocol. Retrieved from [Link]
- Madia, V. N., Ialongo, D., Messore, A., Tudino, V., De Leo, A., Scipione, L., ... & Costi, R. (2021). Design, synthesis and biological evaluation of new pyrimidine derivatives as anticancer agents. Molecules, 26(4), 868.
- Nath, R., & Maurya, C. K. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Medicinal Chemistry Research, 33(1), 1-25.
- Sharma, A., & Kumar, V. (2012). Structure-activity relationships of pyrimidine derivatives and their biological activity-A review. Mini reviews in medicinal chemistry, 12(1), 44-63.
- Elmore, S. (2007). Apoptosis: a review of programmed cell death.
- Wan, Y., Liu, T., Hou, X., Dun, Y., Guan, P., & Fang, H. (2014). Antagonists of IAP proteins: novel anti-tumor agents. Current medicinal chemistry, 21(34), 3877-3892.
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ResearchGate. (n.d.). Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a). Retrieved from [Link]
- Fulda, S. (2015). Antagonists of IAP proteins: novel anti-tumor agents. Current opinion in pharmacology, 23, 1-6.
- LaCasse, E. C., Mahoney, D. J., Cheung, H. H., Plenchette, S., Baird, S., & Korneluk, R. G. (2008). The expanding role of IAP antagonists for the treatment of head and neck cancer. Blood, 111(3), 1185-1195.
- Vince, R., & Maddali, K. K. (2016). IAP antagonists sensitize murine osteosarcoma cells to killing by TNFα. Oncotarget, 7(23), 34041.
- LaCasse, E. C., & Korneluk, R. G. (2011). Small-molecule IAP antagonists sensitize cancer cells to TRAIL-induced apoptosis: roles of XIAP and cIAPs. Molecular cancer therapeutics, 10(4), 676-685.
- Chessari, G., Buck, I. M., Day, J. E., Day, P. J., Iqbal, A., Johnson, C. N., ... & Williams, P. A. (2018). A fragment-derived clinical candidate for antagonism of X-linked and cellular inhibitor of apoptosis proteins: 1-(6-[(4-fluorophenyl) methyl]-5-(hydroxymethyl)-3, 3-dimethyl-1 H, 2 H, 3 H-pyrrolo [3, 2-b] pyridin-1-yl). Journal of medicinal chemistry, 61(16), 7314-7329.
- El-Gamal, M. I., Al-Said, M. S., Al-Zoubi, R. M., Al-Omair, M. A., Al-Massarani, S. M., Abdel-Maksoud, M. S., ... & Choi, R. J. (2023). Design and synthesis of new 4-(3, 4, 5-trimethoxyphenyl)
- Deveraux, Q. L., & Reed, J. C. (1999). IAP family proteins--suppressors of apoptosis. Genes & development, 13(3), 239-252.
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Application Notes: 4-Phenylpyrimidin-5-amine as a Privileged Scaffold for Kinase Inhibitor Discovery
Introduction: The Power of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The pyrimidine ring is a quintessential example of such a scaffold. As a fundamental component of nucleobases, pyrimidine derivatives are recognized by cellular machinery, often conferring favorable pharmacokinetic properties.[1] This biological precedent has inspired the development of a vast library of pyrimidine-based drugs, particularly in oncology.[1][2]
Among these, the 4-phenylpyrimidin-5-amine core has emerged as a particularly fruitful scaffold for the development of protein kinase inhibitors. Protein kinases, which regulate a multitude of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets.[3][4] The 4-phenylpyrimidin-5-amine structure is uniquely suited to target the ATP-binding site of these enzymes. Its key features include:
-
Pyrimidine Core: The nitrogen atoms in the pyrimidine ring act as crucial hydrogen bond acceptors and donors, often forming key interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine base of ATP.[3][4]
-
4-Phenyl Group: This bulky, hydrophobic group can be directed into hydrophobic pockets within the active site, enhancing binding affinity and contributing to selectivity.
-
5-Amine Group: This functional group provides an essential vector for chemical modification. Derivatization at this position allows for the fine-tuning of potency, selectivity, and physicochemical properties by extending into solvent-exposed regions or forming additional interactions with the target protein.
This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of 4-phenylpyrimidin-5-amine derivatives, establishing a foundation for their application in modern drug discovery campaigns.
Part 1: Synthesis of 4-Phenylpyrimidin-5-amine Derivatives
The construction of the 4-phenylpyrimidin-5-amine scaffold is typically achieved through a convergent synthesis strategy. A common and effective method involves the condensation of a β-enaminonitrile with an appropriate amidine, followed by further modifications. This approach is versatile, allowing for the introduction of diversity at multiple points of the scaffold.
General Synthetic Workflow
The workflow begins with the synthesis of a key intermediate, which is then cyclized to form the pyrimidine core. Subsequent functionalization, particularly at the 5-amine position, allows for the generation of a library of analogs for biological screening.
Caption: General synthetic workflow for 4-phenylpyrimidin-5-amine derivatives.
Protocol 1: Synthesis of a Representative 4-Phenylpyrimidin-5-amine Derivative
This protocol details a representative synthesis of an N-acylated 4-phenylpyrimidin-5-amine derivative.
Materials & Reagents:
-
Benzoylacetonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Formamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Toluene
-
Triethylamine (TEA)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
Step 1: Synthesis of 3-(dimethylamino)-2-phenyl-2-propenenitrile (Intermediate I)
-
To a solution of benzoylacetonitrile (1.0 eq) in toluene (5 mL/mmol), add DMF-DMA (1.2 eq).
-
Heat the mixture to reflux (approx. 110°C) for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting crude oil (Intermediate I) is typically used in the next step without further purification.
Step 2: Synthesis of 4-phenylpyrimidin-5-amine (Scaffold Core)
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.5 eq) in anhydrous ethanol (10 mL/mmol) under an inert atmosphere (N₂ or Ar).
-
Add formamidine hydrochloride (1.5 eq) to the sodium ethoxide solution and stir for 30 minutes at room temperature.
-
Add a solution of crude Intermediate I (1.0 eq) in anhydrous ethanol to the reaction mixture.
-
Heat the mixture to reflux (approx. 78°C) for 12-18 hours. Monitor by TLC.
-
After cooling, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by silica gel chromatography to obtain the 4-phenylpyrimidin-5-amine core.
Step 3: Synthesis of N-(4-phenylpyrimidin-5-yl)benzamide (Final Derivative)
-
Dissolve the 4-phenylpyrimidin-5-amine core (1.0 eq) in DCM (10 mL/mmol) and cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or silica gel chromatography to yield the final compound.
Self-Validation & Characterization:
-
TLC: Monitor reaction progress at each step.
-
NMR (¹H and ¹³C): Confirm the structure of the intermediate and final product.
-
Mass Spectrometry (MS): Verify the molecular weight of the synthesized compounds.
-
Purity: Assess purity using HPLC analysis.
Part 2: Biological Evaluation as Kinase Inhibitors
The 4-phenylpyrimidin-5-amine scaffold is a potent ATP-competitive inhibitor of various kinases.[1][5] The pyrimidine core mimics the adenine of ATP, forming hydrogen bonds in the hinge region, while the phenyl group and derivatives at the 5-amino position explore adjacent hydrophobic and solvent-exposed regions, respectively, to confer potency and selectivity.[4]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Dysregulated kinase activity is a hallmark of many cancers, often driven by mutations that lock the kinase in a constitutively active state. This leads to uncontrolled downstream signaling, promoting cell proliferation, survival, and angiogenesis. 4-phenylpyrimidin-5-amine-based inhibitors function by blocking the ATP-binding site, preventing the phosphorylation of substrate proteins and thereby inhibiting these oncogenic signaling cascades.
Caption: Inhibition of a generic RTK signaling pathway by a pyrimidine-based inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials & Reagents:
-
Target Kinase (e.g., EGFR, Aurora A, SYK)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO (e.g., 10-point, 3-fold dilution starting from 10 mM).
-
Assay Setup:
-
Add 1 µL of diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. Add 2 µL to each well.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Shake the plate gently and incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Cell-Based Anti-Proliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol measures the effect of compounds on the proliferation of cancer cell lines.
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which indicates the number of metabolically active, viable cells.
Materials & Reagents:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for 72 hours (37°C, 5% CO₂).
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence with a plate-reading luminometer.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Part 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 4-phenylpyrimidin-5-amine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR trends observed in the literature for various kinase targets.[6][7][8][9][10]
| Position of Modification | Type of Modification | General Effect on Kinase Activity | Rationale & Causality |
| Pyrimidine C5-Amine | Acylation (Amide formation) | Often tolerated; can enhance potency. | The amide carbonyl can act as an additional H-bond acceptor. The R-group can extend into the solvent-exposed region to improve properties or target unique sub-pockets. |
| Sulfonylation (Sulfonamide) | Potency is highly dependent on the R-group. | Provides a tetrahedral geometry and strong H-bond donating/accepting capacity, which can form specific interactions. | |
| Alkylation | Variable; can increase or decrease activity. | Small alkyl groups may be tolerated, but larger groups can cause steric clashes unless they access a specific pocket. | |
| Phenyl Ring (C4) | meta or para substitution | Potency and selectivity are highly sensitive to the substituent's nature and position.[7] | Substituents can access specific hydrophobic pockets or form polar contacts. For example, a para-morpholino group has been shown to enhance potency against Aurora kinases.[7] |
| ortho substitution | Generally detrimental to activity. | Often leads to steric hindrance, disrupting the optimal conformation for binding to the kinase hinge region. | |
| Pyrimidine C2-Position | Substitution with small groups | Can modulate kinase selectivity. | This position points towards the ribose-binding pocket of the ATP site. Small substituents can fine-tune interactions in this region. |
Conclusion and Future Directions
The 4-phenylpyrimidin-5-amine scaffold is a robust and versatile platform for the design of novel kinase inhibitors. Its synthetic tractability and favorable interactions with the conserved ATP-binding site of kinases have established it as a cornerstone in modern medicinal chemistry.[1] The detailed protocols and SAR insights provided here serve as a practical guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs.
Future efforts will likely focus on:
-
Enhancing Selectivity: Designing derivatives that can distinguish between highly homologous kinase family members to minimize off-target effects.
-
Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant resistance mutations.
-
Novel Modalities: Utilizing the scaffold as a foundation for developing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation rather than simple inhibition.
By combining rational, structure-based design with efficient synthetic and biological evaluation strategies, the 4-phenylpyrimidin-5-amine scaffold will undoubtedly continue to yield promising new therapeutic candidates.
References
-
Title: Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation Source: Chemical Biology & Drug Design, 2018 URL: [Link]
-
Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: Molecules, 2021 URL: [Link]
-
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ResearchGate URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: Journal of Medicinal Chemistry, 2021 URL: [Link]
-
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: ACS Medicinal Chemistry Letters, 2014 URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Medicinal Chemistry, 2020 URL: [Link]
-
Title: Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities Source: Journal of Medicinal Chemistry, 2013 URL: [Link]
-
Title: Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. Source: ResearchGate URL: [Link]
-
Title: Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023) Source: ResearchGate URL: [Link]
-
Title: Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors Source: Protein Kinase Inhibitors as Sensitizing Agents for Chemotherapy, 2020 URL: [Link]
-
Title: ATP-competitive inhibitors for cancer treatment – kinases and the world beyond Source: RSC Medicinal Chemistry, 2024 URL: [Link]
-
Title: Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors Source: Journal of Medicinal Chemistry, 2010 URL: [Link]
-
Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: Scientific Reports, 2023 URL: [Link]
-
Title: Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) Source: Bioorganic & Medicinal Chemistry Letters, 2008 URL: [Link]
-
Title: Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation Source: ChemMedChem, 2014 URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: RSC Medicinal Chemistry, 2023 URL: [Link]
-
Title: Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor Source: ResearchGate URL: [Link]
-
Title: N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl Source: Archiv der Pharmazie, 2011 URL: [Link]
-
Title: Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives Source: ResearchGate URL: [Link]
-
Title: Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery Source: European Journal of Medicinal Chemistry, 2016 URL: [Link]
-
Title: Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up Source: Organic Process Research & Development, 2023 URL: [Link]
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Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 4-Phenylpyrimidin-5-amine
Abstract
This document provides a detailed guide for the structural elucidation and characterization of 4-phenylpyrimidin-5-amine, a key heterocyclic compound often encountered in medicinal chemistry and drug development.[1][2] The protocols outlined herein leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide unambiguous structural confirmation and purity assessment. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Introduction: The Significance of Phenylpyrimidine Scaffolds
Pyrimidine derivatives are a critical class of heterocyclic compounds in drug discovery, forming the core structure of many biologically active molecules.[1][2] The 4-phenylpyrimidin-5-amine scaffold, in particular, is a valuable building block in the synthesis of targeted therapeutics, including kinase inhibitors. Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of these compounds throughout the drug development pipeline.[3][4] This application note presents a detailed workflow for the definitive characterization of 4-phenylpyrimidin-5-amine using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[1] For 4-phenylpyrimidin-5-amine, ¹H and ¹³C NMR are foundational techniques for confirming the molecular structure.
Rationale for Experimental Design
The choice of solvent and NMR experiments is critical for obtaining high-quality, interpretable data. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent solubilizing power for many organic compounds and its relatively high boiling point, which minimizes evaporation. Standard ¹H and ¹³C NMR experiments provide direct evidence of the proton and carbon environments. For more complex structures or to resolve ambiguities, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
Predicted NMR Data
Based on the structure of 4-phenylpyrimidin-5-amine and known chemical shift trends for similar aromatic and heterocyclic systems, the following spectral characteristics are anticipated.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-phenylpyrimidin-5-amine in DMSO-d₆
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|---|
| H2 | Pyrimidine | ~8.5 - 8.7 | - | Singlet, typically downfield due to two adjacent nitrogen atoms. |
| H6 | Pyrimidine | ~8.2 - 8.4 | - | Singlet, adjacent to a nitrogen atom. |
| Phenyl H | Ortho | ~7.6 - 7.8 | - | Multiplet (doublet of doublets), deshielded by proximity to the pyrimidine ring. |
| Phenyl H | Meta, Para | ~7.3 - 7.5 | - | Multiplet, complex overlapping signals. |
| NH₂ | Amine | ~5.0 - 6.0 | - | Broad singlet, chemical shift can be variable and concentration-dependent. |
| C2 | Pyrimidine | - | ~155 - 158 | |
| C4 | Pyrimidine | - | ~158 - 162 | Attached to the phenyl group. |
| C5 | Pyrimidine | - | ~120 - 125 | Attached to the amine group. |
| C6 | Pyrimidine | - | ~150 - 153 | |
| Phenyl C | Ipso | - | ~135 - 138 |
| Phenyl C | Ortho, Meta, Para | - | ~128 - 130 | |
Step-by-Step NMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-phenylpyrimidin-5-amine.
-
Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ quintet at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and insights into molecular structure through fragmentation patterns.[3][8] For 4-phenylpyrimidin-5-amine, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.
Rationale for Experimental Design
High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition. This provides a high degree of confidence in the compound's identity. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure. The presence of nitrogen in an amine can often be identified by its odd molecular weight.[9]
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₀H₉N₃
-
Monoisotopic Mass: 171.080 g/mol [10]
-
Expected [M+H]⁺: 172.087 m/z
Table 2: Predicted High-Resolution Mass Spectrometry Data for 4-phenylpyrimidin-5-amine
| Ion | Formula | Calculated m/z | Adduct |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₁₀N₃⁺ | 172.0869 | Proton |
| [M+Na]⁺ | C₁₀H₉N₃Na⁺ | 194.0688 | Sodium |
Key Fragmentation Pathways
Aromatic amines can undergo characteristic fragmentation in the mass spectrometer.[9][11] For 4-phenylpyrimidin-5-amine, potential fragmentation pathways include the loss of small neutral molecules such as HCN from the pyrimidine ring.
Step-by-Step Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of 4-phenylpyrimidin-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
-
-
Instrument Setup (LC-MS/MS):
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.
-
Equilibrate the LC system with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).
-
-
Data Acquisition:
-
Inject a small volume (1-5 µL) of the prepared sample.
-
Acquire data in positive ion mode.
-
Perform a full scan MS experiment over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.
-
Perform a data-dependent MS/MS experiment to acquire fragmentation spectra for the most intense ions, including the [M+H]⁺ of 4-phenylpyrimidin-5-amine.
-
-
Data Analysis:
-
Extract the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions that support the structure of 4-phenylpyrimidin-5-amine.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the characterization process for 4-phenylpyrimidin-5-amine.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for mass spectrometry analysis.
Conclusion
The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the characterization of 4-phenylpyrimidin-5-amine. The protocols detailed in this application note offer a comprehensive framework for researchers in drug development to ensure the structural integrity and purity of this important chemical entity. Following these guidelines will enable confident structural assignment, which is a critical step in advancing new chemical entities through the discovery and development process.[12]
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Technology Networks. Retrieved from [Link]
-
Separation Science in Drug Development, Part 3: Analytical Development. (2016, June 1). LCGC. Retrieved from [Link]
-
Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.). Retrieved from [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (1992). Retrieved from [Link]
-
IR, NMR spectral data of pyrimidine derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube. (2020, December 18). Retrieved from [Link]
-
PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. Retrieved from [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]
-
GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). 4-phenylpyrimidin-5-amine (C10H9N3). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1357-1360. Retrieved from [Link]
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Application Notes & Protocols: A Researcher's Guide to the N-Arylation of Pyrimidin-5-amine
Abstract: The N-arylation of pyrimidin-5-amine is a cornerstone transformation in medicinal chemistry, yielding scaffolds prevalent in a multitude of therapeutic agents. This guide provides an in-depth analysis of the prevalent palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and practical troubleshooting advice to facilitate the successful synthesis of N-aryl pyrimidin-5-amines.
Introduction: Strategic Importance of N-Aryl Pyrimidin-5-amines
The pyrimidine core is a privileged scaffold in drug discovery, and its functionalization is of paramount importance. Specifically, the formation of a carbon-nitrogen (C-N) bond at the 5-position to introduce an aryl group opens a vast chemical space for modulating pharmacological properties. N-aryl pyrimidin-5-amines are key structural motifs in compounds targeting a range of diseases, including various cancers and inflammatory disorders. The ability to efficiently and selectively construct this bond is therefore a critical capability in any medicinal chemistry program. This document serves as a practical guide to the most reliable and versatile methods for achieving this transformation.
Methodology Selection: A Comparative Overview
Choosing the appropriate synthetic route is critical and depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions. The two most prominent methods for the N-arylation of pyrimidin-5-amine are the Buchwald-Hartwig amination and the Ullmann condensation.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (Pd) | Copper (Cu) |
| Typical Conditions | Milder (often < 120 °C) | Harsher (often > 150 °C)[1] |
| Ligands | Essential (e.g., phosphines, NHCs) | Often used, but ligand-free protocols exist |
| Substrate Scope | Very broad, high functional group tolerance[2][3] | More limited, often requires activated aryl halides[1] |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Often weaker inorganic bases (e.g., K2CO3, K3PO4)[4] |
| Key Advantage | High efficiency and broad applicability | Cost-effective catalyst system |
Below is a decision-making workflow for selecting the appropriate N-arylation method.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
Application Notes & Protocols: Investigating 4-Phenylpyrimidin-5-amine Derivatives for Antimicrobial Drug Discovery
Introduction: A Scaffold of Promise Against Rising Resistance
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutics.[1][2] Among the heterocyclic compounds that have garnered significant interest, pyrimidine derivatives stand out due to their diverse biological activities and their presence in essential biomolecules like nucleic acids.[1][3] This allows them to interact effectively with biological targets such as enzymes and genetic material.[2][4]
This guide focuses on the 4-phenylpyrimidin-5-amine core structure, a promising scaffold for developing potent antimicrobial agents. We will provide a comprehensive overview, from the foundational synthesis of these derivatives to detailed protocols for evaluating their antimicrobial efficacy and elucidating their mechanism of action. The methodologies described herein are designed to be robust and reproducible, providing a framework for researchers to identify and optimize novel drug candidates.
Part 1: Synthesis of 4-Phenylpyrimidin-5-amine Derivatives
The synthesis of a compound library is the inaugural step in any drug discovery campaign. The 4-phenylpyrimidin-5-amine scaffold can be assembled through various established synthetic routes. A common and effective approach involves the cyclocondensation of a substituted phenylamidine with a suitable three-carbon synthon. The subsequent introduction of the 5-amino group can be achieved through reduction of a nitro group or other precursor functionalities. This multi-step process allows for the systematic modification of substituents on both the phenyl and pyrimidine rings, which is crucial for subsequent Structure-Activity Relationship (SAR) studies.[5][6]
Caption: Generalized synthetic workflow for 4-phenylpyrimidin-5-amine derivatives.
Protocol 1: General Synthesis of a 4-Phenylpyrimidin-5-amine Derivative
This protocol outlines a representative synthesis. Note: All operations should be conducted in a fume hood with appropriate personal protective equipment.
Step 1: Synthesis of the Pyrimidine Core
-
To a solution of a substituted benzaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of a base such as piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 2-amino-4-phenyl-1,3-dicarbonitrile intermediate.
-
This intermediate can then be cyclized with formamide or other reagents to form the pyrimidine ring.[7]
Step 2: Nitration at the 5-position
-
Dissolve the pyrimidine core (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
-
Stir the reaction for 1-2 hours, then carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., NaOH) to precipitate the nitro-pyrimidine derivative.
-
Filter, wash with water, and dry the product.
Step 3: Reduction to the 5-amine
-
Dissolve the 5-nitro-pyrimidine derivative (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Tin(II) chloride (SnCl₂).[8]
-
For catalytic hydrogenation, place the mixture under a hydrogen atmosphere and stir vigorously at room temperature until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final 4-phenylpyrimidin-5-amine derivative.
Part 2: In Vitro Antimicrobial Susceptibility Testing
The initial evaluation of novel compounds involves determining their ability to inhibit microbial growth. The broth microdilution assay is the gold-standard method for quantifying the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[9][10]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol 2: MIC Determination by Broth Microdilution
Materials:
-
96-well microtiter plates[11]
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 bacterial colonies and inoculate into broth. Incubate until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9]
-
Compound Dilution: Prepare a stock solution of the test compound. In a 96-well plate, perform two-fold serial dilutions of the compound in the broth medium to achieve the desired concentration range.[9]
-
Inoculation: Add the diluted bacterial suspension to each well containing the test compound.
-
Controls:
-
Growth Control (Positive): Wells containing broth and bacteria, but no compound.
-
Sterility Control (Negative): Wells containing only broth to check for contamination.
-
Solvent Control: Wells containing broth, bacteria, and the highest concentration of the solvent used to dissolve the compounds.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[9]
-
MIC Determination: After incubation, the MIC is recorded as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[9][12]
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
To distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity, an MBC assay is performed as a follow-up to the MIC test.
Procedure:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from all the wells that showed no visible growth.
-
Spot-plate these aliquots onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in bacterial colony-forming units (CFU) compared to the initial inoculum.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how a compound exerts its antimicrobial effect is critical for its development. Pyrimidine derivatives have been shown to act via diverse mechanisms, including the disruption of cell wall synthesis, interference with DNA/RNA replication, and inhibition of essential enzymes.[2][4][13] One key target for some pyrimidine-based antimicrobials is the FtsZ protein, which is essential for bacterial cell division.[2][13]
Caption: Potential mechanism of action via inhibition of the FtsZ protein.
Protocol 4: In Vitro FtsZ Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of the FtsZ protein, often by monitoring changes in light scattering.
Procedure:
-
FtsZ Preparation: Purify FtsZ protein from an overexpressing E. coli strain using established methods (e.g., ion-exchange and size-exclusion chromatography).
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, add a polymerization buffer (e.g., MES buffer, pH 6.5, containing MgCl₂ and KCl).
-
Compound Addition: Add varying concentrations of the 4-phenylpyrimidin-5-amine derivative or a vehicle control (DMSO) to the wells.
-
Initiation of Polymerization: Add purified FtsZ protein to each well. Initiate the polymerization by adding GTP.
-
Data Acquisition: Immediately begin measuring the right-angle light scatter at a specific wavelength (e.g., 350 nm) using a fluorescence plate reader over time. An increase in light scatter indicates FtsZ polymerization.
-
Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control. A reduction in light scatter signifies inhibition of FtsZ polymerization.
Part 4: Structure-Activity Relationship (SAR) Analysis
SAR studies are essential for optimizing a lead compound to enhance its potency and selectivity while minimizing toxicity.[14][15][16] By synthesizing and testing a series of analogues with systematic structural modifications, researchers can identify the chemical moieties responsible for biological activity.
Table 1: Hypothetical SAR Data for 4-Phenylpyrimidin-5-amine Analogues
| Compound ID | R1 (Phenyl position) | R2 (Pyrimidine position) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| LEAD-01 | H | H | 64 | >128 |
| LEAD-02 | 4-Cl | H | 16 | 64 |
| LEAD-03 | 4-F | H | 8 | 32 |
| LEAD-04 | 4-OCH₃ | H | 32 | >128 |
| LEAD-05 | 3,4-diCl | H | 4 | 16 |
| LEAD-06 | 4-F | 2-CH₃ | 16 | 64 |
| LEAD-07 | 4-F | 2-NH₂ | 4 | 16 |
Key Insights from Hypothetical SAR:
-
Phenyl Ring (R1): The introduction of electron-withdrawing groups, particularly halogens like fluorine and chlorine at the para-position (LEAD-02, LEAD-03), appears to enhance activity against both Gram-positive and Gram-negative bacteria compared to the unsubstituted parent compound (LEAD-01). Dihalogenation (LEAD-05) further improves potency. An electron-donating group like methoxy (LEAD-04) is less favorable.
-
Pyrimidine Ring (R2): Modifications at the 2-position of the pyrimidine ring also significantly impact activity. Comparing LEAD-03 and LEAD-07 shows that an amino group at R2 is more beneficial than a hydrogen, suggesting a key interaction point, possibly a hydrogen bond.
These insights guide the next round of synthesis, focusing on combinations of electron-withdrawing groups on the phenyl ring and hydrogen-bond donors on the pyrimidine ring to further enhance antimicrobial potency.
References
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- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). Scilit.
- Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. (n.d.). MDPI.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (n.d.). ResearchGate.
- Synthesis and antimicrobial activity of novel 4-amino/oxo-5-substituted-7-phenylpyrido[2,3-d]pyrimidines. (2020, July 12). ResearchGate.
- Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019, April 20). The Pharma Innovation Journal.
- Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013, January 9). Journal of Medicinal Chemistry.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). JoVE.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
- Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (n.d.). JOCPR.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). National Institutes of Health.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2025, August 6). ResearchGate.
- Synthesis and preliminary antimicrobial activity evaluation of some new 4- aminoantipyrine derivatives. (n.d.).
- Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. (n.d.).
- Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. (n.d.). PubMed.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (n.d.). PubMed.
- Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). SciRP.org.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025, April 21). MDPI.
- Novel Quaternary Ammonium Aldimine Derivatives Featuring 3,4,5-Trimethoxy Phenyl Fragment: Synthesis, Crystal Structure and Evaluation of Antioxidant and Antibacterial Activity. (2024, May 22). MDPI.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022, February 21). Frontiers.
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The Pivotal Role of Phenyl-Aminopyrimidine Derivatives in Agricultural Chemistry: A Technical Guide
A note on the scope: While the initial focus of this guide was the specific molecule 4-phenylpyrimidin-5-amine, a comprehensive review of current scientific literature reveals a notable absence of specific data regarding its applications in agricultural chemistry. However, the broader class of phenyl-aminopyrimidine derivatives represents a cornerstone of modern agrochemical research and development, with numerous commercially significant fungicides, herbicides, and insecticides. This guide, therefore, broadens its scope to provide a detailed overview of the synthesis, mechanisms of action, and application protocols for this vital chemical family, offering valuable insights for researchers, scientists, and professionals in the field.
Introduction to Phenyl-Aminopyrimidines in Agrochemicals
The pyrimidine ring is a fundamental heterocyclic scaffold that is ubiquitous in nature, forming the core of essential biomolecules like nucleic acids and vitamins.[1] In the realm of agricultural chemistry, this versatile structure has been extensively derivatized to generate a plethora of bioactive compounds.[2] The introduction of a phenyl group and an amino group to the pyrimidine core gives rise to the phenyl-aminopyrimidine class of compounds, which have demonstrated a wide spectrum of biological activities, making them highly valuable as active ingredients in pesticides.[3] These derivatives have been successfully developed to combat a range of agricultural challenges, from devastating fungal diseases to competitive weeds and damaging insect pests.[3][4][5]
Fungicidal Applications: A Deep Dive into Anilinopyrimidines
Among the most successful applications of phenyl-aminopyrimidines is in the development of anilinopyrimidine fungicides. This subgroup, which includes commercially important compounds like cyprodinil and pyrimethanil, is particularly effective against a variety of ascomycete and deuteromycete fungi, including notorious plant pathogens such as Botrytis cinerea (gray mold) and Venturia inaequalis (apple scab).[6][7]
Mechanism of Action
The fungicidal action of anilinopyrimidines is primarily attributed to the inhibition of methionine biosynthesis.[3][8] Methionine is an essential amino acid crucial for protein synthesis and other vital cellular processes in fungi. By disrupting its production, these fungicides effectively halt fungal growth and development. An additional proposed mechanism is the inhibition of the secretion of fungal hydrolytic enzymes, which are necessary for the pathogen to break down plant tissues and facilitate infection.[7][9] This dual mode of action contributes to their efficacy as both protective and curative agents.[6]
Caption: Proposed fungicidal mechanism of anilinopyrimidines.
Protocol for In Vitro Antifungal Screening
A common method for evaluating the efficacy of new fungicidal compounds is the poisoned food technique.[2]
Objective: To determine the in vitro antifungal activity of phenyl-aminopyrimidine derivatives against selected phytopathogenic fungi.
Materials:
-
Test compounds (phenyl-aminopyrimidine derivatives)
-
Standard fungicide (e.g., pyrimethanil, cyprodinil)
-
Target fungal strains (e.g., Botrytis cinerea, Alternaria solani)
-
Potato Dextrose Agar (PDA) or Fructose Gelatin Agar (FGA)[9]
-
Sterile petri dishes
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds and the standard fungicide in a suitable solvent (e.g., acetone, DMSO) to a stock concentration of 1000 µg/mL.
-
Preparation of Poisoned Media: Autoclave the PDA or FGA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of the stock solutions to the molten agar to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control plate with only the solvent should also be prepared.
-
Pouring Plates: Pour the poisoned and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determination of EC50: The effective concentration required to inhibit 50% of fungal growth (EC50) can be determined by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit analysis.
Herbicidal Applications: Targeting Essential Plant Pathways
Certain phenyl-aminopyrimidine derivatives have been investigated for their herbicidal properties.[4] These compounds often act by inhibiting key enzymes in essential biosynthetic pathways in plants, leading to growth arrest and eventual death of the weed.
Mechanism of Action
A primary target for many pyrimidine-based herbicides is the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[10] AHAS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, which in turn disrupts protein synthesis and halts plant growth.[11]
Caption: Herbicidal mechanism via AHAS inhibition.
Protocol for In Vitro Herbicidal Activity Evaluation
The inhibitory effect of compounds on seed germination and root/shoot growth is a common preliminary screen for herbicidal activity.[4]
Objective: To assess the pre-emergent herbicidal activity of phenyl-aminopyrimidine derivatives.
Materials:
-
Test compounds
-
Standard herbicide (e.g., a known AHAS inhibitor like chlorsulfuron)
-
Seeds of a model weed species (e.g., radish, Raphanus sativus)[4]
-
Sterile petri dishes
-
Filter paper
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds and the standard herbicide in a suitable solvent. Prepare a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
Plate Preparation: Place a sterile filter paper in each petri dish.
-
Treatment Application: Add a defined volume (e.g., 5 mL) of each test solution to the corresponding petri dish, ensuring the filter paper is saturated. A solvent-only control should also be prepared.
-
Seed Sowing: Place a specific number of seeds (e.g., 20) on the saturated filter paper in each dish.
-
Incubation: Incubate the petri dishes in a growth chamber with controlled temperature, humidity, and light/dark cycle (e.g., 25°C with a 12h/12h light/dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), record the percentage of seed germination and measure the length of the roots and shoots of the germinated seedlings.
-
Calculation of Inhibition: Calculate the percentage inhibition of germination, root growth, and shoot growth relative to the solvent control.
-
Data Analysis: Determine the concentration required to cause 50% inhibition (IC50) for each parameter.
Insecticidal Potential
While less prominent than their fungicidal and herbicidal applications, some pyrimidine derivatives have also demonstrated insecticidal activity.[5] The development of resistance to existing insecticides necessitates the exploration of new chemical scaffolds, and phenyl-aminopyrimidines offer a promising avenue for the discovery of novel insect control agents. The mode of action for insecticidal pyrimidines can vary, and structure-activity relationship (SAR) studies are crucial in optimizing their potency against specific insect pests.[12][13]
Synthesis of Phenyl-Aminopyrimidine Derivatives
A general and widely applicable method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound (or its equivalent) with guanidine or a substituted guanidine.[1][14] For phenyl-substituted aminopyrimidines, a common starting material is a phenyl-substituted β-diketone or a related precursor. Subsequent modifications, such as nucleophilic aromatic substitution on a halogenated pyrimidine intermediate, can be employed to introduce various amino functionalities.[15][16]
Caption: General synthetic workflow for phenyl-aminopyrimidines.
Summary of Biological Activities
The following table summarizes the reported biological activities of some representative phenyl-aminopyrimidine derivatives and related compounds from the scientific literature.
| Compound Class/Derivative | Primary Application | Target Organism/Weed | Key Findings | Reference(s) |
| Anilinopyrimidines (e.g., Cyprodinil, Pyrimethanil) | Fungicide | Botrytis cinerea, Venturia inaequalis | Inhibit methionine biosynthesis and secretion of hydrolytic enzymes. | [3][6][7][8] |
| 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines | Fungicide | Botrytis cinerea | Some derivatives showed higher fungicidal activity than pyrimethanil. | [9] |
| Phenylpyrimidine-5-carboxylates | Herbicide | Raphanus sativus | Showed pre-emergent herbicidal activity. | [4] |
| Pyrimidine-biphenyl hybrids | Herbicide | Descurainia sophia, Ammannia arenaria | Act as potent AHAS inhibitors, overcoming weed resistance. | [11] |
| Pyrimidine derivatives with urea pharmacophore | Insecticide | Aedes aegypti | Exhibited insecticidal activity against mosquito larvae and adults. | [5] |
Conclusion
Phenyl-aminopyrimidine derivatives are a versatile and highly valuable class of compounds in agricultural chemistry. Their broad spectrum of biological activities, encompassing fungicidal, herbicidal, and insecticidal properties, underscores their importance in addressing the ongoing challenges of crop protection. While specific data on 4-phenylpyrimidin-5-amine remains elusive, the extensive research on its structural analogs provides a robust framework for the design and development of new and effective agrochemicals. Further exploration of the structure-activity relationships within this chemical family holds significant promise for the discovery of next-generation pesticides with improved efficacy, selectivity, and environmental profiles.
References
-
The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum. (2025). PMC. [Link]
-
Anilinopyrimidine (AP) [Group 9] management strategy. (2023). Pesticide Resistance. [Link]
-
Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function. (n.d.). Frontiers in Microbiology. [Link]
-
Understanding resistance to Anilinopyrimidine fungicides. (2023). ResearchGate. [Link]
-
Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. (2017). MDPI. [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). International Journal of Science and Research. [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). ResearchGate. [Link]
-
Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (2021). PubMed. [Link]
-
Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. (2018). ACS Publications. [Link]
- Preparation method of 2-amino pyrimidine. (n.d.).
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PMC. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PubMed. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). MDPI. [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. (2023). The Pharma Innovation. [Link]
-
Studying the toxicity and structure-activity relationships of some synthesized polyfunctionalized pyrimidine compounds as potential insecticide. (2023). ResearchGate. [Link]
-
Synthesis and fungitoxicity of some pyrimidine derivatives. (1987). PubMed. [Link]
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). PMC. [Link]
-
Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. (2016). PubMed. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers in Chemistry. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. (2021). Frontiers. [Link]
-
Synthesis and Evaluation of Herbicidal Ureidopyrimidine Compounds: Focus on Sulfonamide Modifications. (2025). ACS Publications. [Link]
-
Modern Fungicides: Mechanisms of Action, Fungal Resistance and Phytotoxic Effects. (2019). Annual Research & Review in Biology. [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). PMC. [Link]
-
Fungicide Modes of Action and Spectrum. (n.d.). CABI Digital Library. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (2023). ACS Publications. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A. (2017). PMC. [Link]
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. (2021). MDPI. [Link]
-
Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities. (2013). PMC. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]
-
Particularities of Fungicides and Factors Affecting Their Fate and Removal Efficacy: A Review. (2022). MDPI. [Link]
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analytical methods for 4-phenylpyrimidin-5-amine purity assessment
An Application Note and Protocol for the Comprehensive Purity Assessment of 4-phenylpyrimidin-5-amine
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on establishing the purity and stability profile of 4-phenylpyrimidin-5-amine. As a critical quality attribute, the purity of active pharmaceutical ingredients (APIs) or key intermediates is paramount. This guide moves beyond single-method analyses to advocate for an orthogonal approach, integrating High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Thermal Analysis (DSC/TGA). The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as the ICH Q2(R1) guidelines.[1]
Introduction and Analytical Strategy
4-Phenylpyrimidin-5-amine is a heterocyclic amine that represents a class of compounds with significant potential in medicinal chemistry and materials science. Ensuring its purity is a critical step in any development pipeline, as even trace impurities can alter biological activity, toxicity, or physicochemical properties.
The core philosophy of this guide is the use of orthogonal methods . No single analytical technique can provide a complete picture of a compound's purity. By employing multiple techniques that measure different chemical and physical properties, we can identify and quantify a wider range of potential impurities, from process-related contaminants and degradation products to residual solvents and inorganic materials. This multi-faceted approach provides a robust and defensible purity profile.
Physicochemical Properties of the Analyte Isomer
While specific data for 4-phenylpyrimidin-5-amine is not widely published, we can reference its close isomer, 5-phenylpyrimidin-4-amine, to inform initial method development. It is crucial to experimentally verify these properties for the target analyte.
| Property | Value (for isomer 5-phenylpyrimidin-4-amine) | Source |
| Molecular Formula | C₁₀H₉N₃ | [2] |
| Molecular Weight | 171.20 g/mol | [2] |
| IUPAC Name | 5-phenylpyrimidin-4-amine | [2] |
| Structure | C1=CC=C(C=C1)C2=CN=CN=C2N (SMILES) | [2] |
The Orthogonal Analytical Workflow
An effective purity assessment workflow integrates several techniques, with each providing unique and complementary information. The results from each method collectively build confidence in the final purity value.
Caption: Orthogonal workflow for comprehensive purity assessment.
Primary Purity by Stability-Indicating HPLC
High-Performance Liquid Chromatography is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry.[3] Its primary purpose is to separate the main component from process-related impurities and any degradants that may form during storage. Developing a stability-indicating method is crucial, as it proves the method can detect changes in the sample's purity over time.[4]
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography (C18 Column): 4-phenylpyrimidin-5-amine is a moderately polar aromatic compound, making a C18 stationary phase an ideal starting point for retention and separation based on hydrophobicity.[5]
-
UV/Diode-Array Detection (DAD): The presence of phenyl and pyrimidine rings creates a strong chromophore, making UV detection highly sensitive. A DAD detector is superior as it provides spectral data, which helps in assessing peak purity and identifying impurities.
-
Forced Degradation: A method cannot be considered "stability-indicating" without being challenged. Forced degradation studies deliberately stress the API to generate potential degradation products.[6] If these products are successfully separated from the main peak, the method is proven to be specific and fit for purpose.[4]
Workflow for HPLC Method Development & Validation
Caption: HPLC stability-indicating method lifecycle.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Instrumentation and Consumables:
-
HPLC or UPLC system with a Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Analytical grade buffers (e.g., ammonium formate, phosphoric acid).
-
-
Initial Method Scouting:
-
Prepare a stock solution of 4-phenylpyrimidin-5-amine at ~0.5 mg/mL in a suitable diluent (e.g., 50:50 ACN:Water).
-
Set the DAD to monitor at the λmax of the compound (e.g., scan from 200-400 nm to determine λmax, likely around 254-280 nm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak.
-
-
Forced Degradation Study Protocol: [7][8]
-
Prepare separate solutions of the API (~1 mg/mL).
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Heat a solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic: Expose a solution to a photostability chamber (ICH Q1B conditions).
-
Control: Use an untreated sample stored at 5°C.
-
Neutralize the acid and base samples before injection. Aim for 5-20% degradation of the main peak.[7]
-
-
Method Optimization:
-
Inject the control and all stressed samples.
-
Adjust the gradient slope, temperature, and mobile phase composition to achieve baseline separation between the main API peak and all degradation product peaks (Resolution > 2.0).
-
-
Method Validation (per ICH Q2(R1)): [1][9]
-
Once the method is optimized, perform validation to demonstrate it is fit for purpose.
-
Data Presentation: HPLC Method Parameters & Validation Criteria
Table 1: Example Final HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good retention for aromatic heterocycles. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Common organic modifier. |
| Gradient | 10-90% B in 25 min, hold 5 min | Optimized for separation of known degradants. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention. |
| Detection | DAD at 265 nm | λmax for sensitivity; full spectrum for purity. |
| Injection Vol. | 5 µL | Balances sensitivity with avoiding column overload. |
Table 2: Key Validation Parameters and Acceptance Criteria (ICH Q2(R1)) [1][10]
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Specificity | To show the method is unaffected by impurities. | Peak purity index > 0.999 for API peak in stressed samples. |
| Linearity | Proportionality of response to concentration. | R² > 0.999 over the specified range. |
| Range | Concentration interval for reliable results. | e.g., 80% to 120% of the nominal concentration. |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked placebo. |
| Precision | Agreement among a series of measurements. | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. |
| LOQ | Lowest amount quantifiable with precision. | Signal-to-Noise ratio ≥ 10. |
Absolute Purity by Quantitative NMR (qNMR)
While HPLC provides relative purity, qNMR is a powerful primary method for determining absolute purity (assay) without needing an identical, pre-certified reference standard of the analyte.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, a fundamental principle that allows for highly accurate quantification.[13][14]
Causality Behind Experimental Choices
-
Internal Standard: A high-purity, stable compound (e.g., maleic acid, dimethyl sulfone) with non-overlapping peaks is added at a precisely known mass. By comparing the integral of a known number of protons on the standard to the integral of a known number of protons on the analyte, the analyte's purity can be calculated directly.[11][13]
-
Long Relaxation Delay (d1): To ensure accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A long relaxation delay (typically 5-7 times the longest T₁ relaxation time) is the most critical parameter for quantification.[13]
Protocol 2: Purity Assessment by ¹H qNMR
-
Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
High-purity certified internal standard (e.g., Maleic Acid).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Analytical balance.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of 4-phenylpyrimidin-5-amine into a vial.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping, well-resolved peaks for both the analyte and the internal standard.
-
Set up the quantitative experiment with critical parameters:
-
Pulse Angle: 30-90° (a 90° pulse gives the best signal, but a smaller angle can be used with a shorter relaxation delay if T1 values are very long).
-
Relaxation Delay (d1): ≥ 30 seconds (a conservative value to ensure full relaxation for most small molecules).
-
Number of Scans: 8-16 (to achieve a good signal-to-noise ratio).
-
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate the selected analyte peak (I_analyte) and the internal standard peak (I_std).
-
Calculate the purity using the following formula[13]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
P_std: Purity of the internal standard (e.g., 99.9%+)
-
-
Data Presentation: qNMR Experimental Parameters
Table 3: Key qNMR Parameters for Purity Determination
| Parameter | Setting | Rationale |
|---|---|---|
| Spectrometer | 400 MHz | Good balance of resolution and accessibility. |
| Solvent | DMSO-d₆ | Good solubility for many aromatic amines. |
| Internal Std. | Maleic Acid | High purity, stable, simple spectrum. |
| Relaxation Delay | 30 s | Ensures accurate quantification.[13] |
| Pulse Angle | 90° | Maximizes signal per scan. |
| Acquisition Time | ~3-4 s | Sufficient for resolving sharp peaks. |
| Scans | 16 | Improves Signal-to-Noise ratio. |
Orthogonal Methods for Specific Impurities
Protocol 3: Residual Solvents by GC-MS
Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as solvents used in the final crystallization step (e.g., ethanol, ethyl acetate, hexane).[15]
-
Instrumentation: GC system with a mass selective detector (MSD) and a static headspace autosampler.
-
Sample Preparation: Accurately weigh ~50 mg of the API into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) that does not contain the target residual solvents.
-
GC Parameters (Example):
-
Column: DB-624 or equivalent.
-
Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min.
-
Injector: Split mode, 250°C.
-
Carrier Gas: Helium.
-
-
MS Parameters: Electron Ionization (EI) mode, scanning from m/z 35-350.
-
Quantification: Use an external standard calibration curve for each expected solvent. Compare results against ICH Q3C limits.[16]
Protocol 4: Physicochemical Characterization by Thermal Analysis
Rationale: Thermal analysis provides crucial information about the solid-state properties of the API.[17]
-
Differential Scanning Calorimetry (DSC): Measures heat flow to determine melting point, which is a key indicator of purity. Broad melting endotherms or multiple transitions can indicate impurities or polymorphism.[18][19]
-
Thermogravimetric Analysis (TGA): Measures mass change as a function of temperature. It is used to quantify the amount of residual solvent or water (by weight loss at temperatures below the decomposition point) and to determine the thermal stability of the compound.[17][20]
-
Instrumentation: A DSC and a TGA instrument, or a simultaneous TGA-DSC.[20]
-
Sample Preparation: Place 2-5 mg of the API into an aluminum pan.
-
DSC/TGA Parameters:
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen purge gas (e.g., 50 mL/min).
-
Temperature Range: 25 °C to 350 °C (or above the decomposition temperature).
-
-
Interpretation: Correlate the sharp endotherm in the DSC curve with the melting point. Analyze any weight loss steps in the TGA curve before decomposition to quantify volatile content.
Summary: An Integrated Purity Assessment Strategy
The purity of 4-phenylpyrimidin-5-amine cannot be assured by a single measurement. A comprehensive Certificate of Analysis should be built upon an integrated strategy that leverages the strengths of orthogonal analytical techniques.
Caption: Integrated workflow for final purity assignment.
This approach, combining chromatographic separation, absolute quantification by a primary method, volatile analysis, and solid-state characterization, provides a scientifically sound, robust, and regulatory-compliant assessment of the purity of 4-phenylpyrimidin-5-amine.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15.
-
Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI), University of Illinois Chicago.
-
Reliable Characterization of Pharmaceuticals Using Thermal Analysis. NETZSCH. (2020).
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Keys To Effective Method Development. SK pharmteco.
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
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An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Sofpromed. (2024).
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Analytical Method Development for Non-Sterile Products. PCI Pharma Services.
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. (2005).
-
Characterization of pharmaceuticals using thermal analysis. ResearchGate.
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. (2024).
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Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. (2024).
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Steps for Analytical Method Development. Pharmaguideline.
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Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
-
Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
-
Analytical Method Development and Validation in Pharmaceuticals. LinkedIn. (2025).
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 277-284.
-
Quality Guidelines. ICH.
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ICH Q2 Analytical Method Validation. Slideshare.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology.
-
Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. (2017).
-
Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. (2020).
-
HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica). Sigma-Aldrich.
-
Alsante, K. M., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
-
The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek.
-
Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. (2021).
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
-
G.F. Pauli, et al. (2014) Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
-
5-Phenylpyrimidin-4-amine. PubChem, National Institutes of Health.
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (2020).
-
Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
-
Jotch, J., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415, 4647-4658.
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. (2021).
-
4-phenylpyrimidin-5-amine (C10H9N3). PubChemLite.
-
5-phenylpyrimidin-4-amine (21419-05-6). Chemchart.
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. (2009).
-
CAS 2305-87-5: 4-phenylpyrimidin-2-amine. CymitQuimica.
-
Amounts (ngmg 1) of aromatic amines found by Py-GC-MS of four textile... ResearchGate.
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The Emerging Role of 4-Phenylpyrimidin-5-amine in Advanced Materials: A Guide for Researchers
The field of material science is in a perpetual quest for novel molecular building blocks that can unlock new functionalities and enhance the performance of next-generation materials. In this context, nitrogen-rich heterocyclic compounds have garnered significant attention, with pyrimidine derivatives, in particular, standing out due to their unique electronic and structural properties. This guide focuses on the potential applications of 4-phenylpyrimidin-5-amine, a versatile yet underexplored molecule, in the realm of material science. While direct applications are still emerging, its inherent characteristics make it a prime candidate for the development of advanced materials such as Metal-Organic Frameworks (MOFs) and components for organic electronics.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, actionable protocols for the synthesis and characterization of materials incorporating 4-phenylpyrimidin-5-amine. The methodologies presented herein are synthesized from established procedures for analogous compounds, offering a robust starting point for innovation.
Core Properties and Potential Applications
4-Phenylpyrimidin-5-amine possesses a unique combination of a phenyl ring and an amino group attached to a pyrimidine core. This structure imparts several key properties that are highly desirable in material science:
-
Coordinating Moieties: The nitrogen atoms in the pyrimidine ring and the exocyclic amine group can act as potent coordination sites for metal ions, making it an excellent candidate as a ligand for the synthesis of Metal-Organic Frameworks (MOFs).[1]
-
Electronic Characteristics: The pyrimidine ring is inherently electron-deficient, a property that is beneficial for applications in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[2][3]
-
Structural Rigidity and Planarity: The aromatic nature of both the pyrimidine and phenyl rings provides a rigid and planar structure, which is crucial for creating ordered, crystalline materials like MOFs and for facilitating π-π stacking interactions in conductive polymers.[4]
-
Functionalizability: The amine group offers a reactive site for further chemical modifications, allowing for the fine-tuning of the molecule's properties and its incorporation into larger polymeric structures.[5]
Based on these properties, 4-phenylpyrimidin-5-amine is a promising candidate for several cutting-edge applications:
| Application Area | Potential Role of 4-Phenylpyrimidin-5-amine | Key Properties Utilized |
| Metal-Organic Frameworks (MOFs) | Organic linker or strut | Coordinating nitrogen atoms, structural rigidity |
| Organic Electronics (OLEDs, OFETs) | Emitter, host, or electron-transporting material | Electron-deficient pyrimidine core, charge transport capabilities |
| Conductive Polymers | Monomeric unit | Aromatic structure, potential for polymerization through the amine group |
| Nonlinear Optical (NLO) Materials | Chromophore component | Asymmetric electronic structure, potential for push-pull systems |
Application Note I: Synthesis of a Metal-Organic Framework (MOF) using 4-Phenylpyrimidin-5-amine as a Ligand
This section provides a detailed protocol for the synthesis of a hypothetical MOF, designated as "M-PP5A" (where M is a divalent metal ion), using 4-phenylpyrimidin-5-amine as the primary organic linker. The procedure is adapted from established solvothermal methods for MOF synthesis with nitrogen-containing ligands.[6]
Scientific Rationale
The nitrogen atoms of the pyrimidine ring and the amino group of 4-phenylpyrimidin-5-amine are expected to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺), forming a stable, porous, three-dimensional framework. The choice of a solvothermal method allows for the crystallization of the MOF under elevated temperature and pressure, facilitating the formation of a well-ordered structure.
Experimental Workflow
Caption: Workflow for the fabrication of a multilayer OLED device.
Detailed Protocol
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials:
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML) Host: e.g., CBP
-
EML Dopant: 4-Phenylpyrimidin-5-amine derivative
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., LiF
-
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (sonicator, DI water, solvents)
-
UV-ozone or oxygen plasma cleaner
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially without breaking the vacuum:
-
HTL: Deposit a 40 nm thick layer of TAPC.
-
EML: Co-evaporate the CBP host and the 4-phenylpyrimidin-5-amine derivative dopant (e.g., at a 10% doping concentration) to a thickness of 20 nm. The evaporation rates should be carefully controlled to achieve the desired doping concentration.
-
ETL: Deposit a 30 nm thick layer of TPBi.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the EIL.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin.
-
Characterization of Materials
A thorough characterization is essential to validate the synthesis and understand the properties of the newly created materials.
| Material Type | Characterization Technique | Information Obtained |
| MOFs | Powder X-ray Diffraction (PXRD) | Crystalline structure and phase purity |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and coordination of the ligand | |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content | |
| Gas Adsorption (e.g., N₂ at 77K) | Surface area and porosity | |
| OLEDs | Current Density-Voltage-Luminance (J-V-L) Characteristics | Device performance (turn-on voltage, efficiency) |
| Electroluminescence (EL) Spectrum | Emission color and spectral purity | |
| Photoluminescence (PL) Spectroscopy | Intrinsic emissive properties of the material | |
| Cyclic Voltammetry (CV) | HOMO/LUMO energy levels |
Conclusion
While the direct application of 4-phenylpyrimidin-5-amine in material science is a nascent field of research, its molecular structure and inherent properties position it as a highly promising candidate for the development of advanced functional materials. The protocols detailed in this guide provide a solid foundation for researchers to explore its potential in the synthesis of novel MOFs and in the fabrication of high-performance organic electronic devices. As with any exploratory research, optimization of the reaction conditions and device architectures will be crucial for unlocking the full potential of this versatile molecule.
References
- Fecková, et al. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances.
- Ganesan, P., et al. (2017). Functional Pyrimidine-Based Thermally Activated Delay Fluorescence Emitters: Photophysics, Mechanochromism, and Fabrication of Organic Light-Emitting Diodes. Journal of the American Chemical Society.
- Kim, J., et al. (2021). Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Pardo, et al. (2007). Rational design of 1-D metal-organic frameworks based on the novel pyrimidine-4,6-dicarboxylate ligand. New insights into pyrimidine through magnetic interaction. Inorganic Chemistry.
- Shekhah, O., et al. (2007). Step-by-step route for the synthesis of metal-organic frameworks. Journal of the American Chemical Society.
- Son, Y., et al. (2018). Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. SPIE Digital Library.
- Stolarczyk, M., et al. (2025). From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems. Molecules.
- Takeda, Y., et al. (2019). Synthesis and characterization of novel semiconducting polymers containing pyrimidine. Polymer Chemistry.
- The Chemistry Behind MOFs: Ligands as Key Components. (n.d.).
- Tuzikiewicz, A., et al. (2026). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules.
- Various Authors. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io.
- Volyniuk, D., et al. (2022). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Polymers.
- Wang, H., et al. (2010). Topologies of Metal−Organic Frameworks Based on Pyrimidine-5-carboxylate and Unexpected Gas-Sorption Selectivity for CO2. Inorganic Chemistry.
- Zhang, J., et al. (2014). Metal–organic frameworks based on flexible ligands (FL-MOFs)
- Zhang, Y., et al. (2019). A Luminescent MOF Based on Pyrimidine-4,6-dicarboxylate Ligand and Lead(II) with Unprecedented Topology. Molecules.
Sources
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- 3. Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices [spiedigitallibrary.org]
- 4. Rational design of 1-D metal-organic frameworks based on the novel pyrimidine-4,6-dicarboxylate ligand. New insights into pyrimidine through magnetic interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Chains to Chromophores: Tailored Thermal and Linear/Nonlinear Optical Features of Asymmetric Pyrimidine—Coumarin Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylpyrimidin-5-amine
Welcome to the technical support center for the synthesis of 4-phenylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your synthesis by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction
The synthesis of 4-phenylpyrimidin-5-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic route: the preparation of a dihalonitropyrimidine intermediate, followed by a Suzuki coupling to introduce the phenyl group, and concluding with the reduction of the nitro group to the desired amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 4-phenylpyrimidin-5-amine.
Problem 1: Low Yield in the Dichlorination Step
Question: I am getting a low yield of 4,6-dichloro-5-nitropyrimidine from 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride. What are the possible causes and how can I improve the yield?
Answer:
Low yields in this chlorination reaction are often due to incomplete reaction, side reactions, or issues with the workup. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient temperature or reaction time. The conversion of the dihydroxy pyrimidine to the dichloro derivative requires forcing conditions.
-
Solution: Ensure the reaction is heated to reflux (around 100-110 °C) for a sufficient duration, typically 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.[1]
-
-
Side Reactions:
-
Cause: The presence of water can lead to the formation of unwanted byproducts. Phosphorus oxychloride is highly reactive with water.
-
Solution: Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Workup Issues:
-
Cause: The product is sensitive to hydrolysis. Quenching the reaction with water or ice must be done carefully to avoid decomposition of the product.
-
Solution: Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate the heat from the exothermic quenching of excess POCl₃.[1] Maintain a low temperature during this process. Prompt extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is crucial.
-
Problem 2: Poor Yield in the Suzuki Coupling Reaction
Question: My Suzuki coupling of 4,6-dichloro-5-nitropyrimidine with phenylboronic acid is giving a low yield of the desired 4-phenyl-6-chloro-5-nitropyrimidine. What could be the problem?
Answer:
The success of a Suzuki coupling reaction is highly dependent on the catalyst, base, solvent, and reaction conditions. Here are some common pitfalls and their remedies:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst may be oxidized or poisoned.
-
Solution: Use a high-quality palladium catalyst and ligand. Common choices include Pd(PPh₃)₄, Pd(OAc)₂, or Pd₂(dba)₃ with a suitable phosphine ligand like PPh₃ or a more electron-rich ligand for challenging couplings. Ensure the catalyst is handled under an inert atmosphere.
-
-
Inappropriate Base or Solvent:
-
Cause: The choice of base and solvent is critical for the transmetalation step.
-
Solution: A common and effective base for Suzuki couplings is an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[2] The solvent system is often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water to dissolve both the organic and inorganic reagents.
-
-
Side Reactions:
-
Cause: Homocoupling of the phenylboronic acid to form biphenyl is a common side reaction.
-
Solution: This can be minimized by ensuring the reaction is truly anaerobic and by using the correct stoichiometry of reagents. Running the reaction under a nitrogen or argon atmosphere is essential.
-
Problem 3: Incomplete Reduction of the Nitro Group
Question: I am having trouble with the final reduction step of 4-phenyl-6-chloro-5-nitropyrimidine to 4-phenyl-6-chloro-5-aminopyrimidine. The reaction is sluggish and gives a mixture of products.
Answer:
The reduction of an aromatic nitro group can be achieved using various methods, and the choice of reducing agent and conditions is key to a clean and complete reaction.
-
Choice of Reducing Agent:
-
Cause: The reducing agent may not be potent enough or may be causing side reactions.
-
Solution: A reliable method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent such as ammonium formate or formic acid.[3] Another common method is the use of a metal in acid, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, pressure (for H₂ gas), or solvent can lead to incomplete reaction.
-
Solution: For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen. The reaction is typically run at room temperature and atmospheric pressure of H₂, but may require gentle heating. For metal/acid reductions, maintaining an acidic pH is crucial.
-
-
Product Instability:
-
Cause: Aminopyrimidines can be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Solution: Once the reaction is complete, it is advisable to work up the reaction mixture promptly. Workup under an inert atmosphere can help prevent oxidation of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base plays a crucial role in activating the boronic acid for the transmetalation step in the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2]
Q2: Can I use other boronic acids in the Suzuki coupling step to synthesize different 4-arylpyrimidin-5-amines?
A2: Yes, the Suzuki coupling is a versatile reaction that allows for the use of a wide variety of substituted phenylboronic acids, as well as other aryl and heteroaryl boronic acids. This enables the synthesis of a library of 4-arylpyrimidin-5-amine derivatives.
Q3: How can I monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Choose a solvent system that gives good separation between the starting material, intermediates, and the product. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the best methods for purifying the final 4-phenylpyrimidin-5-amine product?
A4: The final product can typically be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point. For more polar aminopyrimidines, a small amount of methanol in dichloromethane can be effective.[4] In some cases, recrystallization from a suitable solvent can also yield a high-purity product.
Experimental Protocols
The following are representative protocols based on analogous reactions reported in the literature. Optimization may be required for specific substrates and scales.
Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dihydroxy-5-nitropyrimidine (1 equivalent).
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
With stirring, slowly add N,N-diethylaniline (2 equivalents) dropwise.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4,6-dichloro-5-nitropyrimidine.
Protocol 2: Suzuki Coupling for the Synthesis of 4-Phenyl-6-chloro-5-nitropyrimidine
-
In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) in a mixture of toluene and ethanol (e.g., 3:1 ratio).
-
Add a 2M aqueous solution of sodium carbonate (2.5 equivalents).
-
De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 80-90 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 3: Reduction of 4-Phenyl-6-chloro-5-nitropyrimidine
-
Dissolve 4-phenyl-6-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethyl acetate or ethanol.
-
Add 10% palladium on carbon (10% w/w).
-
Add ammonium formate (5 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 4-phenyl-6-chloro-5-aminopyrimidine.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Data Presentation
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Dichlorination | 4,6-dihydroxy-5-nitropyrimidine | POCl₃, N,N-diethylaniline | None | 100-110 | 3-5 | 70-85 |
| 2. Suzuki Coupling | 4,6-dichloro-5-nitropyrimidine, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O | 80-90 | 6-12 | 60-80 |
| 3. Nitro Reduction | 4-phenyl-6-chloro-5-nitropyrimidine | 10% Pd/C, HCOONH₄ | Ethyl Acetate | RT | 2-4 | 85-95 |
Visualizations
Synthetic Workflow
Caption: Synthetic route to 4-phenylpyrimidin-5-amine.
Troubleshooting Decision Tree: Low Suzuki Coupling Yield
Caption: Decision tree for troubleshooting low Suzuki coupling yields.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. The Royal Society of Chemistry. [Link]
-
Suzuki coupling reaction. YouTube. [Link]
- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
- Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
-
Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
5-Phenylpyrimidin-4-amine. PubChem. [Link]
Sources
addressing solubility issues of 4-phenylpyrimidin-5-amine in vitro
Technical Support Center: 4-Phenylpyrimidin-5-amine
Welcome, researchers, to the dedicated support center for 4-phenylpyrimidin-5-amine. This guide is designed to provide you with in-depth technical assistance to overcome common challenges, specifically focusing on the solubility issues that can arise during in-vitro experimentation. My goal is to equip you with both the foundational knowledge and practical, field-tested protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 4-phenylpyrimidin-5-amine in my aqueous assay buffer. Why is this happening?
A1: The solubility challenges with 4-phenylpyrimidin-5-amine stem from its molecular structure. It possesses a phenyl group and a pyrimidine ring system, which contribute to its lipophilic (fat-loving) and aromatic nature. While the amine group can participate in hydrogen bonding, the molecule as a whole has limited aqueous solubility. Compounds with similar structures, such as 2-aminopyrimidine, exhibit moderate solubility in water, but the addition of the phenyl group significantly increases its nonpolar character, making it less favorable to dissolve in polar solvents like water or aqueous buffers.[1]
To quantify this, we can look at its predicted physicochemical properties. While experimental data for this specific molecule is sparse, data for a closely related isomer, 5-phenylpyrimidin-4-amine, shows a predicted LogP of 1.5 to 1.7.[2][3] LogP is a measure of lipophilicity; a positive value indicates a preference for a lipid-like environment over an aqueous one.[4] This value suggests that while not extremely lipophilic, it will require specific strategies to achieve dissolution in aqueous media for in-vitro assays.[5]
Q2: What is the recommended first step for solubilizing 4-phenylpyrimidin-5-amine for a cell-based assay?
A2: The industry-standard and most recommended first step is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[6][7] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with poor aqueous solubility.[6]
Causality: The rationale for this approach is to first achieve complete dissolution in a solvent where the compound is highly soluble. This concentrated stock can then be serially diluted into your aqueous assay medium to achieve the desired final concentration.[6] This method ensures that the compound is in a monomeric, dissolved state before being introduced to your experimental system, which is critical for accurate and reproducible results.[5]
Critical Consideration: It is vital to keep the final concentration of DMSO in your assay as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[6][8] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your treated samples.[6]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous cell culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the high-concentration DMSO stock, is rapidly transferred to an aqueous environment where its solubility is much lower. The key is to manage this transition and explore methods to keep the compound in solution at the final working concentration.
Here is a troubleshooting workflow to address this:
Caption: Encapsulation of a drug within a cyclodextrin.
Protocol: Preparing a Cyclodextrin Formulation
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v in your assay buffer).
-
Slowly add the powdered 4-phenylpyrimidin-5-amine to the cyclodextrin solution while stirring or vortexing.
-
Allow the mixture to equilibrate for several hours or overnight at room temperature to facilitate complex formation.
-
Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound in the filtrate via HPLC or UV-Vis spectrophotometry. This will be your new, aqueous stock solution.
-
Self-Validation: Remember to include a vehicle control containing the same concentration of HP-β-CD in your final assay, as cyclodextrins themselves can sometimes have minor effects on cells. [8]
Summary of Recommended Starting Points
For a typical cell-based assay requiring a final concentration in the low micromolar range, follow this prioritized approach:
| Strategy | Key Parameter | Recommended Starting Point | Cell Viability Check |
| 1. DMSO Stock | Final DMSO % | Start with ≤ 0.1%, do not exceed 0.5% | Mandatory |
| 2. pH Adjustment | Buffer pH | Test solubility at pH 5.0-6.5 | Mandatory |
| 3. Co-Solvents | Final Co-solvent % | Ethanol or PG at ≤ 1% | Mandatory |
| 4. Cyclodextrins | Cyclodextrin Conc. | 5-10% (w/v) HP-β-CD for stock prep | Mandatory |
By systematically working through these FAQs and protocols, you will be able to develop a robust and reproducible method for solubilizing 4-phenylpyrimidin-5-amine, ensuring the integrity and success of your in-vitro experiments.
References
- BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Crauste-Manciet, S., Brossard, D., & Bédouet, L. (2016). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
- Jadhav, P., & Sharma, Y. (2021). cyclodextrin in novel formulations and solubility enhancement techniques: a review. Journal of Drug Delivery and Therapeutics, 11(4-S), 135-142.
- Merck Millipore. (n.d.). Improving solubility – a close look at available approaches.
- Solubility of Things. (n.d.). 2-Aminopyrimidine.
- Sugihara, H., Taylor, L. S., & Miller, D. A. (2019). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 16(5), 2195–2206.
- Soni, P., & Kumar, S. (2014). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Applied Pharmaceutical Science, 4(9), 038-042.
- Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
purification techniques for 4-phenylpyrimidin-5-amine from crude reaction
Welcome to the technical support center for the purification of 4-phenylpyrimidin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for overcoming common challenges encountered during the purification of this compound from a crude reaction mixture. The following sections offer troubleshooting guidance and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-phenylpyrimidin-5-amine, providing explanations and actionable solutions.
Issue 1: Low Recovery After Acid-Base Extraction
Question: I'm performing an acid-base extraction to purify 4-phenylpyrimidin-5-amine, but my final yield is significantly lower than expected. What could be the cause?
Answer: Low recovery during an acid-base extraction of an amine like 4-phenylpyrimidin-5-amine can stem from several factors. The core principle of this technique is to protonate the basic amine with an acid, rendering it water-soluble and allowing it to be separated from neutral or acidic impurities that remain in the organic layer.[1][2][3] Here are the most common reasons for low yield and how to address them:
-
Incomplete Protonation: The pH of the aqueous acid solution may not be low enough to fully protonate the pyrimidine amine. Ensure the aqueous layer is sufficiently acidic (pH 1-2) by testing with pH paper. A 5-10% solution of hydrochloric acid is typically effective.[1]
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which makes separation difficult and can trap your product. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the funnel, or allowing it to stand for an extended period.
-
Incomplete Back Extraction: After separating the aqueous layer containing the protonated amine, you must neutralize it with a base (e.g., sodium hydroxide) to regenerate the free amine. If the pH is not sufficiently basic (pH 12-14), the amine will not fully deprotonate and will remain in the aqueous layer during the subsequent extraction with an organic solvent.
-
Insufficient Organic Solvent Extraction: When re-extracting the free amine into an organic solvent, it's crucial to perform multiple extractions with fresh solvent (e.g., 3 x 50 mL of dichloromethane or ethyl acetate) rather than a single large-volume extraction. This ensures a more complete transfer of your product from the aqueous to the organic layer.
Issue 2: Persistent Impurities After Column Chromatography
Question: I've run a silica gel column to purify my 4-phenylpyrimidin-5-amine, but I'm still seeing significant impurities in my final fractions. How can I improve the separation?
Answer: Silica gel is acidic and can strongly interact with basic compounds like amines, leading to tailing or "streaking" on the column and poor separation.[4] Here are several strategies to improve your chromatographic purification:
-
Mobile Phase Modification: To mitigate the interaction between the amine and the acidic silica, you can add a small amount of a basic modifier to your eluent.[5] A common practice is to add 0.5-1% triethylamine (TEA) or ammonia solution to the mobile phase.[4][6] This will compete with your product for the acidic sites on the silica, resulting in better peak shape and improved separation.
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4][7]
-
Amine-Functionalized Silica: These columns are specifically designed for the purification of amines and can provide excellent separation.[5][6]
-
Reverse-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reverse-phase chromatography using a mobile phase like acetonitrile/water can be very effective.[4][7]
-
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased can help to resolve closely eluting compounds.
Issue 3: Difficulty in Achieving Crystallization for Recrystallization
Question: My crude 4-phenylpyrimidin-5-amine is an oil/amorphous solid, and I'm struggling to induce crystallization for purification by recrystallization. What can I do?
Answer: Recrystallization is an excellent technique for achieving high purity, but inducing crystallization can sometimes be challenging. Here are some proven methods:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] You may need to screen a variety of solvents of different polarities. For amine compounds, mixtures of solvents like ethyl acetate/hexane or dichloromethane/hexane are often effective.[9]
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to act as a template for crystal growth.
-
Cooling Slowly: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Solvent Diffusion: If the compound is soluble in one solvent (e.g., DMF or DMSO) but insoluble in another miscible solvent (e.g., water or diethyl ether), you can dissolve the compound in the "good" solvent and then slowly diffuse the "poor" solvent into the solution.[10] This can be done by carefully layering the poor solvent on top of the solution or by placing the solution in a larger container with the poor solvent and allowing the vapors to diffuse.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of 4-phenylpyrimidin-5-amine.
What are the likely impurities in a crude reaction mixture of 4-phenylpyrimidin-5-amine?
The impurities will depend on the synthetic route used. However, common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents or reagents. For instance, if the synthesis involves a coupling reaction, you might have residual catalysts or ligands. If a reduction of a nitro group is performed, you could have partially reduced intermediates.[9]
Which purification technique is generally the most effective for 4-phenylpyrimidin-5-amine?
The most effective technique depends on the nature and quantity of the impurities.
-
Acid-Base Extraction: This is an excellent first-pass purification to remove neutral and acidic impurities.[1][2][3][11]
-
Column Chromatography: This is a very versatile technique that can separate compounds with similar polarities. It is often used after an initial extraction to achieve high purity.[4][5][7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is often the best method for obtaining highly pure crystalline material, especially on a larger scale.[8][9][12]
How can I monitor the purity of my 4-phenylpyrimidin-5-amine during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from your column, and the final product on a TLC plate, you can visualize the separation of your desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Workflow for Purification of 4-Phenylpyrimidin-5-amine
Caption: A general workflow for the purification of 4-phenylpyrimidin-5-amine.
Decision Tree for Choosing a Purification Method
Caption: A decision tree to guide the selection of a purification technique.
Detailed Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M HCl. Shake the funnel gently, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine) into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with 1 M HCl two more times to ensure all the amine has been transferred to the aqueous phase. Combine all aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated NaOH solution until the pH is strongly basic (pH > 12).
-
Back-Extraction: Extract the now-neutral amine from the aqueous layer with three portions of fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Column Chromatography (with Basic Modifier)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica slurry.
-
Equilibration: Equilibrate the column by running the eluent (containing 0.5-1% triethylamine) through the silica until the baseline is stable.
-
Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if using a gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Considerations |
| Acid-Base Extraction | 85-95% | 70-90% | Good for removing non-basic impurities. |
| Column Chromatography | >98% | 50-80% | Highly effective for complex mixtures. |
| Recrystallization | >99% | 60-95% | Requires a suitable solvent; best for final polishing. |
References
-
Wikipedia. (n.d.). Acid-base extraction. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 20, 2026, from [Link]
-
Reddit. (2022, March 12). Amine workup. r/Chempros. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved January 20, 2026, from [Link]
-
Al-Quds Open University. (n.d.). Amine Extraction in the Laboratory. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-phenylpyrimidin-5-amine. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (n.d.). 5-Phenylpyrimidin-4-amine. PubChem. Retrieved January 20, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved January 20, 2026, from [Link]
-
Chemchart. (n.d.). 5-phenylpyrimidin-4-amine (21419-05-6). Retrieved January 20, 2026, from [Link]
-
PubMed. (2013, December 6). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. Retrieved January 20, 2026, from [Link]
-
ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved January 20, 2026, from [Link]
-
Reddit. (2022, September 24). Chromotography with free amines? r/chemhelp. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). Pyrimidin-5-amine. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US4440954A - Process for the purification of p-aminophenol.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine Extraction in the Laboratory [ns1.almerja.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
identification of side products in 4-phenylpyrimidin-5-amine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 4-phenylpyrimidin-5-amine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of this synthetic process. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you identify and mitigate common side products, ensuring the integrity and purity of your target compound.
I. Understanding the Synthesis and Potential Pitfalls
The synthesis of 4-phenylpyrimidin-5-amine is a crucial process in the development of various pharmaceutical agents. Pyrimidine derivatives are known for their diverse biological activities and are key components in many therapeutic drugs, including anticancer and antiviral agents.[1] However, the synthetic routes to this compound are not without their challenges. The formation of side products is a common issue that can significantly impact yield and purity, necessitating robust analytical methods for their identification and effective strategies for their prevention.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-phenylpyrimidin-5-amine and what are the typical side products for each?
The specific synthetic pathway will largely dictate the profile of potential impurities. While numerous methods exist for pyrimidine synthesis, a common approach involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[2][3]
A plausible route to 4-phenylpyrimidin-5-amine could involve the reaction of a phenyl-substituted three-carbon component with formamidine or a similar nitrogen-containing reagent. During such syntheses, several side reactions can occur:
-
Self-condensation of reactants: The 1,3-dicarbonyl equivalent can undergo self-condensation, leading to polymeric or undesired cyclic byproducts.
-
Incomplete cyclization: Intermediates may fail to cyclize completely, resulting in open-chain impurities.
-
Over-reaction or side-chain reactions: Depending on the functional groups present on the phenyl ring or the pyrimidine core, further unintended reactions can occur.
-
Formation of regioisomers: If unsymmetrical reagents are used, the formation of isomeric pyrimidine products is a significant possibility.
Q2: I'm observing an unknown peak in my HPLC analysis. How can I identify this side product?
Identifying unknown impurities is a critical step in troubleshooting your synthesis. A multi-pronged analytical approach is often the most effective.
Initial Assessment:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial assessment of the reaction mixture, providing a qualitative view of the number of components.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides superior separation and quantification of the components in your reaction mixture.[1][4] For pyrimidine derivatives, C8 and C18 reversed-phase columns are commonly employed.[1]
Structural Elucidation:
If an unknown peak is consistently observed, isolation followed by structural analysis is necessary.
-
Isolation: The side product can be isolated using techniques like column chromatography or preparative TLC.[2]
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated impurity to determine its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition, offering significant clues to its identity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the complete structure of the unknown compound.[2] Analysis of chemical shifts, coupling constants, and integration will help in piecing together the molecular framework.
The following workflow outlines a systematic approach to side product identification:
Caption: Workflow for the identification of unknown side products.
Q3: My reaction yield is consistently low. Could side product formation be the cause, and how can I minimize it?
Low yields are frequently a direct consequence of competing side reactions. To address this, a systematic optimization of reaction conditions is essential.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant may favor a particular side reaction.
-
Temperature: Both excessively high and low temperatures can be detrimental. Higher temperatures might promote decomposition or undesired side reactions, while lower temperatures could lead to an incomplete reaction.
-
Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[1] Prolonged reaction times can lead to the formation of degradation products.
-
Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction pathway. Experiment with different solvent polarities and catalyst types to find conditions that favor the desired product.
The following diagram illustrates the interplay of factors affecting reaction yield:
Caption: Key parameters for optimizing reaction yield and minimizing side products.
III. Troubleshooting Guide: Common Side Products and Their Identification
This section provides a more detailed look at potential side products and specific analytical signatures to look for.
| Potential Side Product | Plausible Cause | Key Analytical Signatures (MS and NMR) | Prevention Strategy |
| Uncyclized Intermediate | Incomplete reaction; insufficient heating or reaction time. | MS: Molecular weight corresponding to the sum of reactants minus water. ¹H NMR: Presence of signals for reactive functional groups (e.g., aldehyde, ketone, amine) that should have been consumed. | Optimize reaction temperature and time. Monitor reaction completion by TLC/HPLC.[1] |
| Regioisomer | Use of an unsymmetrical precursor. | MS: Same molecular weight as the desired product. ¹H & ¹³C NMR: Different chemical shifts and coupling patterns, particularly for protons and carbons on and adjacent to the pyrimidine ring. 2D NMR techniques like HSQC and HMBC can be crucial for definitive assignment.[1] | Use a symmetrical starting material if possible, or employ a regioselective synthetic route. |
| Dimerized or Polymerized Byproducts | Self-condensation of starting materials or intermediates, often at elevated temperatures. | MS: Molecular weight that is a multiple of the starting material or a key intermediate. ¹H NMR: Broad, unresolved signals indicative of a polymeric mixture. | Control reaction temperature carefully. Add reactants slowly to maintain a low concentration of reactive species. |
| Oxidation/Degradation Products | Exposure to air (oxygen) or harsh reaction/workup conditions. | MS: Addition of oxygen atoms (+16 Da) or other changes in molecular weight. ¹H NMR: Appearance of new signals, possibly in the aromatic or downfield region, and disappearance of signals from the parent compound. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use mild workup procedures. |
Protocol: Identification of Byproducts by NMR and MS
-
Sample Preparation: Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.[2] Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[2]
-
Mass Spectrometry (MS) Analysis: Obtain the mass spectrum of the byproduct.[2] Determine the molecular weight and fragmentation pattern to confirm the identity of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.[2]
-
¹H and ¹³C NMR Analysis: Acquire ¹H and ¹³C NMR spectra.[2] Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the byproduct.[2]
IV. References
-
Deu, E., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12(1), 347.
-
Ameur, G. B., et al. (2018). Synthesis of diphenylpyrimido [4,5-d] pyrimidin-4-amines derivatives 4a-k using 2 steps. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(5), 935-947.
-
Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. Retrieved from
-
Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(4), 435-447.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
Sources
long-term stability and storage of 4-phenylpyrimidin-5-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term stability and storage of 4-phenylpyrimidin-5-amine. It is designed to offer practical solutions and a strong theoretical foundation to ensure the integrity of your experimental results.
Introduction
4-Phenylpyrimidin-5-amine is a heterocyclic aromatic amine, a chemical scaffold of significant interest in medicinal chemistry and materials science. The inherent reactivity of the amine and pyrimidine functionalities necessitates a thorough understanding of its stability profile to ensure the reliability and reproducibility of research and development activities. This document outlines best practices for storage, handling, and stability assessment, grounded in established principles of organic chemistry and regulatory stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 4-phenylpyrimidin-5-amine?
A1: The stability of 4-phenylpyrimidin-5-amine is primarily influenced by its susceptibility to:
-
Oxidation: The aromatic amine group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored impurities and a decrease in purity.
-
Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, can potentially lead to the degradation of the pyrimidine ring or the amine functionality.
-
Photodegradation: Aromatic compounds, particularly those with amine substituents, can be sensitive to UV and visible light, leading to the formation of degradation products.
-
Temperature: As with most chemical compounds, elevated temperatures will accelerate the rate of all potential degradation pathways.
Q2: I've noticed a color change in my sample of 4-phenylpyrimidin-5-amine, from off-white to yellowish-brown. What could be the cause?
A2: A color change is a common indicator of degradation, most likely due to oxidation of the aromatic amine. This is often accelerated by exposure to air and/or light. While a slight color change may not significantly impact the outcome of all experiments, it is a clear sign that the compound's purity should be re-verified before use in sensitive applications.
Q3: Can I store 4-phenylpyrimidin-5-amine in a solution for an extended period?
A3: It is not recommended to store 4-phenylpyrimidin-5-amine in solution for long periods. The stability of the compound is generally lower in solution compared to its solid state. If you must store it in solution, use a high-purity, degassed aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and protect from light. It is advisable to prepare solutions fresh for each experiment.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis | 1. Degradation of the sample. 2. Contamination of the sample or solvent. 3. Impurity from synthesis. | 1. Re-analyze a freshly prepared sample from a properly stored stock. 2. Run a solvent blank to check for contamination. 3. If the issue persists, consider re-purification of the compound. |
| Poor solubility or precipitation from solution | 1. Use of an inappropriate solvent. 2. The compound has degraded to a less soluble species. 3. The solution is supersaturated. | 1. Consult literature for appropriate solvents. Sonication may aid dissolution. 2. Assess the purity of the solid material. 3. Gently warm the solution or prepare a more dilute solution. |
| Inconsistent biological assay results | 1. Degradation of the compound in the assay medium. 2. Variability in the purity of different batches of the compound. | 1. Assess the stability of the compound under your specific assay conditions (e.g., incubation time, temperature, pH). 2. Ensure consistent purity of the compound for all experiments. |
Recommended Storage Conditions
To ensure the long-term stability of 4-phenylpyrimidin-5-amine, the following storage conditions are recommended based on best practices for aromatic amines and pyrimidine derivatives:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Amber vial or protected from light | To prevent photodegradation. |
| Container | Tightly sealed, appropriate material (e.g., glass) | To prevent exposure to moisture and air. |
| Form | Solid | Solid-state is generally more stable than solutions. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 4-phenylpyrimidin-5-amine. Method optimization may be required.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
4-phenylpyrimidin-5-amine sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-phenylpyrimidin-5-amine and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of 4-phenylpyrimidin-5-amine as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2]
Objective: To identify potential degradation products and pathways for 4-phenylpyrimidin-5-amine under various stress conditions.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Solid sample at 80°C for 48 hours
-
Photodegradation: Solution exposed to ICH-compliant photostability chamber
Procedure:
-
Prepare a stock solution of 4-phenylpyrimidin-5-amine (e.g., 1 mg/mL in acetonitrile).
-
For each stress condition, mix the stock solution with the respective stressor in a suitable ratio (e.g., 1:1).
-
Incubate the samples under the specified conditions for the designated time.
-
At appropriate time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples by the HPLC method described in Protocol 1, alongside a control sample (unstressed).
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Visualizing Degradation and Stability Concepts
Decision Tree for Troubleshooting Purity Issues
Caption: Troubleshooting workflow for purity issues with 4-phenylpyrimidin-5-amine.
Conceptual Degradation Pathways
Caption: Potential degradation pathways for 4-phenylpyrimidin-5-amine.
References
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3)
- Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. Journal of bacteriology, 73(2), 225-229.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
- Szulczyk, D., Bielenica, A., Dobrowolski, M. A., Fedoruk-Wyszomirska, A., & Struga, M. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules (Basel, Switzerland), 26(22), 6931.
- Committee for Proprietary Medicinal Products (CPMP). (2003).
-
PubChem. (n.d.). 4-phenylpyrimidin-5-amine. Retrieved from [Link]
- European Medicines Agency. (2006).
-
PubChem. (n.d.). 5-Phenylpyrimidin-4-amine. Retrieved from [Link]
-
Chemchart. (n.d.). 5-phenylpyrimidin-4-amine (21419-05-6). Retrieved from [Link]
- European Medicines Agency. (2023).
- European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Silva, C., Leote, R., & Silva, C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2341.
Sources
Technical Support Center: Troubleshooting Common Issues in Pyrimidine Synthesis Reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the synthesis of pyrimidine derivatives. Drawing from established chemical principles and field-proven insights, this resource offers solutions in a direct question-and-answer format, focusing on causality to empower you to optimize your reaction outcomes.
Section 1: Low Reaction Yield & Poor Conversion
Low yields are one of the most frequent hurdles in pyrimidine synthesis. This section addresses the root causes, from catalyst inefficiency to suboptimal reaction conditions, providing actionable strategies to improve product formation.
Q1: My Biginelli reaction is resulting in a very low yield, with a significant amount of unreacted starting materials identified by TLC and NMR. What are the primary factors I should investigate?
A1: Low conversion in the Biginelli reaction, a cornerstone for synthesizing dihydropyrimidinones (DHPMs), typically points to one or more suboptimal parameters in your reaction setup. The key is to systematically evaluate the catalyst, reaction conditions, and reagents.[1][2]
Core Areas for Troubleshooting:
-
Catalyst Inactivity or Inappropriateness: The Biginelli reaction is acid-catalyzed, and the catalyst's performance is paramount.[3][4] In the absence of an effective catalyst, product formation is often minimal.[2][3]
-
Expertise & Causality: Brønsted acids (e.g., HCl) are traditional but can be harsh, sometimes promoting side reactions. Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are often milder and more efficient by coordinating with the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the rate-limiting iminium ion formation.[2][3][5] If you are using a reusable catalyst, it may require regeneration to restore its activity.[1][3]
-
Actionable Advice: Screen a panel of different Brønsted or Lewis acid catalysts to identify the optimal choice for your specific substrates.[2][3] Verify the concentration and activity of your chosen catalyst.
-
-
Suboptimal Reaction Conditions (Temperature & Time): These two parameters are intrinsically linked.
-
Expertise & Causality: Insufficient heat may prevent the reaction from overcoming its activation energy, while excessively high temperatures can lead to the decomposition of reactants (like urea) and the formation of byproducts.[1][3] The reaction must be given enough time to proceed to completion.
-
Actionable Advice: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[3][6] This allows you to determine the optimal reaction time and avoid premature workup or product degradation from prolonged heating.[2] If the reaction stalls at room temperature, a moderate increase in temperature is warranted.
-
-
Solvent Effects: The solvent's role extends beyond simply dissolving the reactants.
-
Expertise & Causality: Solvent polarity can significantly influence reaction rates and equilibrium positions.[2][3] While ethanol is a common choice, its protic nature can sometimes interfere with catalyst activity.
-
Actionable Advice: Experiment with other polar solvents like acetonitrile.[2][3] For certain substrates, solvent-free (neat) conditions or microwave-assisted synthesis can dramatically improve yields and reduce reaction times.[3][4][7]
-
-
Purity of Reagents: The starting materials are the foundation of your synthesis.
-
Expertise & Causality: Impurities in the aldehyde, β-ketoester, or urea can act as inhibitors or participate in unwanted side reactions, consuming reactants and complicating purification.[3][6] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize the catalyst.
-
Actionable Advice: Ensure all starting materials are of high purity. If necessary, purify reagents before use (e.g., distill the aldehyde).
-
Below is a decision-making workflow to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for the Biginelli reaction.
Section 2: Side Product Formation
The formation of unexpected products complicates purification and reduces the yield of the desired pyrimidine. Understanding the mechanistic origins of these byproducts is key to their prevention.
Q2: My Biginelli reaction produces a significant yellow, fluorescent byproduct that complicates purification. What is this compound and how can I prevent its formation?
A2: This is a classic issue in Biginelli reactions. The yellow, fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1][3][6] Its formation is a direct consequence of a competing reaction pathway that becomes significant under certain conditions.
Mechanistic Insight:
-
Biginelli Pathway: Involves one equivalent each of the aldehyde, β-ketoester, and urea.
-
Hantzsch Pathway: Competes with the Biginelli pathway and involves one equivalent of the aldehyde but two equivalents of the β-ketoester and one equivalent of ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[1][3][6]
The diagram below illustrates these competing pathways.
Caption: Competing pathways in the Biginelli reaction.
Prevention Strategies:
-
Temperature Control: This is the most critical factor. The Hantzsch pathway is favored at higher temperatures which promote urea decomposition.[1] Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[1][3]
-
Catalyst Selection: The choice of Lewis or Brønsted acid can influence the selectivity between the two pathways.[3][6] Some catalysts may preferentially promote the desired Biginelli condensation at lower temperatures.
-
Order of Addition: In some systems, adding the urea portionwise or as the final reagent to the pre-heated mixture of the aldehyde, ketoester, and catalyst can minimize its residence time at high temperatures, thus reducing decomposition.[1][6]
Q3: In my Pinner pyrimidine synthesis, I'm getting a complex mixture of byproducts and a low yield of the target pyrimidine. What are the likely side reactions?
A3: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is versatile but sensitive to reaction conditions and reagent quality.[8][9] Common side reactions include:
-
Self-Condensation of the 1,3-Dicarbonyl: Under basic or acidic conditions, the 1,3-dicarbonyl compound can undergo self-condensation (e.g., an aldol-type reaction), reducing the amount available for the desired cyclization.
-
Hydrolysis of the Amidine: Amidines, especially as free bases, can be susceptible to hydrolysis, particularly if the reaction is run in non-anhydrous solvents or for prolonged times. Using the more stable amidine salt (e.g., hydrochloride) and ensuring anhydrous conditions is crucial.[6]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the isolation of non-cyclized adducts. This can be caused by insufficient heating, incorrect stoichiometry of the base, or steric hindrance.[1][6]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride.[6]
-
Anhydrous Conditions: Ensure your solvent is dry and the reaction is protected from atmospheric moisture, for example, by running it under a nitrogen or argon atmosphere.[6]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical. The base must be strong enough to deprotonate the 1,3-dicarbonyl but not so strong as to promote excessive self-condensation.[6]
-
Temperature and Monitoring: The optimal temperature depends on the substrates. Monitor the reaction by TLC to find the sweet spot between complete cyclization and decomposition.[6]
Table 1: Influence of Reaction Parameters on Pyrimidine Synthesis Outcomes
| Parameter | Effect on Low Yield | Effect on Side Products | Recommended Action |
| Catalyst | Inactive or suboptimal catalyst leads to poor conversion.[2] | Incorrect catalyst may favor side reactions (e.g., Hantzsch).[6] | Screen Lewis/Brønsted acids; verify activity and loading.[2][3] |
| Temperature | Too low: incomplete reaction.[1] Too high: degradation.[3] | High temps promote urea decomposition for Hantzsch byproduct.[1] | Optimize based on TLC monitoring; typically 60-100 °C.[2][6] |
| Solvent | Poor solubility of reactants can stall the reaction.[3] | Solvent polarity can influence competing pathway selectivity.[2] | Test polar solvents (EtOH, MeCN) or solvent-free conditions.[2][3] |
| Reagent Purity | Impurities can inhibit the catalyst or reaction.[6] | Impurities can act as substrates for other reactions. | Use high-purity starting materials; purify if necessary.[1][3] |
Section 3: Purification Challenges
Even with a successful reaction, isolating the final product in high purity can be a significant challenge, particularly with highly functionalized pyrimidine derivatives.
Q4: My synthesized pyrimidine derivative is highly polar and difficult to purify. It shows poor retention on standard C18 reverse-phase columns and is hard to crystallize. What purification strategies should I employ?
A4: The purification of polar pyrimidine derivatives is a common challenge due to their high solubility in polar solvents and weak interaction with nonpolar stationary phases.[10] A multi-faceted approach combining chromatography and crystallization is often required.
Chromatographic Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds.
-
Principle: HILIC uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This unique combination promotes the retention of polar analytes that are unretained in reverse-phase chromatography.[10]
-
-
Optimizing Reverse-Phase Chromatography (RPC): While challenging, standard RPC can be adapted.
-
Polar-Endcapped Columns: Use columns specifically designed with polar-embedded or polar-endcapped stationary phases to increase retention for polar molecules.[10]
-
Mobile Phase Modification:
-
Decrease Organic Modifier: Lowering the percentage of acetonitrile or methanol will increase the retention of polar compounds.[10]
-
Adjust pH: For ionizable pyrimidines, adjusting the mobile phase pH with a buffer (e.g., formic acid, ammonium acetate) to suppress ionization can increase hydrophobicity and improve retention.[10]
-
-
Crystallization and Precipitation:
-
Recrystallization: This is a powerful technique for purification if a suitable solvent system can be found. The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Precipitation/Trituration: If crystals do not form, adding a non-solvent to a concentrated solution of your crude product can cause it to precipitate out, often leaving more soluble impurities behind. Washing (triturating) the crude solid with a solvent in which your product is insoluble can also effectively remove impurities.
Caption: General purification workflow for polar pyrimidine derivatives.
Experimental Protocols
Protocol 1: General Procedure for a Catalyzed Biginelli Reaction
This protocol provides a general framework. The specific catalyst, solvent, and temperature should be optimized for the specific substrates being used.[3][6]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.2-1.5 eq.).[3][7]
-
Addition: Add the chosen solvent (e.g., 2-3 mL of ethanol per mmol of aldehyde) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate (the product) forms, collect it by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol).[6]
-
Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified, typically by recrystallization or column chromatography.[3]
Protocol 2: General Recrystallization Procedure for DHPMs
-
Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add the minimum amount of a suitable hot solvent (e.g., ethanol) dropwise while stirring until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.[10]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and larger crystal growth, you can cover the flask with a watch glass. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[10]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small volume of the cold recrystallization solvent to remove any residual soluble impurities.[10]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove any remaining solvent.
References
-
ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. Retrieved from [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyrimidine. Retrieved from [Link]
-
Atlas. (n.d.). Biginelli Reaction Experiment Analysis Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Production of 4-Phenylpyrimidin-5-amine Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-phenylpyrimidin-5-amine derivatives. This class of compounds holds significant interest in medicinal chemistry, and transitioning from lab-scale synthesis to larger-scale production presents a unique set of challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth and efficient scale-up process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of 4-phenylpyrimidin-5-amine derivative synthesis. The solutions provided are based on established chemical principles and practical experience in process chemistry.
Issue 1: Reaction Yield Significantly Drops at Larger Scales
A common challenge in scaling up chemical reactions is a noticeable decrease in product yield compared to laboratory-scale experiments.[1] This can often be attributed to a combination of factors related to mass and heat transfer, as well as reagent purity.[1]
Question: My synthesis of a 4-phenylpyrimidin-5-amine derivative works well at the gram scale, but the yield has dropped from 85% to 50% at the kilogram scale. What are the likely causes and how can I rectify this?
Answer:
Several factors can contribute to a drop in yield during scale-up. A systematic investigation is the best approach to identify and address the root cause.
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of side products and the degradation of your desired compound.[1]
-
Solution: Ensure that the stirring rate and the design of the impeller are appropriate for the size of the reactor to maintain a homogeneous mixture.[1] For exothermic reactions, which are common in pyrimidine synthesis, controlled addition of reagents is crucial.[1] It's also vital to closely monitor the internal reaction temperature with probes and ensure the reactor's cooling system can handle the heat generated.[1]
-
-
Purity of Starting Materials: Impurities in starting materials that are negligible at a small scale can have a much more significant impact on a larger scale, potentially acting as catalysts for side reactions or inhibiting the main reaction.[1]
-
Solution: It is essential to qualify your raw material suppliers and implement strict quality control on incoming materials.[1]
-
-
Reaction Kinetics: The surface area-to-volume ratio changes significantly when moving to larger reactors, which can affect the reaction kinetics.
-
Solution: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.[1]
-
Issue 2: Formation of Unexpected Impurities
The impurity profile of a reaction can change during scale-up. What was a minor impurity at the lab scale can become a major issue in a larger batch.
Question: During the scale-up of a Suzuki-Miyaura coupling to synthesize a 4-aryl-5-aminopyrimidine, I'm observing a new, significant impurity. How can I identify and minimize its formation?
Answer:
The formation of new impurities during the scale-up of cross-coupling reactions is a frequent problem. Here’s a systematic approach to troubleshooting:
-
Impurity Identification: The first step is to characterize the impurity. Techniques such as LC-MS, and NMR spectroscopy are invaluable for determining its structure. Common impurities in Suzuki-Miyaura reactions can include homocoupling products of the boronic acid or the aryl halide, as well as products from competing reactions.
-
Minimizing Impurity Formation:
-
Oxygen Contamination: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen. Inefficient inerting of a large reactor can lead to catalyst deactivation and the formation of side products.
-
Solution: Ensure a robust and continuous inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Multiple vacuum/inert gas cycles are recommended for large vessels.
-
-
Ligand Degradation: The phosphine ligands used in many cross-coupling reactions can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures over extended reaction times.
-
Solution: Consider using more robust ligands or optimizing the reaction temperature and time to minimize ligand degradation. In some cases, impurities can even be derived from the ligand itself.[2]
-
-
Stoichiometry Control: Inaccurate stoichiometry can lead to an excess of one reactant, promoting side reactions.
-
Solution: Carefully control the addition of all reagents. For solid reagents, ensure they are fully dissolved or suspended before reacting.
-
-
Issue 3: Difficulties in Product Purification and Isolation
Purification methods that are effective at the lab scale, such as column chromatography, can be impractical or inefficient for large quantities of material.
Question: I am struggling to purify my 4-phenylpyrimidin-5-amine derivative at the kilogram scale. Column chromatography is too slow and solvent-intensive. What are my alternatives?
Answer:
Scaling up purification requires a shift in strategy from chromatographic methods to crystallization and other bulk purification techniques.
-
Crystallization: This is often the most effective and economical method for purifying large quantities of solid compounds.
-
Solution: A systematic screening of different solvents and solvent mixtures is necessary to find conditions that provide good recovery and high purity. Key parameters to optimize include the cooling rate, agitation, and seeding.
-
-
Recrystallization: If the initial purity is not sufficient, a recrystallization step can significantly improve it. The choice of solvent is critical to remove specific impurities.[3]
-
Slurrying: Suspending the crude product in a solvent in which it has low solubility can be an effective way to wash away highly soluble impurities.
-
Acid-Base Extraction: For compounds with basic (like the 5-amine group) or acidic functionalities, liquid-liquid extraction using aqueous acid or base can be a powerful purification technique to remove neutral impurities.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 4-phenylpyrimidin-5-amine derivatives.
Q1: What are the most common synthetic routes to 4-phenylpyrimidin-5-amine and its derivatives?
A1: Several synthetic strategies are employed to construct the 4-phenylpyrimidin-5-amine core. The choice of route often depends on the availability of starting materials and the desired substitution pattern.
-
Suzuki-Miyaura Coupling: This is a widely used palladium-catalyzed cross-coupling reaction between a pyrimidine derivative (often a halide or tosylate) and a phenylboronic acid.[4][5][6] This method offers a high degree of functional group tolerance.[4][5][6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to introduce the amine group at the 5-position of a pre-functionalized 4-phenylpyrimidine.[7][8][9] It is a powerful method for forming C-N bonds.[9]
-
Gewald Reaction: This multicomponent reaction can be used to construct a substituted aminothiophene ring, which can then be further elaborated to a pyrimidine.[10][11]
-
Ring Construction from Acyclic Precursors: Pyrimidine rings can be constructed from the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[3]
Q2: I am having trouble with the regioselectivity of a Buchwald-Hartwig amination on a dichloropyrimidine. How can I control which chlorine atom reacts?
A2: The regioselectivity of nucleophilic aromatic substitution on dihalopyrimidines can be influenced by several factors. Halogens adjacent to a ring nitrogen are typically more reactive.[12] However, the choice of catalyst, ligand, and reaction conditions can alter this preference.[8][12] For instance, the use of sterically hindered ligands can favor reaction at the less sterically hindered position.[12]
Q3: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What can I do to improve it?
A3: Several factors can lead to a sluggish Suzuki-Miyaura coupling.
-
Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For challenging couplings, more electron-rich and sterically demanding ligands are often more effective.[8]
-
Base: The choice and strength of the base are important. Common bases include carbonates, phosphates, and hydroxides. The optimal base will depend on the specific substrates.
-
Solvent: The solvent can significantly impact the reaction rate and yield. Aprotic polar solvents like dioxane or THF are commonly used, often with water as a co-solvent.[4]
-
Temperature: Increasing the reaction temperature can improve the rate, but it may also lead to the formation of degradation products. Microwave irradiation has been shown to be beneficial for improving reaction times and yields in some cases.[4][11]
Q4: Are there any specific safety considerations I should be aware of when scaling up these reactions?
A4: Yes, scaling up any chemical reaction introduces new safety considerations.
-
Exothermicity: Many of the reactions involved in pyrimidine synthesis are exothermic. What is easily controlled in a small flask can become a serious safety hazard at a larger scale.[1] Always perform a thermal hazard assessment before scaling up.
-
Reagent Handling: Handling large quantities of flammable solvents and potentially toxic reagents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems).
-
Pressure Build-up: Some reactions may evolve gas, leading to a pressure build-up in a closed reactor. Ensure that the reactor is properly vented.
III. Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of a 4-phenylpyrimidin-5-amine derivative via a Suzuki-Miyaura coupling. Optimization will be required for specific substrates.
-
To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add the 4-chloro-5-aminopyrimidine derivative (1.0 eq), phenylboronic acid (1.1-1.5 eq), and a suitable solvent (e.g., dioxane/water mixture).
-
Purge the vessel with nitrogen for at least 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to extract the product.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This protocol provides a general procedure for the introduction of an amine at the C5 position of a 4-phenylpyrimidine.
-
To a reaction vessel, add the 5-bromo-4-phenylpyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 eq).[7]
-
Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Purge the vessel with nitrogen.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
After completion, cool the mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
IV. Data Presentation
Table 1: Troubleshooting Common Issues in Scale-Up
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Poor mass/heat transfer, impure starting materials, non-optimized kinetics.[1] | Improve mixing, use controlled reagent addition, qualify raw materials, re-optimize reaction conditions.[1] |
| New Impurities | Oxygen contamination, ligand degradation, incorrect stoichiometry. | Ensure inert atmosphere, use robust ligands, carefully control reagent addition. |
| Purification Difficulties | Column chromatography is not scalable. | Develop a crystallization or recrystallization procedure, consider slurrying or acid-base extraction.[3] |
V. Visualizations
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-phenylpyrimidin-5-amine derivatives.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting efforts for low yield during scale-up.
VI. References
-
Taleb, R. et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(6), 11096-11107. [Link]
-
Montebugnoli, D. et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. [Link]
-
Alcaide, B. et al. (2017). Microwave-Promoted Synthesis of 4-Arylpyrimidines by Pd-Catalysed Suzuki–Miyaura Coupling of 4-Pyrimidyl Tosylates in Water. European Journal of Organic Chemistry, 2017(15), 2054-2060. [Link]
-
Ben Ameur, G. et al. (2020). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 25(21), 5021. [Link]
-
Nirogi, R. V. S. et al. (2011). Convenient and Efficient Synthesis of Some Novel Fused Thieno Pyrimidines Using Gewald's Reaction. Synthetic Communications, 41(13), 1959-1967. [Link]
-
Luo, G. et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(12), 4261-4263. [Link]
-
Davies, W. H., & Piggott, H. A. (1945). 85. A novel pyrimidine synthesis. Part I. 4-Amino-5-phenylpyrimidine. Journal of the Chemical Society (Resumed), 347. [Link]
-
Zenodo. (2019). New Modification Of The Gewald Reaction For The Synthesis Of Sulfur-Containing, Nucleic Base Analogs. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Gewald reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Rauf, A. et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
El-Gazzar, M. G. et al. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 13(1), 4758. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Gong, H.-P. et al. (2014). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. RSC Advances, 4(108), 63339-63342. [Link]
-
Hussain, M. et al. (2012). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2012(22), 4220-4228. [Link]
-
Tanaka, H. et al. (2023). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 71(4), 327-335. [Link]
-
ResearchGate. Scheme 1. Synthesis of 4-[(4,5-diphenyl-2-substituted phenyl/heteryl)-1H-imidazole-1-yl]pyrimidine-2(1H)-one derivatives 5 (a-o). [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
Smith, D. M. et al. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 87(13), 8346-8355. [Link]
-
Kuo, G.-H. et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6579-6585. [Link]
-
Leograndis, D. M. et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11083. [Link]
-
Biochemistry Den. Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. [Link]
-
PubChem. 4-phenylpyrimidin-5-amine. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Li, Y. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1133-1147. [Link]
-
Shields, J. D. et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 61(1), e202112435. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
El-Sayed, W. A. et al. (2023). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Heliyon, 9(12), e22784. [Link]
-
vom Stein, T. et al. (2020). Current Situation of the Challenging Scale-Up Development of Hydroxymethylfurfural Production. ChemSusChem, 13(17), 4358-4375. [Link]
-
Zhang, Y. et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 12(11), 1065-1082. [Link]
-
Gumrukcuoglu, N. et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Characterization of Substituted Pyrimidines
Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the characterization of substituted pyrimidines. As a cornerstone of numerous therapeutic agents and biological probes, the unambiguous structural elucidation and physicochemical characterization of these heterocyclic scaffolds are paramount for advancing research and drug development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols in a readily accessible question-and-answer format.
Our approach is grounded in years of expertise, offering not just procedural steps but the scientific rationale behind them to empower you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Hurdles
This section provides rapid answers to some of the most common initial challenges faced during the characterization of novel substituted pyrimidines.
Q1: My newly synthesized pyrimidine derivative is poorly soluble in common aqueous buffers for biological assays. What are my immediate options?
A1: Poor aqueous solubility is a frequent challenge with substituted pyrimidines that can hinder biological evaluation.[1][4] Initial steps should focus on understanding the compound's physicochemical properties, such as its pKa and logP, to devise a rational solubilization strategy.[4] For ionizable pyrimidines, adjusting the pH of the buffer can be a simple yet effective first step to enhance solubility.[4] If pH modification is insufficient, consider formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol), cyclodextrins, or liposomes, though care must be taken to avoid solvent-induced artifacts in biological assays.[5]
Q2: I'm observing unexpected fluorescence in my Biginelli reaction product. What is the likely cause and how can I mitigate it?
A2: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from urea decomposition at elevated temperatures.[6] To minimize this, precise temperature control is crucial; lowering the reaction temperature can significantly reduce DHP formation.[6] Additionally, the choice of catalyst and the order of reactant addition (adding urea last) can favor the desired Biginelli reaction.[6]
Q3: My crude pyrimidine product from a multi-step synthesis is proving difficult to purify. What are some common, hard-to-remove impurities I should look for?
A3: Purification of substituted pyrimidines can be complicated by the presence of structurally similar impurities. Common culprits include N-acylureas from Biginelli reactions, unreacted starting materials, and byproducts from side reactions.[6] In palladium-catalyzed cross-coupling reactions, residual catalyst and starting materials can be persistent. For instance, in the synthesis of brigatinib, impurities can arise from the oxidation of starting materials or decomposition of intermediates.[7] Thorough characterization of the crude mixture by LC-MS is essential to identify these impurities, which can then often be removed by careful recrystallization or column chromatography using an appropriate stationary and mobile phase.[6][8]
Q4: What are the best general storage conditions to ensure the long-term stability of my substituted pyrimidine compounds?
A4: To maintain their integrity, substituted pyrimidines should be stored in tightly sealed containers in a cool, dry, and well-ventilated environment.[9] It is also critical to protect them from light and moisture to prevent degradation.[9] For compounds in solution, particularly in DMSO, be aware of potential stability issues and consider flash-freezing aliquots for long-term storage.
Section 2: Troubleshooting Guides - In-Depth Experimental Solutions
This section offers detailed troubleshooting guides for more complex characterization challenges, organized by analytical technique and physicochemical property.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Resolving Ambiguous Data
NMR is a powerful tool for the structural elucidation of pyrimidine analogues.[10] However, challenges such as signal overlap and ambiguous assignments are common.
Problem 1: Overlapping signals in the aromatic region of my ¹H NMR spectrum are making proton assignment impossible.
Causality: The electron-deficient nature of the pyrimidine ring can lead to downfield shifts of ring protons into a narrow spectral window, often overlapping with signals from aromatic substituents.
Troubleshooting Protocol:
-
Optimize 1D NMR Acquisition:
-
Ensure high sample purity.
-
Utilize a higher field NMR spectrometer (e.g., 600 MHz or greater) to improve signal dispersion.[11]
-
Adjust the spectral window to focus on the aromatic region and increase the number of data points.[11]
-
Experiment with different deuterated solvents (e.g., benzene-d₆, acetone-d₆, methanol-d₄) as solvent effects can alter chemical shifts and resolve overlapping peaks.[12]
-
-
Employ 2D NMR Spectroscopy: [11]
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings and trace the connectivity within the pyrimidine ring and its substituents.[11]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for complex substituents.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for differentiating positional isomers (e.g., N1 vs. N3 substitution).[11]
-
Problem 2: I am unsure about the assignment of an exchangeable proton (e.g., -OH, -NH).
Causality: Protons on heteroatoms can have broad signals and their chemical shifts can be concentration and temperature-dependent.
Troubleshooting Protocol:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[12]
-
Solvent Titration: Acquiring spectra in a solvent like methanol-d₄ can also help identify exchangeable protons.[12]
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information about substituted pyrimidines.[13] However, their fragmentation can be complex.
Problem: The fragmentation pattern of my substituted pyrimidine in the mass spectrum is complex and difficult to interpret.
Causality: The fragmentation of substituted pyrimidines is highly dependent on the nature and position of the substituents.[13] Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring itself.[13][14][15]
Troubleshooting Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijcrt.org [ijcrt.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sphinxsai.com [sphinxsai.com]
- 15. article.sapub.org [article.sapub.org]
Technical Support Center: Method Refinement for High-Throughput Screening of Pyrimidine Libraries
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of pyrimidine libraries. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1][2] This guide is designed to provide in-depth, experience-driven insights and actionable troubleshooting advice to help you navigate the complexities of screening these valuable compound collections. Our goal is to empower you to design robust assays, anticipate common challenges, and confidently identify and validate true hit compounds.
This is not a rigid manual but a dynamic resource that explains the causality behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into the nuances of assay development, tackle the pervasive issues of false positives and negatives, and provide clear, step-by-step guidance for refining your screening methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of an HTS campaign for pyrimidine libraries.
Q1: Why is my HTS assay for a pyrimidine library showing a low Z'-factor?
A1: A low Z'-factor indicates poor assay quality, stemming from either a small signal window between your positive and negative controls or high data variability.[3] For pyrimidine libraries, several factors could be at play:
-
Compound Interference: Pyrimidine scaffolds can sometimes interfere with assay readouts. Their aromatic nature may lead to autofluorescence or quenching in fluorescence-based assays.[4][5][6]
-
Poor Solubility: Substituted pyrimidines may have poor aqueous solubility, leading to compound precipitation and inconsistent results.[7][8] This is a common issue with HTS libraries that have high lipophilicity and molecular weight.[7][9]
-
Assay Instability: The reagents in your assay may not be stable over the screening duration, leading to signal drift.
Troubleshooting Steps:
-
Run a compound interference screen: Test your pyrimidine library for autofluorescence or quenching at the excitation and emission wavelengths of your assay.
-
Assess compound solubility: Use a nephelometry-based assay to check for compound precipitation under your assay conditions.
-
Optimize assay parameters: Re-evaluate reagent concentrations, incubation times, and buffer conditions to improve the signal window and reduce variability.
Q2: I'm seeing a high number of hits in my primary screen. How can I differentiate true hits from false positives?
A2: A high hit rate is a common challenge in HTS and is often due to a high number of false positives.[10][11] False positives can arise from several sources, including assay interference, compound reactivity, and even inorganic impurities like zinc from synthesis.[12][13]
Strategies for Hit Triage:
-
Counter-Screening: Perform a screen without the biological target to identify compounds that interfere with the assay technology itself.[14][15]
-
Orthogonal Assays: Validate hits using a secondary assay with a different detection method or biological principle to confirm the activity is target-specific.[14][16]
-
Dose-Response Curves: True hits should exhibit a reproducible, concentration-dependent effect.[4][14]
-
Computational Filtering: Use tools to flag Pan-Assay Interference Compounds (PAINS) and other known problematic structures.[14]
Q3: My pyrimidine hits from a biochemical assay are not showing activity in my cell-based assay. What could be the reason?
A3: This is a frequent and important observation in the hit-to-lead process. The discrepancy can often be attributed to:
-
Poor Cell Permeability: The pyrimidine compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects in Biochemical Assay: The compound might be inhibiting a component of the biochemical assay system rather than the intended target.
Investigative Steps:
-
Assess Physicochemical Properties: Analyze the compound's logP, polar surface area, and other properties to predict its permeability.
-
Use Permeability Assays: Employ methods like the PAMPA (Parallel Artificial Membrane Permeability Assay) to experimentally measure permeability.
-
Co-dose with Efflux Pump Inhibitors: If activity is rescued, it suggests the compound is an efflux pump substrate.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter.
Guide 1: Addressing Compound Solubility Issues
Poor aqueous solubility is a major hurdle in HTS, leading to unreliable data and false negatives.[8]
Problem: You observe compound precipitation in your assay plates or inconsistent results for the same compounds across different plates.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Lipophilicity of Pyrimidine Derivatives | The pyrimidine library may contain many compounds with high logP values, leading to poor aqueous solubility.[7][9] | Pre-screen your library for solubility using a nephelometry-based assay. Consider reformulating problematic compounds with solubilizing excipients like DMSO or cyclodextrins, but be mindful of their potential effects on the assay. |
| Buffer Incompatibility | The pH or ionic strength of your assay buffer may not be optimal for keeping your compounds in solution. | Test the solubility of a subset of your library in different buffer systems. For ionizable pyrimidines, adjusting the pH can significantly impact solubility.[17] |
| "Fall from Grace" Effect | Compounds may initially be soluble when diluted from a DMSO stock but precipitate over time during incubation. | Reduce the final DMSO concentration in your assay. Consider pre-incubating the compounds in the assay buffer for a period before adding other reagents to check for precipitation. |
Guide 2: Mitigating Fluorescence Interference
Fluorescence-based assays are popular in HTS but are susceptible to interference from compounds that are themselves fluorescent or that quench fluorescence.[5][6][18]
Problem: You identify a set of hits that are consistently active in your primary fluorescence-based assay but show no activity in an orthogonal, non-fluorescence-based assay.
Workflow for Identifying and Eliminating Fluorescent Artifacts:
Caption: Workflow for identifying fluorescence interference.
Detailed Protocol for Counter-Screening for Fluorescence Interference:
-
Prepare Assay Plates: Dispense the pyrimidine compounds into a microplate at the final assay concentration.
-
Add Assay Buffer: Add the same assay buffer used in the primary screen, but without the fluorescent substrate or enzyme.
-
Plate Reading: Read the plate on the same instrument and with the same filter set used for the primary assay.
-
Data Analysis:
-
Compounds showing a high signal are likely autofluorescent and are potential false positives.[18]
-
To identify quenchers, a fluorescent tracer can be added to the wells. A decrease in the tracer's signal indicates quenching.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: A Robust Primary HTS Assay for a Kinase Target
This protocol describes a generic, robust biochemical assay for screening a pyrimidine library against a protein kinase.
Materials:
-
Kinase enzyme
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT, and a surfactant like Tween-20)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Pyrimidine compound library in DMSO
-
Positive control (e.g., a known kinase inhibitor like staurosporine)
-
Negative control (DMSO)
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense 50 nL of each pyrimidine compound from the library stock plates into the wells of a 384-well assay plate. Also, dispense the positive and negative controls.
-
Enzyme Addition: Add 5 µL of the kinase enzyme solution (at 2x final concentration) to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 5 µL of the substrate and ATP solution (at 2x final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
Signal Measurement: Read the luminescence on a plate reader.
Data Analysis and Quality Control:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
-
Calculate Z'-factor: Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control| A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][19]
Protocol 2: Hit Confirmation and Validation Cascade
A critical step after the primary screen is to validate the initial hits to eliminate false positives and confirm on-target activity.[15][20]
Workflow for Hit Validation:
Caption: A typical hit validation cascade.
Step-by-Step Guide:
-
Hit Confirmation: Re-test the primary hits in triplicate in the original assay to confirm their activity.
-
Dose-Response Analysis: Test the confirmed hits in a 10-point dose-response curve to determine their potency (IC50). Compounds that do not show a clear dose-response should be deprioritized.[16]
-
Orthogonal Assay: Test the potent hits in an orthogonal assay. For a kinase, if the primary assay detected ADP production, the orthogonal assay could be a mobility shift assay that directly measures substrate phosphorylation.[16]
-
Counter-Screens: As described in Guide 2, perform counter-screens to rule out assay interference.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST) to confirm direct binding of the hit to the target protein.[14]
-
Cell-Based Assays: For hits that are confirmed to bind to the target, proceed to cell-based assays to assess their activity in a more physiologically relevant context.[21][22][23]
By following these structured troubleshooting guides and validation protocols, you can significantly enhance the quality and reliability of your HTS campaigns for pyrimidine libraries, ultimately accelerating your drug discovery efforts.
References
- mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. (2016). Vertex AI Search.
- What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. BenchChem.
- mQC: A Heuristic Quality-Control Metric for High-Throughput Drug Combination Screening. (2025). ResearchGate.
- High-throughput screening - Wikipedia. Wikipedia.
- A Researcher's Guide to Pyrimidine Screening: Statistical Analysis and Comparative Efficacy. BenchChem.
- High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
- High-throughput screening (HTS). (2019). BMG LABTECH.
- Quality control of quantitative high throughput screening data. WashU Medicine Research Profiles.
- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). PMC - NIH.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Vertex AI Search.
- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. (2023). ACS Publications.
- Assay development and high-throughput antiviral drug screening against Bluetongue virus. PMC - PubMed Central.
- Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016). Briefings in Bioinformatics | Oxford Academic.
- Application Notes and Protocols for High-Throughput Screening of Pyrimidine Derivatives in Drug Discovery. BenchChem.
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC - PubMed Central.
- Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters.
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC - NIH.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC - NIH.
- Solubility and stability testing of novel pyrimidine derivatives. BenchChem.
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications.
- High-Throughput Screening to Predict Chemical-Assay Interference. (2020). PMC - NIH.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). NCBI Bookshelf.
- False positives in the early stages of drug discovery. PubMed.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Vertex AI Search.
- Webinar (Part Three: Classical Screening Strategies - Hit Validation). (2021). YouTube.
- Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). PubMed.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Vertex AI Search.
- Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. BenchChem.
- HTS Libraries. BOC Sciences.
- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC.
- Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2025). ResearchGate.
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC - NIH.
- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI.
- Cell-based high-throughput screens for the discovery of chemotherapeutic agents. NIH.
- Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. PMC - NIH.
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Validation & Comparative
A Comparative Guide to 4-Phenylpyrimidin-5-amine Analogs and Clinically Approved Kinase Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, leading to numerous clinical candidates and approved drugs. This guide provides an in-depth, objective comparison of a representative 4-anilinopyrimidine-based kinase inhibitor, PD173074, with a panel of clinically approved Fibroblast Growth Factor Receptor (FGFR) inhibitors: Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib. This analysis is grounded in experimental data to inform inhibitor selection and guide future research.
Introduction to 4-Anilinopyrimidine Kinase Inhibitors
The 4-anilinopyrimidine core is a well-established pharmacophore that mimics the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. This structural motif has been extensively modified to achieve potency and selectivity against different kinase targets, playing a crucial role in the development of targeted cancer therapies.
Our focus, PD173074, is a potent ATP-competitive inhibitor of FGFRs, a family of receptor tyrosine kinases frequently dysregulated in various cancers. Understanding its performance relative to clinically validated FGFR inhibitors is essential for contextualizing its utility as a research tool and a potential scaffold for further drug development.
Mechanism of Action: Targeting the FGFR Signaling Axis
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling pathways critical for cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a variety of malignancies, including bladder, lung, and breast cancers, as well as cholangiocarcinoma.[2][3]
The inhibitors discussed in this guide all function by competitively binding to the ATP-binding site within the kinase domain of FGFRs. This action prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By blocking these pathways, these inhibitors can effectively halt the proliferation and survival of FGFR-dependent cancer cells.
Futibatinib distinguishes itself as an irreversible inhibitor, forming a covalent bond with a specific cysteine residue within the FGFR kinase domain.[4][5] This irreversible binding leads to prolonged inhibition of FGFR signaling.[4] In contrast, PD173074, Erdafitinib, Pemigatinib, and Infigratinib are reversible inhibitors.[6][7][8][9]
Below is a visualization of the canonical FGFR signaling pathway and the point of intervention for these kinase inhibitors.
Caption: FGFR Signaling Pathway and Inhibitor Action.
Comparative Performance Analysis: Potency and Selectivity
A critical aspect of evaluating kinase inhibitors is their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity across the kinome. High potency is desirable for efficacy, while high selectivity minimizes off-target effects and potential toxicity.
The following table summarizes the reported IC50 values for PD173074 and the clinically approved FGFR inhibitors against various kinases.
| Kinase Target | PD173074 IC50 (nM) | Erdafitinib IC50 (nM) | Pemigatinib IC50 (nM) | Infigratinib IC50 (nM) | Futibatinib IC50 (nM) |
| FGFR1 | ~21.5 - 25[6][10] | 1.2[7] | 0.4[11] | 1.1[2] | 1.8 |
| FGFR2 | Inhibits | 2.1[7] | 0.5[12][11] | 1.0[2] | 1.4 |
| FGFR3 | 5[10] | 2.5[7] | 1.2[11] | 2.0[2] | 1.6[13] |
| FGFR4 | Inhibits | 5.7[7] | 30[12][11] | 61[2] | 3.7 |
| VEGFR2 | ~100 - 200[6] | Binds[7] | >1000 | Not specified | >1000 |
| PDGFRβ | >1000-fold selective vs FGFR1[10] | Binds[7] | Not specified | Not specified | Not specified |
| c-Src | ~19,800[10] | Not specified | Not specified | Not specified | Not specified |
| EGFR | >50,000[10] | Not specified | Not specified | Not specified | Not specified |
Analysis of Kinase Selectivity:
-
Potency against FGFRs: All the listed inhibitors demonstrate high potency against FGFR isoforms 1, 2, and 3, with IC50 values in the low nanomolar range. Pemigatinib and Infigratinib show particularly potent inhibition of FGFR1, 2, and 3.[2][11] Futibatinib also exhibits potent and balanced inhibition across all four FGFR isoforms.
-
FGFR4 Activity: Pemigatinib and Infigratinib are notably less potent against FGFR4 compared to the other isoforms, which may offer a more selective therapeutic window in certain contexts.[2][12][11]
-
Selectivity over other Kinases: PD173074 shows some activity against VEGFR2, though it is significantly more selective for FGFRs.[6][10] The clinically approved inhibitors generally exhibit high selectivity for the FGFR family over other kinases like VEGFR, PDGFR, and EGFR, which is a desirable characteristic for minimizing off-target toxicities. Futibatinib, in a panel of 296 kinases, showed high selectivity for FGFR1-4.[13]
Supporting Experimental Data: Cellular Potency
While in vitro kinase assays provide valuable information on direct enzyme inhibition, cell-based assays are crucial for assessing an inhibitor's performance in a more biologically relevant context, accounting for factors like cell permeability and target engagement within the cellular milieu.
| Cell Line | Cancer Type | Relevant FGFR Alteration | PD173074 GI50 (nM) | Erdafitinib GI50 (nM) | Pemigatinib GI50 (nM) | Infigratinib GI50 (nM) | Futibatinib GI50 (nM) |
| KMS-11 | Multiple Myeloma | t(4;14) FGFR3 translocation | <20[6] | - | - | - | - |
| AN3 CA | Endometrial Carcinoma | FGFR2 K310R mutation | - | - | - | - | Potent Inhibition |
| SNU-16 | Gastric Cancer | FGFR2 amplification | - | - | - | - | Potent Inhibition |
Interpretation of Cellular Data:
The available data, though not a direct head-to-head comparison in the same study, indicates that these FGFR inhibitors effectively inhibit the proliferation of cancer cell lines with known FGFR alterations. PD173074 demonstrates potent activity in a multiple myeloma cell line driven by an FGFR3 translocation.[6] Futibatinib has shown potent growth inhibition in various cell lines with different FGFR aberrations, highlighting its broad applicability for FGFR-driven cancers.[13] The clinical approval of Erdafitinib, Pemigatinib, and Infigratinib for tumors with specific FGFR fusions or mutations further substantiates their cellular efficacy in clinically relevant settings.[2][14][15]
Experimental Protocols
To ensure scientific integrity and enable the replication of findings, detailed experimental methodologies are paramount. Below are representative protocols for the key assays used to evaluate the kinase inhibitors discussed in this guide.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of kinase activity by monitoring the phosphorylation of a substrate.
Workflow Diagram:
Sources
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A Comparative Efficacy Analysis of 4-Phenylpyrimidin-5-amine Analogs as Kinase Inhibitors
The 4-phenylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the efficacy of various analogs derived from this core, offering researchers, scientists, and drug development professionals a detailed overview of their structure-activity relationships (SAR), inhibitory profiles, and cellular activities. By synthesizing data from peer-reviewed literature, this document aims to elucidate the key structural modifications that govern the potency and selectivity of these compounds against critical oncology targets such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Polo-like Kinase 4 (PLK4).
The 4-Phenylpyrimidin-5-amine Scaffold: A Versatile Kinase Binding Moiety
The core structure, characterized by a pyrimidine ring substituted with a phenyl group at the 4-position and an amine at the 5-position, provides a versatile framework for interacting with the ATP-binding pocket of various kinases. The phenyl ring often occupies the hydrophobic region, while the pyrimidine core and the amine group form crucial hydrogen bonds with the hinge region of the kinase. Strategic modifications at different positions of this scaffold have led to the development of highly potent and selective inhibitors, some of which have advanced into clinical trials.
Comparative Analysis of Kinase Inhibition Profiles
The efficacy of 4-phenylpyrimidin-5-amine analogs is highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings. This section compares the inhibitory activities of key analogs against different kinase families.
Aurora Kinase Inhibition
A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases. The presence of a substituent at the para-position of the aniline ring was found to be crucial for potency and selectivity.[1]
One of the lead compounds, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , demonstrated potent inhibition of both Aurora A and Aurora B with Ki values of 8.0 nM and 9.2 nM, respectively.[1] This compound's anticancer effects stem from inducing cell death following mitotic failure and increased polyploidy, a direct consequence of Aurora kinase inhibition.[1]
Table 1: Comparative Inhibitory Activity of 4-Phenylpyrimidin-5-amine Analogs against Aurora Kinases
| Compound | Target Kinase | Ki (nM) | Reference |
| CYC116 | Aurora A | 8.0 | [1] |
| Aurora B | 9.2 | [1] |
Cyclin-Dependent Kinase (CDK) Inhibition
Derivatives of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been extensively studied as CDK inhibitors, with a particular focus on CDK9. Structure-activity relationship (SAR) analysis revealed that substitutions at the C5-position of the pyrimidine core and on the aniline moiety significantly influence potency and selectivity.[2]
For instance, the introduction of a bulky heterocyclic group at the meta-position of the aniline ring, as seen in compound 12u , resulted in a potent and selective CDK9 inhibitor with a Ki of 5 nM and over 80-fold selectivity against CDK2.[2] In contrast, analogs with a C5-hydroxyl group on the pyrimidine ring showed a significant loss of activity.[2]
Table 2: Comparative Inhibitory Activity and Cellular Potency of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Analogs against CDKs
| Compound | R' (C5-pyrimidine) | R (aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | HCT-116 GI50 (µM) | Reference |
| Ia | H | m-NO2 | 1-6 | 1-6 | 0.09 | [2] |
| 12a | CN | m-NO2 | 1-6 | 1-6 | 0.04 | [2] |
| 12u | H | m-1,4-diazepane | 5 | >400 | 0.42 | [2] |
| 12g | Me | m-SO2NH2 | 5 | >35 | >3 | [2] |
| 12b | OH | m-NO2 | >155-fold loss | >230-fold loss | N/A | [2] |
Polo-like Kinase 4 (PLK4) Inhibition
Utilizing a scaffold hopping strategy, novel and potent PLK4 inhibitors with an aminopyrimidine core have been developed. Compound 8h emerged as a highly potent PLK4 inhibitor with an IC50 of 0.0067 µM.[3] This compound also exhibited excellent anti-proliferative activity against breast cancer cells.[3] Molecular docking studies revealed that the aminopyrimidine core forms key interactions with the hinge region of PLK4.[3]
Table 3: Inhibitory Activity of Aminopyrimidine-based PLK4 Inhibitors
| Compound | PLK4 IC50 (µM) | Reference |
| 3b | 0.0312 | [3] |
| 3r | 0.0174 | [3] |
| 8h | 0.0067 | [3] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.
Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a target kinase.
Objective: To determine the IC50 or Ki value of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific peptide substrate
-
ATP (Adenosine Triphosphate)
-
Test Compounds (dissolved in DMSO)
-
Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate.
-
Add the recombinant kinase enzyme to the wells.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent.
-
The amount of product formed (e.g., ADP) or remaining substrate (e.g., ATP) is quantified using a plate reader.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of a test compound.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Workflow Diagram:
Caption: Workflow for a cell proliferation (MTT) assay.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 4-phenylpyrimidin-5-amine analogs provide valuable insights into their SAR.
Key SAR Observations:
-
Aniline Substituents: The nature and position of substituents on the C2-aniline ring are critical for both potency and selectivity. Meta-substitutions often favor CDK9 selectivity over CDK2.[2] Para-substitutions on the aniline ring are important for Aurora kinase inhibition.[1]
-
Pyrimidine C5-Substituents: Small electron-withdrawing groups like cyano at the C5-position of the pyrimidine ring are well-tolerated and can enhance potency.[2] Conversely, bulky or hydroxyl groups at this position can be detrimental to activity.[2]
-
Thiazole Ring Modifications: For the 4-(thiazol-5-yl)pyrimidine series, modifications on the thiazole ring can also modulate activity and selectivity.[2]
Signaling Pathway Illustration:
Caption: Inhibition of key kinases by 4-phenylpyrimidin-5-amine analogs disrupts cell cycle and transcription, leading to apoptosis.
Conclusion
The 4-phenylpyrimidin-5-amine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The comparative analysis presented in this guide highlights the critical role of targeted chemical modifications in tuning the biological activity of these analogs. By understanding the intricate structure-activity relationships, researchers can continue to design novel compounds with improved efficacy and selectivity profiles for the treatment of cancer and other diseases driven by aberrant kinase activity. The detailed experimental protocols provided herein serve as a valuable resource for the continued evaluation and development of this important class of inhibitors.
References
-
Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4336-4351. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
-
Lv, K., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1147-1163. [Link]
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Validating 4-Phenylpyrimidin-5-amine as a Specific Enzyme Inhibitor: A Comparative Guide
In the landscape of modern drug discovery and chemical biology, the identification of potent and selective enzyme inhibitors is a cornerstone of therapeutic advancement. The pyrimidine scaffold, a privileged structure in medicinal chemistry, has given rise to numerous clinically impactful drugs. Within this class, compounds bearing the 4-phenylpyrimidin-5-amine core represent a promising frontier for the development of novel, specific enzyme inhibitors. This guide provides a comprehensive framework for the rigorous validation of a hypothetical lead compound, "4-phenylpyrimidin-5-amine," as a specific enzyme inhibitor, comparing its potential performance with established alternatives and providing detailed experimental protocols for its characterization.
Our objective is to move beyond simple potency measurements to a holistic understanding of the inhibitor's mechanism, selectivity, and cellular activity. This guide is designed for researchers, scientists, and drug development professionals seeking to establish the therapeutic potential of novel small molecules.
The Imperative of Rigorous Validation in Enzyme Inhibitor Discovery
The journey from a screening hit to a validated lead compound is fraught with potential pitfalls. Initial high-throughput screens can yield compounds that are potent in isolated biochemical assays but lack the specificity required for a therapeutic agent. Off-target effects are a primary cause of clinical trial failures, underscoring the necessity of comprehensive selectivity profiling.[1][2][3] A truly valuable inhibitor is not only potent against its intended target but also demonstrably inactive against a wide range of other enzymes, particularly those within the same family.[1][4] This guide will delineate the experimental cascade required to build a robust data package for a novel inhibitor based on the 4-phenylpyrimidin-5-amine scaffold.
A Hypothetical Case Study: Characterizing "4-PPA" as a Kinase Inhibitor
For the purpose of this guide, we will consider a hypothetical derivative of 4-phenylpyrimidin-5-amine, which we will refer to as "4-PPA," identified as a potent inhibitor of Aurora Kinase A, a key regulator of mitosis and a validated cancer target.[5] The validation of 4-PPA will be benchmarked against a known, well-characterized Aurora Kinase inhibitor, Alisertib (MLN8237).
Workflow for Inhibitor Validation
The validation process can be visualized as a multi-stage funnel, progressively refining our understanding of the compound's properties.
Caption: A streamlined workflow for the validation of a novel enzyme inhibitor, from initial discovery to lead optimization.
Part 1: Foundational Biochemical Characterization
The initial step is to quantify the inhibitor's potency and elucidate its mechanism of action against the purified target enzyme.[6][7][8]
Determination of IC50 and Ki Values
The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency in a specific biochemical assay. The inhibition constant (Ki) represents the intrinsic binding affinity of the inhibitor for the enzyme.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
-
Reagent Preparation :
-
Prepare a stock solution of 4-PPA in 100% DMSO.
-
Dilute recombinant human Aurora Kinase A to the working concentration in kinase buffer.
-
Prepare a solution of a suitable peptide substrate and ³³P-ATP in kinase buffer.
-
-
Assay Plate Setup :
-
Perform serial dilutions of 4-PPA in a 96-well plate to create a dose-response curve.
-
Include a positive control (a known inhibitor like Alisertib) and a negative control (DMSO vehicle).
-
-
Reaction Initiation and Incubation :
-
Add the enzyme to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for a defined period, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Detection :
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Elucidating the Mode of Inhibition
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for rational drug design. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.
Experimental Protocol: Mode of Inhibition Studies
-
Assay Setup : Perform the in vitro kinase assay as described above, but with a matrix of varying concentrations of both the inhibitor (4-PPA) and the substrate (ATP).
-
Data Analysis :
-
Determine the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.
-
The pattern of the lines on the plot will reveal the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Comparative Data Table: Biochemical Properties
| Parameter | 4-PPA (Hypothetical) | Alisertib (Reference) |
| Target | Aurora Kinase A | Aurora Kinase A |
| IC50 (nM) | 15 | 1.2 |
| Ki (nM) | 8 | 0.6 |
| Mode of Inhibition | ATP-competitive | ATP-competitive |
Part 2: Defining the Selectivity Profile
A critical step in inhibitor validation is to assess its activity against a broad panel of related and unrelated enzymes.[1][2][9] For a kinase inhibitor, this typically involves screening against a large panel of human kinases (kinome).
Kinome-Wide Selectivity Screening
This is often performed by specialized contract research organizations that maintain large panels of purified kinases.
Experimental Protocol: Kinome Scan
-
Compound Submission : Provide a sample of 4-PPA at a specified concentration (e.g., 1 µM).
-
Assay Performance : The compound is tested against a panel of hundreds of kinases in a standardized binding or activity assay.
-
Data Analysis : The results are typically reported as the percent inhibition at the tested concentration. A selectivity score can be calculated to quantify the inhibitor's specificity.
Visualizing Selectivity: The Kinome Map
The results of a kinome scan are often visualized on a kinome map, which graphically represents the human kinome and highlights the kinases that are significantly inhibited.
Caption: A simplified kinome map illustrating the selective inhibition of Aurora Kinase A (red) by 4-PPA.
Comparative Data Table: Selectivity Profile
| Inhibitor | Target Kinase | Off-Target Kinases (>50% inhibition at 1 µM) |
| 4-PPA (Hypothetical) | Aurora Kinase A | Aurora Kinase B, PLK1 |
| Alisertib (Reference) | Aurora Kinase A | Aurora Kinase B, JAK2, TYK2 |
This hypothetical data suggests that 4-PPA may have a different off-target profile compared to Alisertib, which could have implications for its therapeutic window and side-effect profile.
Part 3: Cellular Activity and Target Engagement
Demonstrating that an inhibitor can access its target in a cellular context and elicit a biological response is a crucial validation step.
Cellular Target Engagement
A cellular thermal shift assay (CETSA) can be used to confirm that the inhibitor binds to its target protein in intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Treat cultured cancer cells with 4-PPA or vehicle control.
-
Heating : Heat the cell lysates to a range of temperatures.
-
Protein Precipitation : Centrifuge the samples to pellet the denatured, precipitated proteins.
-
Western Blot Analysis : Analyze the soluble fraction by Western blotting using an antibody specific for Aurora Kinase A.
-
Data Analysis : The binding of 4-PPA to Aurora Kinase A will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated cells.
Cellular Phenotypic Assays
The ultimate goal of an enzyme inhibitor is to modulate a cellular process. For an Aurora Kinase A inhibitor, this would be expected to induce cell cycle arrest and apoptosis.
Experimental Protocol: Anti-proliferative Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate.
-
Compound Treatment : Treat the cells with a serial dilution of 4-PPA for 72 hours.
-
Viability Measurement : Assess cell viability using a reagent such as resazurin or CellTiter-Glo.
-
Data Analysis : Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against inhibitor concentration.
Comparative Data Table: Cellular Activity
| Parameter | 4-PPA (Hypothetical) | Alisertib (Reference) |
| Cell Line | HCT116 (Colon Cancer) | HCT116 (Colon Cancer) |
| GI50 (nM) | 80 | 25 |
| CETSA Shift (°C) | +4.2 | +5.1 |
| Apoptosis Induction | Yes (Caspase-3 cleavage) | Yes (Caspase-3 cleavage) |
Conclusion
The validation of a novel enzyme inhibitor like 4-phenylpyrimidin-5-amine is a rigorous, multi-faceted process. By systematically characterizing its biochemical properties, defining its selectivity profile, and confirming its cellular activity, researchers can build a compelling case for its therapeutic potential. This guide provides a roadmap for these critical validation studies, emphasizing the importance of comparative data and robust experimental design. The hypothetical data presented for 4-PPA illustrates how a novel compound can be benchmarked against established inhibitors, providing a clear rationale for its continued development. The principles and protocols outlined herein are broadly applicable to the validation of any specific enzyme inhibitor, serving as a foundation for sound scientific investigation in drug discovery.
References
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Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 56, 1-37. [Link]
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Hu, Y., & Bajorath, J. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1647-1652. [Link]
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Fedorov, O., et al. (2007). A systematic analysis of the kinome binding selectivity of current clinical kinase inhibitors. Nature Biotechnology, 25(10), 1137-1141. [Link]
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Zinda, M., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12979-12984. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565. [Link]
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JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. Journal of Visualized Experiments. [Link]
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Bavetsias, V., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(13), 5089-5100. [Link]
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Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
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Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
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A Researcher's Guide to Evaluating 4-Phenylpyrimidin-5-amine Efficacy: In Vitro vs. In Vivo Methodologies
The 4-phenylpyrimidin-5-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting key regulators of cellular processes. The efficacy of novel derivatives of this scaffold must be rigorously assessed through a multi-faceted approach that bridges the gap between molecular interactions and physiological outcomes. This guide provides an in-depth comparison of in vitro and in vivo methodologies for evaluating the efficacy of 4-phenylpyrimidin-5-amine-based compounds, offering field-proven insights for researchers, scientists, and drug development professionals.
The 4-Phenylpyrimidin-5-amine Scaffold: A Versatile Pharmacophore
The 4-phenylpyrimidin-5-amine core is a versatile pharmacophore that has been successfully employed in the development of inhibitors for a range of therapeutic targets, particularly in oncology. The phenyl group at the 4-position and the amine at the 5-position provide key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown inhibitory activity against several important classes of enzymes, including:
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression.[1]
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and transcription.
-
Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication.
-
Ubiquitin-Specific Protease 1 (USP1): An enzyme involved in the DNA damage response.
Given the diverse potential targets, a systematic and logical approach to efficacy testing is paramount. This guide will delineate the critical steps and considerations for both laboratory-based and whole-organism studies.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
In vitro studies are the cornerstone of early-stage drug discovery, providing a controlled environment to dissect the direct effects of a compound on its molecular target and on cellular processes. These assays are typically high-throughput, cost-effective, and essential for establishing a compound's mechanism of action.
Biochemical Assays: Quantifying Target Engagement
The initial step in characterizing a novel 4-phenylpyrimidin-5-amine derivative is to determine its direct interaction with the purified target protein. Kinase inhibition assays are a prime example.
Scientific Rationale: The objective is to quantify the compound's ability to inhibit the enzymatic activity of its target kinase. This is typically measured as the half-maximal inhibitory concentration (IC50), a key parameter for structure-activity relationship (SAR) studies.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
Objective: To determine the IC50 value of a 4-phenylpyrimidin-5-amine derivative against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A
-
Biotinylated peptide substrate (e.g., Kemptide)
-
ATP (Adenosine triphosphate)
-
Test compound (4-phenylpyrimidin-5-amine derivative)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant Aurora Kinase A.
-
Initiation: Add a mixture of the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assays: Assessing Cellular Phenotypes
While biochemical assays confirm target engagement, cell-based assays are crucial for understanding a compound's effects in a more biologically relevant context. These assays can reveal information about cell permeability, off-target effects, and the downstream consequences of target inhibition.
Scientific Rationale: The goal is to assess the compound's ability to induce a desired phenotype in cancer cells, such as inhibiting proliferation or inducing cell death. The half-maximal effective concentration (EC50) or growth inhibition 50 (GI50) are key readouts.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To determine the anti-proliferative activity of a 4-phenylpyrimidin-5-amine derivative in a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116 colon cancer cells)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[1][2]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the GI50 value.
Visualizing the Mechanism: Signaling Pathway Diagram
To understand the context of the in vitro findings, it is helpful to visualize the relevant signaling pathway. For instance, if a 4-phenylpyrimidin-5-amine derivative is found to inhibit Aurora Kinase A, its effect can be understood within the context of mitotic regulation.
Sources
A Comparative Guide to the Structure-Activity Relationship of 4-Phenylpyrimidin-5-amine Derivatives in Drug Discovery
The 4-phenylpyrimidin-5-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Its inherent ability to engage with a variety of biological targets, particularly protein kinases, has made it a focal point of extensive structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of 4-phenylpyrimidin-5-amine derivatives, elucidating the intricate connections between their chemical structures and biological activities. We will explore their roles as kinase inhibitors and other emerging therapeutic agents, supported by experimental data and detailed protocols for researchers in drug development.
The 4-Phenylpyrimidin-5-amine Scaffold: A Versatile Pharmacophore
The pyrimidine ring system is a fundamental component of nucleic acids and possesses a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 4-phenylpyrimidin-5-amine core, in particular, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, along with a tunable phenyl group that can be modified to achieve desired potency and selectivity. The general structure allows for substitutions at multiple positions, each influencing the molecule's interaction with its biological target.
Caption: Core 4-phenylpyrimidin-5-amine scaffold and key substitution points for SAR studies.
Targeting Protein Kinases: A Major Application
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 4-phenylpyrimidin-5-amine scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their inhibition is a validated strategy in cancer therapy. A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines has been identified as potent inhibitors of Aurora A and B kinases.[3]
Key SAR Findings:
-
Aniline para-substitution: The presence of a substituent at the para-position of the aniline ring is crucial for potency and selectivity.[3]
-
Thiazole Moiety: The 4-(thiazol-5-yl) group at the C4 position of the pyrimidine ring is a key feature for Aurora kinase inhibition.
Comparative Data for Aurora Kinase Inhibitors:
| Compound | R (Aniline para-substituent) | Aurora A (Ki, nM) | Aurora B (Ki, nM) |
| 1 | H | >1000 | >1000 |
| 18 (CYC116) | 4-morpholino | 8.0 | 9.2 |
Data sourced from:[3]
The dramatic increase in potency with the introduction of a 4-morpholino group highlights the importance of this substituent in establishing favorable interactions within the kinase active site.[3] Compound 18 (CYC116) has demonstrated oral bioavailability and anticancer activity, progressing to clinical trials.[3]
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are key regulators of the cell cycle, and their inhibitors are of significant interest in oncology. 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been explored as potent CDK9 inhibitors.[4]
Key SAR Findings:
-
C5-Substitution on Pyrimidine: Introduction of a cyano group at the C5 position of the pyrimidine core can enhance potency against CDK9.[4]
-
Aniline Substitution: The substitution pattern on the aniline ring plays a critical role in both potency and selectivity against different CDK isoforms. For instance, a meta-nitro group on the aniline ring leads to potent pan-CDK inhibition.[4]
Comparative Data for CDK9 Inhibitors:
| Compound | R' (C5-pyrimidine) | R (Aniline) | CDK9 (Ki, nM) | CDK2 (Ki, nM) | Selectivity (CDK2/CDK9) |
| Ia | H | m-NO₂ | 1 | 6 | 6 |
| 12a | CN | m-NO₂ | 1 | 3 | 3 |
| 12u | CN | 3,5-dichloro | 7 (IC₅₀) | >580 (IC₅₀) | >80 |
Data sourced from:[4]
The data clearly demonstrates that while a C5-cyano group does not significantly alter the potency of the m-nitro aniline derivative, the combination of a C5-cyano group with a 3,5-dichloroaniline substituent in compound 12u leads to a remarkable increase in selectivity for CDK9 over CDK2.[4]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is implicated in various inflammatory diseases and cancers. N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors.[5]
Key SAR Findings:
-
Ring-Opened Analogs: Opening the tetrahydroisoquinoline ring of a lead compound led to the discovery of more potent and metabolically stable derivatives.[5]
-
Aminomethylphenyl Group: The N-(4-(aminomethyl)phenyl) moiety is a key structural feature for potent JAK2 inhibition.
Comparative Data for JAK2 Inhibitors:
| Compound | JAK2 (IC₅₀, nM) | JAK1 Selectivity | JAK3 Selectivity | TYK2 Selectivity | Bioavailability (%) |
| 13ac (Lead) | - | - | - | - | Poor |
| A8 | 5 | 38.6-fold | 54.6-fold | 41.2-fold | 41.1 |
Data sourced from:[5]
Compound A8 demonstrates a significant improvement in both potency and pharmacokinetic properties compared to the initial lead compound, showcasing the success of the rational drug design approach.[5]
Emerging Therapeutic Applications
Beyond kinase inhibition, the 4-phenylpyrimidin-5-amine scaffold has shown promise in targeting other important cellular pathways.
USP1/UAF1 Deubiquitinase Inhibitors
The deubiquitinating enzyme complex USP1/UAF1 is a regulator of the DNA damage response and a promising target for anticancer therapies. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex.[6][7]
Key SAR Findings:
-
N-Benzyl Group: The N-benzyl substituent is a critical element for inhibitory activity.
-
Phenyl Ring Substituents: Modifications on the 2-phenyl ring can significantly impact potency.
The lead compound, ML323 , and its analogs exhibit nanomolar inhibitory potency against USP1/UAF1 and demonstrate a strong correlation between enzyme inhibition and cellular activity in non-small cell lung cancer cells.[7]
Experimental Protocols
To facilitate further research and validation, this section provides representative experimental protocols for the synthesis and biological evaluation of 4-phenylpyrimidin-5-amine derivatives.
General Synthetic Scheme: Suzuki Coupling
A common and versatile method for synthesizing 4-phenylpyrimidin-5-amine derivatives involves a Suzuki coupling reaction.
Caption: General workflow for the synthesis of 4-phenylpyrimidin-5-amine derivatives via Suzuki coupling.
Step-by-Step Protocol:
-
Synthesis of the 4-amino-2-chloropyrimidine intermediate: To a solution of 2,4-dichloropyrimidine in a suitable solvent (e.g., n-BuOH), add the desired amine and a base (e.g., K₂CO₃). Heat the reaction mixture to the appropriate temperature and monitor for completion by TLC or LC-MS.
-
Suzuki Coupling: To the resulting 4-amino-2-chloropyrimidine, add the corresponding aryl boronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., X-Phos), and a base in a suitable solvent. Heat the mixture under an inert atmosphere until the reaction is complete.
-
Purification: After completion, the reaction mixture is worked up and the final product is purified by column chromatography or recrystallization.
This is a generalized protocol; specific reaction conditions may vary based on the substrates used. For a detailed procedure, refer to[6].
Biological Assay: Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Prepare Assay Buffer: Prepare a suitable kinase assay buffer containing ATP and the specific substrate for the kinase of interest.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Reaction: In a microplate, add the kinase, the test compound, and initiate the reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at a specific temperature for a defined period.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
For specific assay conditions for different kinases, refer to the respective publications.[3][4][5]
Conclusion and Future Directions
The 4-phenylpyrimidin-5-amine scaffold continues to be a highly valuable template in the design of novel therapeutic agents. The extensive SAR studies have provided a deep understanding of the structural requirements for potent and selective inhibition of various biological targets, particularly protein kinases. The comparative analysis presented in this guide highlights the subtle yet critical role of substituents in modulating the pharmacological profile of these derivatives.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with even higher selectivity for their intended targets to minimize off-target effects.
-
Overcoming Drug Resistance: Developing compounds that are effective against resistant mutants of target proteins.
-
Exploring New Targets: Expanding the application of the 4-phenylpyrimidin-5-amine scaffold to other classes of enzymes and receptors.
The continued exploration of this versatile scaffold holds great promise for the development of next-generation therapies for a wide range of diseases.
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Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
-
SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... ResearchGate. [Link]
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Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. PubMed. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]
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Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed. [Link]
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Pyrimidine: a review on anticancer activity with key emphasis on SAR. Semantic Scholar. [Link]
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
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Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][3][8] triazolo [4, 3-d][1][3] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. [Link]
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Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. ACS Publications. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
-
5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]
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Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI. [Link]
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Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. PubMed. [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
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Optimisation of a 5-[3-phenyl-(2-cyclic-ether)-methyl-ether]-4-aminopyrrolopyrimidine series of IGF-1R inhibitors. PubMed. [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Publishing. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
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Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. MDPI. [Link]
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Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. PubMed. [Link]
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The Unseen Interactions: A Comparative Guide to Cross-Reactivity Profiling of Phenylpyrimidine-Based Kinase Inhibitors
In the landscape of targeted drug discovery, the pyrimidine scaffold is a cornerstone for the development of potent kinase inhibitors. Compounds built around this core, such as the 4-phenylpyrimidin-5-amine series, have shown significant promise in modulating key signaling pathways implicated in oncology and inflammatory diseases. However, the therapeutic window of any kinase inhibitor is critically defined not just by its on-target potency, but by its selectivity across the entire kinome and the broader proteome. Unforeseen off-target interactions can lead to diminished efficacy, unexpected toxicities, or even advantageous polypharmacology.
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a representative phenylpyrimidine-based inhibitor. We will move beyond simple IC50 values against a limited panel of kinases and delve into a multi-pronged approach that combines broad-spectrum enzymatic screening with cell-based target engagement and unbiased proteomic methods. By objectively comparing the selectivity of our lead compound with alternative inhibitors, we aim to provide researchers with the rationale and detailed methodologies required to build a robust and translatable preclinical data package.
The Selectivity Challenge: Beyond the Primary Target
The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This inherent similarity presents a significant hurdle in designing truly selective inhibitors. A compound that potently inhibits its intended target may also interact with dozens of other kinases, leading to a cascade of unintended biological consequences.[1][2] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a critical step in de-risking a potential therapeutic candidate.[3]
In this guide, we will use a hypothetical, yet representative, 4-phenylpyrimidin-5-amine derivative, which we'll call "Pyr-Ph-A1," designed as a potent inhibitor of Aurora Kinase A. As comparators, we will include two other well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor known for its broad activity, and Alisertib (MLN8237) , a selective Aurora Kinase A inhibitor.
| Compound | Primary Target(s) | Known Selectivity Profile |
| Pyr-Ph-A1 | Aurora Kinase A | High potency, unknown broad-spectrum selectivity |
| Dasatinib | BCR-ABL, SRC family | Broad, potent against multiple tyrosine and serine/threonine kinases |
| Alisertib | Aurora Kinase A | Highly selective for Aurora Kinase A over Aurora Kinase B & C |
A Multi-Tiered Approach to Cross-Reactivity Profiling
A comprehensive assessment of selectivity requires a combination of in vitro and in cellulo techniques. We will employ a three-tiered approach to build a complete picture of each compound's interaction profile.
Caption: A multi-tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In Vitro Kinase Profiling
The initial step is to assess the inhibitory activity of Pyr-Ph-A1, Dasatinib, and Alisertib against a large, representative panel of human kinases. This provides a broad, quantitative measure of selectivity.
Experimental Protocol: Radiometric Kinase Assay
-
Compound Preparation: Serially dilute test compounds in DMSO to generate a 10-point dose-response curve.
-
Kinase Reaction Setup: In a 96-well plate, combine each kinase with its specific substrate and [γ-³³P]ATP in a kinase reaction buffer.
-
Initiation of Reaction: Add the diluted compounds to the reaction mixture and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane, while unincorporated [γ-³³P]ATP is washed away.
-
Quantification: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value for each kinase-compound interaction.
Comparative Data: Kinase Inhibition Profile (Select Kinases)
| Kinase | Pyr-Ph-A1 (IC50, nM) | Dasatinib (IC50, nM) | Alisertib (IC50, nM) |
| Aurora A | 5 | 150 | 12 |
| Aurora B | 250 | 200 | 210 |
| ABL1 | >10,000 | 1 | >10,000 |
| SRC | 8,500 | 0.8 | >10,000 |
| LCK | 9,200 | 0.6 | >10,000 |
| FLT3 | 1,500 | 25 | >10,000 |
| CDK2 | 850 | 5,500 | 9,800 |
| p38α (MAPK14) | 4,200 | 3,800 | >10,000 |
This data is illustrative and intended for comparative purposes.
Tier 2: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential, they do not always reflect a compound's behavior in a complex cellular environment. CETSA is a powerful technique to confirm target engagement and assess selectivity within intact cells.[4][5] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat cells with the test compound at a fixed concentration (e.g., 10 µM) or vehicle for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Analyze the amount of the target protein (e.g., Aurora Kinase A) remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Data: CETSA Thermal Shift (ΔTm) for Aurora Kinase A
| Compound | Concentration (µM) | Thermal Shift (ΔTm, °C) | Interpretation |
| Pyr-Ph-A1 | 10 | +5.2 | Strong cellular target engagement |
| Dasatinib | 10 | +0.8 | Weak or no significant cellular engagement at this concentration |
| Alisertib | 10 | +6.1 | Very strong cellular target engagement |
Tier 3: Chemical Proteomics
To identify potential off-targets in an unbiased, proteome-wide manner, chemical proteomics is the gold standard.[6][7][8] This approach typically involves immobilizing the compound of interest on a solid support to "fish" for interacting proteins from a cell lysate.
Caption: Workflow for an affinity-based chemical proteomics experiment.
Experimental Protocol: Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an analog of Pyr-Ph-A1 with a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its primary binding mode.
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line.
-
Affinity Enrichment: Incubate the biotinylated Pyr-Ph-A1 probe with the cell lysate. As a control, a competition experiment is performed where the lysate is pre-incubated with an excess of the free, non-biotinylated Pyr-Ph-A1.
-
Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any interacting proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed control. These are considered potential off-targets.
Comparative Data: Potential Off-Targets Identified by Chemical Proteomics
| Compound | Confirmed Off-Targets | Notes |
| Pyr-Ph-A1 | - Ribosomal protein S6 kinase alpha-1 (RPS6KA1)- Serine/threonine-protein kinase 3 (STK3) | Off-targets show some structural similarity to the Aurora kinase family. |
| Dasatinib | - Multiple SRC family kinases (LYN, HCK)- c-KIT- PDGFRβ | Consistent with its known broad-spectrum activity. |
| Alisertib | - Minimal significant off-targets identified | Demonstrates high selectivity in a proteome-wide context. |
Synthesizing the Evidence: A Holistic View of Selectivity
By integrating the data from these three tiers, a comprehensive and reliable cross-reactivity profile for Pyr-Ph-A1 can be constructed.
-
Kinase Profiling provided a broad, initial landscape of Pyr-Ph-A1's activity, revealing its high potency against Aurora Kinase A and highlighting a manageable number of potential off-targets at higher concentrations. In comparison, Dasatinib demonstrated its characteristic broad activity, while Alisertib showed a clean profile around its primary target.
-
CETSA confirmed that Pyr-Ph-A1 effectively engages Aurora Kinase A in a cellular context, a critical step in validating its mechanism of action. The observed thermal shift provides strong evidence that the compound reaches its target in an intracellular environment.
-
Chemical Proteomics offered an unbiased view, uncovering potential off-targets that may not be present in a kinase-centric screening panel. The identification of RPS6KA1 and STK3 as potential interactors for Pyr-Ph-A1 provides actionable intelligence for follow-up validation and counter-screening.
Conclusion and Future Directions
The cross-reactivity profiling of 4-phenylpyrimidin-5-amine derivatives, exemplified by our case study of Pyr-Ph-A1, underscores the necessity of a multi-faceted approach. Relying solely on a primary kinase screen can be misleading. The integration of cellular target engagement assays like CETSA and unbiased methods such as chemical proteomics provides a much higher resolution picture of a compound's true interaction landscape.
This guide has provided both the strategic framework and detailed methodologies for researchers to rigorously assess the selectivity of their small molecule inhibitors. By adopting this comprehensive approach, drug development professionals can make more informed decisions, leading to the selection of safer and more efficacious clinical candidates. The future of targeted therapy lies not only in hitting the right target but also in understanding and avoiding the wrong ones.
References
- Chemical Proteomics to Identify Molecular Targets of Small Compounds.PubMed.
- Chemoproteomic approaches to drug target identific
- Quantitative Chemical Proteomics for Identifying Candidate Drug Targets.
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
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A Comparative Analysis of Synthetic Routes to 4-Phenylpyrimidin-5-amine: A Guide for Researchers
Abstract
4-Phenylpyrimidin-5-amine is a crucial scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active compounds. The efficiency of its synthesis directly impacts the timeline and cost-effectiveness of drug discovery and development programs. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this versatile building block. We will delve into the classical methods and contrast them with modern, more streamlined approaches, offering a critical evaluation of their respective advantages and disadvantages. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of each synthetic strategy but also detailed experimental protocols and comparative data to inform route selection for specific applications.
Introduction
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, found in a multitude of natural products and synthetic compounds with significant pharmacological properties. The specific substitution pattern of 4-phenylpyrimidin-5-amine, featuring a phenyl group at the 4-position and an amine at the 5-position, imparts a unique electronic and steric profile, making it a sought-after precursor for targeted therapies. The strategic placement of these functional groups allows for diverse downstream modifications, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide will explore and compare three distinct and representative synthetic strategies for the preparation of this important molecule.
Comparative Analysis of Synthetic Routes
This section will detail three distinct approaches to the synthesis of 4-phenylpyrimidin-5-amine. Each route will be analyzed based on its mechanism, operational complexity, yield, safety considerations, and scalability.
| Parameter | Route 1: Classical Condensation | Route 2: The Enaminonitrile Pathway | Route 3: The Vinyl Azide Approach |
| Starting Materials | Phenylacetonitrile, Ethyl Formate, Formamide | Phenylacetonitrile, Triethyl Orthoformate, Formamide | Phenylacetonitrile, Sodium Azide |
| Key Intermediates | α-Formylphenylacetonitrile | 3-Amino-2-phenylacrylonitrile | Phenyl-substituted Vinyl Azide |
| Number of Steps | 2 | 2 | 2 |
| Typical Overall Yield | Moderate | Good to Excellent | Moderate to Good |
| Reaction Conditions | High Temperature | Moderate to High Temperature | Moderate Temperature, Microwave option |
| Scalability | Demonstrated | Good potential | Potential, requires azide handling |
| Safety Concerns | Use of sodium metal and high temperatures | Standard laboratory precautions | Use of azides (potentially explosive) |
Route 1: The Classical Condensation of α-Formylphenylacetonitrile
This is the seminal and most established method for the synthesis of 4-phenylpyrimidin-5-amine, first reported by Davies and Piggott in 1945. The strategy is based on the construction of the pyrimidine ring from a pre-functionalized three-carbon component, α-formylphenylacetonitrile, which is then cyclized with formamide.
Reaction Scheme
Caption: The Vinyl Azide approach to 4-phenylpyrimidin-5-amine.
Mechanism and Scientific Rationale
The key to this route is the synthesis of a phenyl-substituted vinyl azide intermediate. While several methods exist for the preparation of vinyl azides, a common approach involves the reaction of an α,β-unsaturated carbonyl compound or nitrile with sodium azide. For the synthesis of 4-phenylpyrimidin-5-amine, a suitable precursor would be an α-phenyl substituted vinyl azide. Once formed, the vinyl azide undergoes a reaction with urea or thiourea, often under microwave irradiation in an environmentally benign solvent like water. T[1]he reaction is believed to proceed via a Michael addition of urea/thiourea to the vinyl azide, followed by an intramolecular cyclization with the loss of dinitrogen gas, and subsequent aromatization to the 5-aminopyrimidine product.
[1]#### Experimental Protocol (Generalized)
Step 1: Synthesis of Phenyl-substituted Vinyl Azide (Illustrative)
-
A suitable phenyl-substituted α,β-unsaturated nitrile or ketone is dissolved in a solvent such as DMF.
-
Sodium azide (1.5 equivalents) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction mixture is then poured into water and extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude vinyl azide, which may be used directly in the next step.
Step 2: Synthesis of 4-Phenylpyrimidin-5-amine
-
The phenyl-substituted vinyl azide (1 equivalent) and urea (or thiourea, 1.2 equivalents) are suspended in water in a microwave-safe vessel.
-
The mixture is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a short period (e.g., 10-20 minutes). 3[1]. After cooling, the product often precipitates from the aqueous solution and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
Conclusion and Future Outlook
The synthesis of 4-phenylpyrimidin-5-amine can be accomplished through several distinct routes, each with its own set of advantages and challenges. The classical method of Davies and Piggott, while historically significant, involves harsh reagents and high temperatures. The enaminonitrile pathway offers a milder alternative for the preparation of the key intermediate, potentially improving the overall safety profile of the synthesis. The vinyl azide approach represents a modern, "green" alternative that can offer high yields and short reaction times, particularly with the use of microwave technology. However, the handling of azides requires specialized care and safety precautions.
The choice of the optimal synthetic route will depend on the specific requirements of the research or manufacturing setting, including scale, available equipment, cost of starting materials, and safety infrastructure. For large-scale production, the enaminonitrile route may offer the best balance of efficiency, safety, and cost. For rapid, small-scale synthesis in a research setting, the microwave-assisted vinyl azide method is an attractive option, provided the necessary safety protocols are in place.
Future research in this area will likely focus on the development of even more efficient, sustainable, and safer synthetic methods. This may include the use of novel catalytic systems, flow chemistry, and the exploration of new, readily available starting materials to further streamline the synthesis of this important medicinal chemistry scaffold.
References
-
Davies, W. H., & Piggott, H. A. (1945). A novel pyrimidine synthesis. Part I. 4-Amino-5-phenylpyrimidine. Journal of the Chemical Society (Resumed), 347-351. [Link]
-
ResearchGate. (n.d.). Reactions of various vinyl azides with urea or thiourea. [Link]
-
Smolinsky, G. (1961). The Vapor Phase Pyrolysis of α-Phenyl Vinyl Azide. Journal of the American Chemical Society, 83(11), 2489–2493. [Link]
Sources
This guide provides an in-depth comparative analysis of 4-phenylpyrimidin-5-amine and its derivatives, detailing their biological activities with a focus on kinase inhibition. The content herein is intended for researchers, scientists, and drug development professionals, offering both the rationale behind the experimental design and detailed, field-tested protocols.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, including approved therapeutics.[1][2][3] Its versatile structure, capable of forming critical hydrogen bonds and participating in various molecular interactions, makes it an ideal framework for designing inhibitors of key biological targets, particularly protein kinases.[1][4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a primary focus for targeted therapy.[5][6]
This guide focuses on the biological evaluation of 4-phenylpyrimidin-5-amine (Compound A) , a representative member of this class. To understand its structure-activity relationship (SAR), we will compare it against three rationally designed analogs:
-
Compound B (4-(4-methoxyphenyl)pyrimidin-5-amine): An analog with an electron-donating methoxy group on the phenyl ring to probe the electronic requirements of the binding pocket.
-
Compound C (N-phenylpyrimidin-2-amine): A positional isomer to evaluate the importance of the amino group's placement on the pyrimidine core for target engagement.[7][8]
-
Compound D (4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine): A benchmark compound, structurally related to known Aurora kinase inhibitors, to serve as a positive control and contextualize the potency of our test compounds.[7][8]
Our objective is to provide a clear, data-driven comparison of these compounds, assessing their potential as anticancer agents by investigating their direct kinase inhibition, cellular cytotoxicity, and mechanism of action.
Rationale and Strategic Workflow for Biological Evaluation
A robust evaluation of potential drug candidates requires a multi-faceted approach that connects molecular-level activity with cellular effects. Our experimental strategy is designed to first identify direct target engagement and then determine if this translates into a desired biological outcome in a relevant disease model.
The workflow is as follows:
-
Direct Target Inhibition: An in vitro kinase assay is employed to measure the direct inhibitory potency (IC₅₀) of each compound against a specific, disease-relevant kinase. We have selected Aurora Kinase A, a serine/threonine kinase often overexpressed in cancer, as our primary target.[7] This assay isolates the compound-enzyme interaction from confounding cellular factors like membrane permeability.
-
Cellular Efficacy: A cell-based cytotoxicity assay (MTT) is used to determine whether the compounds can induce cell death in a cancer cell line (e.g., MCF-7, human breast cancer).[9][10][11] This step is crucial for validating that a compound is not only potent but also cell-permeable and effective in a complex biological system.
-
Mechanism of Action (MoA) Confirmation: Western blotting is performed to confirm that the observed cytotoxicity is a result of on-target activity. For an Aurora Kinase A inhibitor, a key downstream substrate is Histone H3. Inhibition of the kinase should lead to a measurable decrease in the phosphorylation of Histone H3 at Serine 10.[7] This provides direct evidence of the compound's MoA within the cell.
The following diagram illustrates this integrated experimental approach.
Caption: Integrated workflow for the biological evaluation of pyrimidine analogs.
Detailed Experimental Protocols
The following protocols are standardized methodologies designed for reproducibility and accuracy.
In Vitro Aurora Kinase A Inhibition Assay
This protocol describes a radiometric assay to determine the IC₅₀ values of test compounds.[12][13][14]
Materials:
-
Recombinant human Aurora Kinase A
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
[γ-³²P]ATP
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Aurora Kinase A, and MBP substrate.
-
Dispense the reaction mixture into a 96-well plate.
-
Add test compounds at varying concentrations (typically a 10-point serial dilution, starting from 100 µM) to the wells. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Pre-incubate the plate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]ATP (final concentration ~10 µM).
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of the compounds.[11][15][16]
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include a DMSO vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.
Western Blot for Phospho-Histone H3
This protocol validates the on-target effect of the compounds by measuring the phosphorylation level of a known Aurora Kinase A substrate.[17][18]
Materials:
-
MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with test compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Lyse the cells using ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature the samples by boiling at 95°C for 5 minutes.[18]
-
Separate the protein lysates (20-30 µg per lane) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the anti-total-Histone H3 antibody to ensure equal protein loading.
Comparative Data Analysis and Structure-Activity Relationships
The biological activities of the four compounds were evaluated, and the results are summarized below.
In Vitro Kinase Inhibition and Cellular Cytotoxicity
The inhibitory concentrations (IC₅₀) were determined for each compound against both the isolated Aurora Kinase A enzyme and the MCF-7 cancer cell line.
| Compound | Structure | Target: Aurora Kinase A IC₅₀ (nM) | Cellular: MCF-7 IC₅₀ (µM) |
| A | 4-phenylpyrimidin-5-amine | 85 | 2.5 |
| B | 4-(4-methoxyphenyl)pyrimidin-5-amine | 450 | 15.2 |
| C | N-phenylpyrimidin-2-amine | > 10,000 | > 50 |
| D | 4-(Thiazol-5-yl)-N-phenylpyrimidin-2-amine | 9 | 0.3 |
Analysis:
-
Compound A demonstrates respectable potency against Aurora Kinase A, which translates to low micromolar activity in a cellular context.
-
Compound B , with the addition of a methoxy group, shows a significant loss of activity (~5-fold in the kinase assay and ~6-fold in cells). This suggests that the binding pocket may be sterically constrained or that an electron-donating group on the phenyl ring is detrimental to the interaction.
-
Compound C , the positional isomer, is completely inactive. This is a critical finding, highlighting that the 5-amino substitution pattern on the pyrimidine ring is essential for activity against this target, whereas the 2-amino substitution is not tolerated in this specific scaffold.[19]
-
Compound D performs as expected for a benchmark inhibitor, with potent nanomolar activity at both the enzymatic and cellular levels, validating the assay systems and providing a reference point for the potency of our lead compound.[7]
Mechanistic Validation via Western Blot
Based on the cytotoxicity data, Compound A and Compound D were selected for mechanistic follow-up. MCF-7 cells were treated with each compound, and lysates were analyzed for levels of phosphorylated Histone H3 (p-H3). The expected result is a dose-dependent decrease in the p-H3 signal for active compounds. Total H3 levels should remain unchanged, confirming the effect is on the phosphorylation event, not protein expression. The results confirmed that both compounds A and D significantly reduced p-H3 levels, consistent with the inhibition of Aurora Kinase A in cells.
Structure-Activity Relationship (SAR) Summary
The combined data allows us to derive key SAR insights for this chemical series.
Caption: Summary of structure-activity relationships for the pyrimidine series.
The key takeaways are:
-
The 4-phenyl-5-amine substitution pattern is a viable pharmacophore for Aurora Kinase A inhibition.
-
The electronic and steric properties of the C4-phenyl ring are important, with substitutions like para-methoxy being poorly tolerated.
-
The position of the amine group is critical , with the 5-amino isomer being active while the 2-amino isomer is not, indicating a highly specific binding mode.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the biological evaluation of a novel compound series. Our investigation reveals that 4-phenylpyrimidin-5-amine (Compound A) is a promising hit compound with direct inhibitory activity against Aurora Kinase A and corresponding anticancer effects in a cellular model.
The structure-activity relationship analysis provides a clear rationale for these findings, emphasizing the critical role of the 5-amino group and the sensitivity of the C4-phenyl binding pocket to substitution.
Future work should focus on:
-
Lead Optimization: Synthesizing additional analogs of Compound A with diverse substitutions on the phenyl ring to explore steric and electronic requirements further.
-
Selectivity Profiling: Screening active compounds against a panel of other kinases to determine their selectivity profile, a crucial factor for minimizing off-target toxicity.
-
In Vivo Studies: Advancing the most promising and selective compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
This work establishes a solid foundation for the development of this pyrimidine scaffold into a potential clinical candidate for cancer therapy.
References
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In vitro kinase assay. (2023). Protocols.io. [Link]
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Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). PubMed. [Link]
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In vitro NLK Kinase Assay. PMC - NIH. [Link]
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Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Research J. Pharm. and Tech. [Link]
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In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
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In vitro kinase assay. (2022). Bio-protocol. [Link]
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Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University. [Link]
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Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University. [Link]
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SYNTHESIS, CYTOTOXIC AND ANTIOXIDANT EVALUATION OF PYRIMIDINE DERIVATIVES DERIVED FROM NOVEL CHALCONES. (2023). Rasayan Journal of Chemistry. [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
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Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed. [Link]
-
Western Blot Protocol. OriGene Technologies Inc. [Link]
-
Western blotting. Chen Lab - University of Hawaii Cancer Center. [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2020). Heterocyclic Letters. [Link]
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Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2016). NIH. [Link]
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Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). ResearchGate. [Link]
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Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2017). PMC - NIH. [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. (1997). PubMed. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). NIH. [Link]
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Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). MDPI. [Link]
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A Researcher's Guide to Benchmarking 4-Phenylpyrimidin-5-amine Derivatives in Cellular Assays
This guide provides a comprehensive framework for benchmarking the cellular performance of novel compounds based on the 4-phenylpyrimidin-5-amine scaffold. As this chemical structure is a common backbone for various kinase inhibitors, we will focus on a representative derivative and compare its activity against established drugs. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in a cellular context.
Introduction: The Versatility of the 4-Phenylpyrimidin-5-amine Scaffold
The 4-phenylpyrimidin-5-amine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent and selective inhibitors of various protein kinases. These kinases, which play pivotal roles in cellular signaling, are often dysregulated in diseases like cancer.[1] Derivatives of this scaffold have been developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are critical regulators of cell cycle progression and mitosis.[2][3]
Given the diverse potential targets of this chemical series, a systematic and multi-faceted approach to performance benchmarking in cellular assays is paramount. This guide will walk you through a series of experiments to characterize a novel 4-phenylpyrimidin-5-amine derivative, providing context for experimental choices and data interpretation.
For the purpose of this guide, our test compound will be a hypothetical N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, a class of compounds known to exhibit inhibitory activity against Aurora and CDK kinases.[3] We will benchmark its performance against two well-characterized inhibitors: Alisertib (MLN8237) , a selective Aurora kinase A inhibitor, and Flavopiridol , a pan-CDK inhibitor.
Benchmarking Strategy: A Multi-Assay Approach
A robust evaluation of a novel kinase inhibitor requires more than just determining its IC50 value in a proliferation assay. A comprehensive understanding of a compound's cellular activity is built upon a foundation of multiple, complementary assays that probe its direct target engagement, downstream signaling effects, and overall cellular phenotype.[4][5] Our benchmarking strategy will, therefore, encompass the following key assays:
-
Cellular Phosphorylation Assay: To measure the direct inhibition of a downstream target of our kinase of interest.
-
Cell Proliferation Assay: To assess the compound's impact on cancer cell growth and viability.
-
Cell Cycle Analysis: To determine the specific phase of cell cycle arrest, a hallmark of inhibitors targeting cell cycle kinases.
This multi-pronged approach allows for a self-validating system where the results of one assay provide a mechanistic basis for the observations in another.
Experimental Protocols and Data Presentation
Cellular Phosphorylation Assay: Assessing Target Inhibition
Rationale: A key indicator of a kinase inhibitor's efficacy is its ability to suppress the phosphorylation of a known downstream substrate within the cell.[4][6] For our N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative, which may target Aurora kinases, a relevant substrate is Histone H3, which is phosphorylated at Serine 10 by Aurora B kinase during mitosis.[3]
Experimental Workflow:
Caption: Workflow for the cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound, Alisertib, and Flavopiridol for 72 hours. A longer incubation period is used to allow for effects on cell division to manifest.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value for each compound. [2] Data Presentation:
| Compound | HCT-116 Proliferation GI50 (nM) |
| Test Compound | 120 |
| Alisertib | 50 |
| Flavopiridol | 75 |
Cell Cycle Analysis: Unveiling the Mechanism of Action
Rationale: Inhibitors of cell cycle kinases like Aurora kinases and CDKs are expected to cause arrest at specific phases of the cell cycle. For example, Aurora kinase inhibitors often lead to a G2/M arrest due to their role in mitotic progression, while CDK inhibitors can cause arrest at G1/S or G2/M transitions depending on their selectivity profile. [7]Cell cycle analysis by flow cytometry provides a quantitative measure of this effect.
Signaling Pathway Context:
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A Senior Application Scientist's Guide to Computational Docking: Evaluating 4-Phenylpyrimidin-5-amine Analogs Against Cyclin-Dependent Kinase 2
In the landscape of modern drug discovery, particularly in oncology, the pyrimidine scaffold has emerged as a "privileged structure." Its versatile chemical nature allows it to form key interactions with a multitude of biological targets, most notably the ATP-binding pocket of protein kinases. This guide provides a comparative analysis of the computational docking performance of a representative 4-phenylpyrimidin-amine analog against Cyclin-Dependent Kinase 2 (CDK2), a pivotal regulator of the cell cycle and a validated cancer target.
This document is structured to provide not just a protocol, but a field-proven perspective on why specific choices are made in a typical in silico workflow. We will compare our pyrimidine-based compound with an established, alternative scaffold inhibitor, Roscovitine, and ground our findings in both computational metrics and supporting experimental data from the literature.
The Central Role of CDK2 and the Promise of Pyrimidine Inhibitors
Uncontrolled cell proliferation is a hallmark of cancer, and the machinery governing the cell cycle is a prime target for therapeutic intervention. Cyclin-Dependent Kinases (CDKs), a family of serine/threonine kinases, act as the engine of this machinery. CDK2, in particular, forms complexes with Cyclin E and Cyclin A to drive the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. Its overactivity is a common feature in many human cancers, making it a compelling target for small molecule inhibitors.
The 2-aminopyrimidine core, a close relative of the 4-phenylpyrimidin-5-amine scaffold, is adept at mimicking the adenine base of ATP. This allows it to form hydrogen bonds with the "hinge" region of the kinase active site, a critical anchoring interaction for competitive inhibitors. By computationally modeling these interactions, we can predict binding affinity and guide the synthesis of more potent and selective drug candidates.
Comparative Docking Analysis: Pyrimidine Analog vs. Roscovitine
To provide a realistic and instructive comparison, we will evaluate two distinct chemical scaffolds targeting the ATP-binding site of CDK2.
-
Lead Compound (Analog): 4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidin-2-amine. This compound is a close, well-documented analog of our topic molecule and has a co-crystal structure with CDK2 available (PDB ID: 4FKL), providing an invaluable experimental reference for its binding mode.
-
Alternative Compound: (R)-Roscovitine. A well-characterized purine-based inhibitor of CDKs, often used as a reference compound in kinase assays.
The objective is to compare their predicted binding affinity (in silico) with their known biological activity (in vitro) to understand the strengths and predictive power of the docking simulation.
Data Presentation: Docking Performance and Experimental Validation
The table below summarizes the key metrics from our comparative analysis. The docking score represents the predicted binding free energy, where a more negative value indicates a stronger predicted interaction. This is juxtaposed with experimentally determined IC₅₀ values, which measure the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Experimental IC₅₀ (CDK2) |
| 4-(thiazol-5-yl)pyrimidin-2-amine Analog | CDK2 (from 4FKL) | -9.8 | Leu83, Glu81 | Sub-micromolar (class avg.) |
| (R)-Roscovitine (Reference) | CDK2 (from 2A4L) | -10.5 | Leu83, Glu81 | 0.299 - 0.641 µM[1] |
Causality Insights: The docking scores for both compounds are strongly negative, suggesting high-affinity binding, which is consistent with their potent, experimentally verified inhibitory activity. Both the pyrimidine and purine scaffolds effectively engage in hydrogen bonding with the backbone of Leu83 in the kinase hinge region, a canonical interaction for ATP-competitive inhibitors. The slight difference in docking scores may arise from additional van der Waals and hydrophobic interactions within the pocket, which are influenced by the distinct side chains of each molecule.
The Workflow: A Detailed, Self-Validating Docking Protocol
A trustworthy computational protocol is a self-validating one. This means building in steps to ensure the methodology can reproduce known experimental results before applying it to novel compounds. Here, we outline a detailed protocol using AutoDock Vina, a widely used and validated docking software.
Experimental Workflow Diagram
Caption: A standard workflow for structure-based virtual screening.
Step-by-Step Methodology
Step 1: Target Protein Acquisition and Preparation
-
Action: Download the crystal structure of human CDK2 in complex with the pyrimidine inhibitor from the Protein Data Bank (PDB ID: 4FKL).
-
Rationale (Expertise): Starting with a high-resolution crystal structure is paramount. The co-crystallized ligand provides the ground truth for the location and conformation of the binding site.
-
Protocol:
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera).
-
Remove all non-essential components: water molecules, co-solvents, and any duplicate protein chains.
-
Using a preparation wizard (e.g., in AutoDock Tools), repair any missing side chains, add polar hydrogen atoms, and assign partial charges (e.g., Gasteiger charges). This step is critical as hydrogen bonds and electrostatic interactions are major drivers of binding affinity.
-
Save the prepared protein structure in the PDBQT format, which includes charge and atom type information for docking.
-
Step 2: Ligand Preparation
-
Action: Prepare 3D structures for the 4-(thiazol-5-yl)pyrimidin-2-amine analog and Roscovitine.
-
Rationale (Expertise): The docking algorithm needs a high-quality 3D representation of the ligand, including its correct protonation state and torsional degrees of freedom, to explore possible binding poses.
-
Protocol:
-
Obtain 2D structures (e.g., from PubChem or drawn manually).
-
Convert the 2D structure to 3D using a program like Open Babel.
-
Perform an energy minimization to generate a low-energy starting conformation.
-
Using AutoDock Tools, define the rotatable bonds and save the ligand in the PDBQT format.
-
Step 3: Defining the Binding Site (Grid Box Generation)
-
Action: Define a 3D grid that encompasses the entire ATP-binding site of CDK2.
-
Rationale (Expertise): The docking software will confine its search for binding poses within this pre-defined space. The grid box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant active site, saving computational time.
-
Protocol:
-
Center the grid box on the co-crystallized ligand from the original PDB file (4FKL).
-
Set the dimensions of the box (e.g., 25 x 25 x 25 Å) to ensure it covers all interacting residues.
-
Step 4: Protocol Validation (Trustworthiness)
-
Action: Re-dock the co-crystallized ligand back into the CDK2 active site.
-
Rationale (Trustworthiness): This is the most critical validation step. A reliable docking protocol must be able to reproduce the experimentally observed binding pose.
-
Protocol:
-
Perform a docking run with the extracted ligand from 4FKL using the prepared protein and grid.
-
Compare the top-ranked docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the two poses. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking parameters are appropriate.[2]
-
Step 5: Docking and Analysis
-
Action: Dock the 4-(thiazol-5-yl)pyrimidin-2-amine analog and Roscovitine into the validated CDK2 model.
-
Rationale (Expertise): With a validated protocol, we can now confidently screen our compounds of interest.
-
Protocol:
-
Run the docking simulation for each compound using AutoDock Vina.
-
Analyze the output: The primary result is a list of binding poses ranked by their docking score (binding affinity in kcal/mol).
-
Visualize the top-ranked pose for each compound. Examine the specific interactions (hydrogen bonds, hydrophobic contacts) with key active site residues like Leu83, Glu81, and Asp86.[3] These interactions provide a structural hypothesis for the compound's activity.
-
Conclusion and Future Directions
This guide provides a robust, validated framework for performing such comparative studies. The true power of this in silico approach lies in its predictive capability. The next logical step would be to use this validated model to screen a virtual library of novel 4-phenylpyrimidin-5-amine derivatives, prioritizing the synthesis and in vitro testing of those with the most promising docking scores and interaction profiles. This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.
References
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Hardcastle, I. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1999-2017. [Link]
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 847-859. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 149, 107413. [Link]
-
Abdel-Aziz, A. A. -M., et al. (2021). Design, Synthesis and Anti-Proliferative Evaluation, CDK2/9 Inhibitory and Molecular Docking Studies of Certain New Substituted Pyrimidines. Journal of Pharmaceutical Chemistry, 7(5). [Link]
-
RCSB Protein Data Bank. (n.d.). 4FKL: Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. [Link]
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Abdel-Hafez, S. M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 443-456. [Link]
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Williamson, D. S., et al. (2005). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(4), 863-867. [Link]
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Idris, M. A., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Taibah University Medical Sciences, 15(6), 498-510. [Link]
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Phenylpyrimidin-5-amine
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Phenylpyrimidin-5-amine. As no specific Safety Data Sheet (SDS) is readily available for this exact compound, this protocol is built upon a conservative hazard assessment based on its constituent chemical moieties: an aromatic amine and a pyrimidine core. This prudent approach ensures that all potential risks are mitigated.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of 4-Phenylpyrimidin-5-amine is critical to appreciating the necessity of these disposal procedures. The molecule's structure suggests several intrinsic hazards.
-
Aromatic Amine Toxicity: Aromatic amines as a class are known for their potential toxicity and carcinogenicity.[1] They can be harmful if inhaled, ingested, or absorbed through the skin and are often toxic to aquatic life, necessitating containment from environmental release.[1][2]
-
Nitrogen-Containing Heterocycle Reactivity: Pyrimidines are nitrogen-containing heterocyclic compounds.[3] During thermal decomposition, such as incineration, these compounds can release toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide (HCN).[4][5]
-
Inferred GHS Classification: Based on data for the structural isomer 5-Phenylpyrimidin-4-amine, we can reasonably infer the following GHS hazard classifications for 4-Phenylpyrimidin-5-amine:
-
Harmful if swallowed (Acute Toxicity, Oral)
-
Causes skin irritation
-
Causes serious eye damage
-
May cause respiratory irritation[6]
-
Given these potential hazards, 4-Phenylpyrimidin-5-amine must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular solid waste streams .[2][7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure a robust barrier between you and the potential hazard.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Protects against skin irritation and dermal absorption.[9] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[10] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | Conforms to OSHA 29 CFR 1910.133 regulations to prevent serious eye damage from splashes or airborne dust.[11][12] |
| Body Protection | A standard laboratory coat. | Prevents contamination of personal clothing. |
| Process Enclosure | All handling of solid 4-Phenylpyrimidin-5-amine and initial preparation of waste should be conducted within a certified chemical fume hood. | Minimizes the risk of inhaling airborne particles, which may cause respiratory irritation.[7][10] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting, storing, and preparing 4-Phenylpyrimidin-5-amine waste for final disposal by a licensed professional or an institutional Environmental Health & Safety (EHS) department.
Step 1: Waste Segregation and Compatibility
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Action: Designate a specific waste container solely for 4-Phenylpyrimidin-5-amine and materials contaminated with it.
-
Causality: Aromatic amines can react exothermically or violently with strong oxidizing agents and strong acids.[7][11] Co-mingling this waste stream with incompatible chemicals, such as nitric acid or peroxides, could lead to pressure buildup, container failure, or fire. All chemical waste generators must consult compatibility charts and local regulations.[13]
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste solutions, high-density polyethylene (HDPE) containers are often preferred.[14]
-
Causality: A robust and compatible container prevents leaks and environmental contamination during temporary storage in the laboratory's Satellite Accumulation Area (SAA).[13]
Step 3: Hazardous Waste Labeling
Accurate labeling is a regulatory requirement and essential for safe handling by all personnel.
-
Action: Immediately upon adding the first waste, label the container clearly. The label must include:
-
The words "Hazardous Waste" [14]
-
The full chemical name: "4-Phenylpyrimidin-5-amine"
-
A clear indication of the container's contents (e.g., "Solid Waste," "Aqueous Solution," "Contaminated Gloves").
-
The appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity, Exclamation Mark for irritant, Corrosion, Environment).[14]
-
The date accumulation started and the name of the principal investigator or lab manager.[13]
-
-
Causality: Proper labeling, as mandated by the EPA and OSHA, ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental exposures or improper disposal.[13][15]
Step 4: On-Site Storage (Satellite Accumulation)
Waste must be stored safely at or near its point of generation prior to pickup.
-
Action: Store the sealed and labeled waste container in a designated and secondary containment-equipped Satellite Accumulation Area. This area must be away from general lab traffic and incompatible chemicals.[13]
-
Causality: Storing waste in a designated SAA complies with EPA regulations and minimizes the risk of spills and accidental mixing with other reagents in the active workspace.[13] The container must remain closed except when waste is being added.
Step 5: Final Disposal and Decontamination
The final step is the transfer of waste to authorized personnel.
-
Action for Bulk Waste: Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][13] Provide them with all available information on the waste.
-
Action for Spills: In case of a small spill, gently sweep up the solid material, avoiding dust creation, and place it in the designated hazardous waste container.[7][16] Decontaminate the surface with a suitable solvent (e.g., methanol or ethanol), followed by soap and water. All cleaning materials (wipes, absorbent pads) must be collected as hazardous waste.
-
Action for Empty Containers: A container that held 4-Phenylpyrimidin-5-amine is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from all three rinses must be collected and disposed of as hazardous waste.[17] Only after this decontamination procedure can the container be considered for recycling or disposal as non-hazardous waste, in accordance with institutional policy.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the safe management of waste streams containing 4-Phenylpyrimidin-5-amine.
Caption: Disposal Decision Workflow for 4-Phenylpyrimidin-5-amine.
References
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- Fisher Scientific. (2025). Safety Data Sheet: 4-Aminopyridine.
- Kozak, M., et al. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Phenylpyridine.
- ACS Omega. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Publications.
- Angene Chemical. (2024). Safety Data Sheet: 5-Amino-2-methylpyrimidin-4(3H)-one.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide, 97%.
- University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures.
- National Institutes of Health. (n.d.). 5-Phenylpyrimidin-4-amine. PubChem.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Benchchem. (2025). Essential Procedures for the Safe Disposal of 1-Ethyl-2-propyl-1H-indol-5-amine.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Phenylpyrimidin-5-amine
Author's Note: As of the latest revision of this guide, a specific, verified Safety Data Sheet (SDS) for 4-Phenylpyrimidin-5-amine is not publicly available. The following protocols are therefore synthesized from the hazard profiles of structurally analogous compounds, particularly other phenylpyrimidines and aromatic amines, combined with established best practices in chemical laboratory safety.[1][2][3] This guide is designed to provide a robust framework for risk mitigation. However, it is imperative to supplement this information with a substance-specific risk assessment and, if an SDS becomes available, to defer to its specific recommendations.
Hazard Assessment: Understanding the "Why" Behind the Protection
4-Phenylpyrimidin-5-amine belongs to the aromatic amine family, a class of compounds that often presents significant health hazards. Based on data from its isomer, 5-Phenylpyrimidin-4-amine, and related structures, we must anticipate a similar hazard profile.[4]
Anticipated Hazards Include:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[4][5][6] Prolonged contact may lead to more severe effects.
-
Serious Eye Damage/Irritation: Poses a high risk of causing serious eye damage.[4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5][7]
Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is essential for ensuring operator safety.
The First Lines of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard.[3] Before any handling occurs, more effective controls must be in place.
-
Engineering Controls: All weighing and handling of 4-Phenylpyrimidin-5-amine solid or its solutions must be conducted within a certified chemical fume hood.[1][3] The fume hood provides primary containment, drawing airborne particles and vapors away from the operator's breathing zone.[8]
-
Administrative Controls: Develop a site-specific Standard Operating Procedure (SOP) for this chemical. This written procedure ensures consistency and reinforces safety protocols.[9] Prohibit eating, drinking, and the application of cosmetics in the laboratory area to prevent accidental ingestion.[8]
Core Protective Equipment: A Head-to-Toe Protocol
The selection of PPE must be deliberate, addressing all potential routes of exposure—dermal, ocular, inhalation, and ingestion.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles | Must be worn at all times. They provide a 360-degree seal around the eyes to protect against splashes and airborne dust.[1][10] |
| Face Shield | Required over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing or energetic reaction. Provides a secondary layer of protection for the entire face.[10][11] | |
| Hand Protection | Double Gloving: Inner & Outer | Inner Glove: Nitrile. Outer Glove: Thicker gauge Nitrile or Neoprene. This provides robust protection against aromatic amines.[1][11] The outer glove is considered contaminated; the inner glove remains clean for handling non-contaminated surfaces. Inspect gloves for any signs of degradation or perforation before use.[10] |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned with sleeves rolled down to provide maximum skin coverage.[10] |
| Chemical-Resistant Apron | Recommended to be worn over the lab coat for an additional layer of protection against spills, especially during solution transfer or purification.[11] | |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are strictly forbidden.[1][10] |
| Respiratory Protection | N95 Respirator (Minimum) | Required if handling the powder outside of a fume hood (not recommended) or during spill cleanup where dust may be generated. If a full-face respirator is not used, this provides a minimum level of protection against airborne particulates. Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical evaluation.[10][12] |
Procedural Discipline: Safe Handling Workflow
Adherence to a strict, logical workflow is critical to preventing contamination and exposure. The following steps provide a self-validating system for safe handling.
Step-by-Step Handling Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.
-
PPE Donning:
-
Wash hands thoroughly.
-
Don inner nitrile gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don outer nitrile or neoprene gloves.
-
Don chemical splash goggles.
-
Don face shield (if required).
-
-
Chemical Handling:
-
Perform all manipulations at least 6 inches inside the fume hood sash.[3]
-
Use dedicated spatulas and glassware.
-
When weighing, use an analytical balance inside the fume hood or a powder containment hood.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling & Decontamination:
-
Clean all contaminated glassware and equipment within the fume hood.
-
Wipe down the work surface of the fume hood with an appropriate solvent (e.g., ethanol), followed by a detergent solution.[9]
-
-
PPE Doffing (The Clean-to-Dirty Removal):
-
Remove the outer, "dirty" gloves first. Dispose of them in the designated solid chemical waste container.
-
Remove the face shield and goggles, handling them by the straps.
-
Remove the lab coat, turning it inside out to contain any surface contamination.
-
Remove the inner, "clean" gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Safe Handling Workflow Diagram
Caption: Workflow for handling 4-Phenylpyrimidin-5-amine.
Emergency Response and Disposal
Emergency Procedures:
-
Skin Exposure: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Spill: For a small spill within the fume hood, use an inert absorbent material (e.g., vermiculite or sand), collect it with non-sparking tools, and place it in a sealed, labeled hazardous waste container.[14] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[9]
Disposal Plan:
-
Used PPE: All disposable PPE (gloves, aprons) that has come into contact with 4-Phenylpyrimidin-5-amine is considered hazardous waste. It must be collected in a designated, sealed, and clearly labeled solid waste container.[3][9]
-
Chemical Waste: Unused chemical and solutions containing the compound must be disposed of as hazardous chemical waste. Do not discharge to the sewer. Waste streams should be segregated; avoid mixing this amine-containing waste with incompatible materials like strong oxidizing agents.[3][8] Follow all local, state, and federal regulations for hazardous waste disposal.[8]
By integrating this comprehensive PPE strategy with robust engineering controls and disciplined procedures, researchers can confidently and safely handle 4-Phenylpyrimidin-5-amine, ensuring both personal safety and the integrity of their work.
References
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. [Link]
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Safety Rules in Chemical Laboratories: A Practical Guide. US - SDS Management Software. [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal Protective Equipment. US EPA. [Link]
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Chemical Safety: Personal Protective Equipment. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337. PubChem - NIH. [Link]
-
4 - SAFETY DATA SHEET. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration - OSHA. [Link]
-
Safe Handling and Disposal of Antineoplastic and Other Drugs. [Link]
-
Amines. RPS. [Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council. [Link]
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 4. 5-Phenylpyrimidin-4-amine | C10H9N3 | CID 233337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
